Amino-PEG19-amine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N2O19/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h1-42H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPHTALHHSCONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583361 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892154-56-2 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Amino-PEG19-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG19-amine is a homobifunctional polyethylene glycol (PEG) derivative that features primary amine groups at both ends of a 19-unit PEG spacer. This structure makes it a valuable crosslinking agent and spacer in various bioconjugation applications. The hydrophilic nature of the PEG backbone enhances the solubility and biocompatibility of the resulting conjugates, making it an important tool in drug delivery, protein modification, and the development of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its role in key applications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and represent typical specifications for this reagent.
| Property | Value | References |
| Molecular Formula | C₄₀H₈₄N₂O₁₉ | [4] |
| Molecular Weight | ~897.1 g/mol | [4] |
| CAS Number | 1260522-55-1 | [4] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% (typically >98%) | [5] |
| Solubility | Soluble in water and most organic solvents | [6][7] |
Solubility and Hydrophilicity
The polyethylene glycol spacer in this compound is inherently hydrophilic, which imparts excellent solubility in aqueous media.[6][7] This property is highly advantageous in bioconjugation, as it helps to mitigate the hydrophobicity of other molecules, such as cytotoxic drugs, thereby preventing aggregation and improving the pharmacokinetic profile of the final conjugate.[8][9][10]
Reactivity of Terminal Amine Groups
This compound possesses two primary amine groups, which serve as reactive handles for conjugation. These amine groups can readily react with a variety of functional groups to form stable covalent bonds. Key reactions include:
-
Reaction with Carboxylic Acids: In the presence of a coupling agent (e.g., EDC, DCC), the amine groups form stable amide bonds with carboxylic acids.[1]
-
Reaction with Activated Esters: The amine groups react efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form amide bonds.[1][3][7] This is a very common and efficient method for labeling proteins and other biomolecules.
-
Reaction with Carbonyls: The amine groups can also react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amine linkages.[6][7]
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial to ensure its quality and performance in downstream applications. The following are detailed methodologies for key analytical procedures.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of PEG compounds.
-
Instrumentation:
-
HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.[11]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[11]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[11]
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 20-30 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30-40°C.[11]
-
Detection: UV absorbance at 214 nm or ELSD.[11]
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]
-
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Method 1: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in a suitable solvent like ethanol.[12]
-
Prepare a 5 mg/mL solution of a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) in ethanol.[12]
-
Prepare a ~2 mg/mL solution of the this compound sample in water or a suitable solvent.[12]
-
Mix the matrix, cationizing agent, and sample solutions in a 5:1:1 (v/v/v) ratio.[12]
-
Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry before analysis.[12]
-
-
Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Calibrate the instrument using PEG standards of a similar molecular weight range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a different PEG chain length, with a mass difference of 44 Da between adjacent peaks (the mass of an ethylene glycol unit).[12] The average molecular weight can be calculated from this distribution.
-
-
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation:
-
A reversed-phase LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[13]
-
-
Chromatography:
-
Use a reversed-phase column where the elution order correlates with the PEG molecular weight.[13]
-
-
Mass Spectrometry:
-
Employ in-source collision-induced dissociation (CID) to generate characteristic PEG fragment ions for monitoring.[13]
-
Operate in positive ion mode to detect the protonated or sodiated molecular ions.
-
-
Data Analysis:
-
The molecular weight is confirmed by the mass-to-charge ratio (m/z) of the parent ion and the characteristic fragmentation pattern.[13]
-
-
Solubility Assessment using a PEG Precipitation Assay
The principle of this assay is that PEG can induce the precipitation of less soluble compounds from a solution. By observing the concentration of PEG required to cause precipitation, one can infer the relative solubility of the test compound.
-
Materials:
-
Procedure:
-
In the wells of the microplate, create a series of dilutions of the high molecular weight PEG stock solution.[14]
-
Add the test compound solution to each well, ensuring the final volume is consistent.[14]
-
Mix the contents of the wells thoroughly and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 15 minutes to a few hours).[14]
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent plate.
-
Measure the concentration of the test compound remaining in the supernatant, typically by UV-Vis spectrophotometry at a relevant wavelength.[15]
-
-
Data Analysis:
-
Plot the concentration of the soluble compound as a function of the PEG concentration. A sharp decrease in soluble concentration indicates the point of precipitation, providing a measure of the compound's relative solubility under those conditions.[15]
-
Applications and Visualization of Logical Workflows
This compound is a versatile tool in bioconjugation, primarily used as a linker to connect two molecules. Its applications are central to the development of advanced therapeutics.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component of the linker enhances the solubility and stability of the ADC, improves its pharmacokinetic properties, and can reduce its immunogenicity.[9][][17]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a hydrophilic linker.
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[18][19] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition, often PEG-based, are critical for the formation of a stable ternary complex and subsequent protein degradation.[20][21]
Caption: Mechanism of action for a PROTAC, where this compound can serve as the flexible linker.
General Reaction Scheme
The fundamental reactivity of this compound involves the nucleophilic attack of its primary amine groups on electrophilic species. A common example is the reaction with an NHS ester to form a stable amide bond.
Caption: General reaction of this compound with an N-Hydroxysuccinimide (NHS) ester.
Conclusion
This compound is a well-defined, bifunctional PEG linker with valuable physicochemical properties for researchers in drug development and biotechnology. Its high water solubility, biocompatibility, and reactive terminal amine groups make it an ideal component for constructing complex bioconjugates with improved therapeutic properties. The experimental protocols provided in this guide offer a framework for the rigorous quality assessment of this reagent, ensuring reproducibility and success in its various applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs.
References
- 1. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 2. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 6. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adcreview.com [adcreview.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bath.ac.uk [bath.ac.uk]
- 13. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chempep.com [chempep.com]
- 20. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 21. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Synthesis and Purification of Bifunctional Amino PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and purification of bifunctional amino Polyethylene Glycol (PEG) linkers, essential tools in modern drug development and bioconjugation. Bifunctional amino PEG linkers possess a terminal amine group and another functional group, enabling the covalent linkage of two different molecules. Their inherent properties, such as hydrophilicity and biocompatibility, make them ideal for enhancing the pharmacokinetic profiles of therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This document outlines detailed experimental protocols for the synthesis of key bifunctional amino PEG linkers, presents quantitative data in structured tables, and provides visual workflows to illustrate the core processes.
Synthesis of Heterobifunctional Amino-PEG-Acid Linkers
A common and versatile bifunctional amino PEG linker is one that contains a terminal primary amine and a terminal carboxylic acid (Amino-PEG-Acid). The synthesis of this linker often involves a multi-step process that utilizes protecting groups to ensure selective functionalization of the PEG chain. A widely used strategy starts with a commercially available, orthogonally protected PEG derivative, such as a Boc-protected amine and a tert-butyl ester-protected carboxylic acid.
Synthetic Pathway Overview
The synthesis of Amino-PEG-Acid from a protected precursor typically involves a two-step deprotection process under acidic conditions. The tert-butyloxycarbonyl (Boc) group protecting the amine and the tert-butyl (tBu) ester protecting the carboxylic acid are both labile to strong acids like trifluoroacetic acid (TFA).
Experimental Protocols
Step 1: Boc Deprotection
This step selectively removes the Boc protecting group to yield the free amine.
-
Materials:
-
Boc-NH-PEG-O-tert-butyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve Boc-NH-PEG-O-tert-butyl ester (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. The crude H₂N-PEG-O-tert-butyl ester is used directly in the next step.
-
Step 2: tBu Ester Hydrolysis
This final step involves the cleavage of the tert-butyl ester to reveal the carboxylic acid.
-
Materials:
-
Crude H₂N-PEG-O-tert-butyl ester from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude H₂N-PEG-O-tert-butyl ester (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the hydrolysis of the tert-butyl ester.
-
Once the reaction is complete, remove the solvents and excess TFA by rotary evaporation.
-
Add toluene and co-evaporate under reduced pressure to azeotropically remove residual TFA. Repeat this step 2-3 times.
-
The resulting crude Amino-PEG-Acid (often as a TFA salt) is a viscous oil or semi-solid and is ready for purification.[1]
-
Quantitative Data
| Parameter | Step 1: Boc Deprotection | Step 2: tBu Ester Hydrolysis & Purification | Overall |
| Typical Yield | >95% (crude) | 85-95% (after purification) | 80-90% |
| Purity (by HPLC) | Not applicable (crude) | >95% | >95% |
Synthesis of Homobifunctional Amino-PEG-Amine Linkers
Homobifunctional amino-PEG-amine linkers, which have primary amines at both ends of the PEG chain, are also valuable crosslinkers. A facile and high-yielding method involves the conversion of hydroxyl-terminated PEGs to their corresponding amino-terminated derivatives.
Synthetic Pathway Overview
This synthesis is a three-step process starting from a commercially available α,ω-dihydroxy PEG. The hydroxyl groups are first converted to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an azide, and finally reduction of the azide to an amine.
Experimental Protocol
This protocol describes the final reduction step from the azido-terminated PEG.
-
Materials:
-
Azido-terminated polyglycol
-
Tetrahydrofuran (THF)
-
Ultrapure water
-
Ammonium chloride (NH₄Cl)
-
Zinc dust (Zn)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the azido-terminated polyglycol in THF (5 mL per 1 g of polymer) in a round-bottomed flask.
-
Add ultrapure water (2 mL per 1 g of polymer), NH₄Cl (4 mol equiv. per azide group), and Zn (2 mol equiv. per azide group) sequentially.
-
Attach a reflux condenser and heat the mixture to reflux for 72 hours with stirring.
-
Cool the reaction mixture to room temperature, dilute with 1 M NaOH (5 mL per 1 g of polymer), and then extract with DCM (5 x 10 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the amino-terminated PEG.[1]
-
Quantitative Data
| Polymer | Isolated Yield (%) | End-Group Conversion (%) |
| α,ω-diamino PEG1.5k | 99 | >99 |
| α,ω-diamino PEG4.6k | 95 | >99 |
| α,ω-diamino PEG10k | 92 | >99 |
| 4-arm amino PEG10k | 82 | >99 |
Data adapted from a facile strategy for the high-yielding, quantitative conversion of polyglycol end-groups to amines.[1]
Synthesis of Amino-PEG-NHS Ester Linkers
Amino-PEG-NHS esters are amine-reactive reagents that are synthesized from their corresponding Amino-PEG-Acid precursors. The carboxylic acid is activated with N-hydroxysuccinimide (NHS) to form a stable active ester that readily reacts with primary amines.
Synthetic Pathway Overview
The activation of the carboxylic acid is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.
Experimental Protocol
-
Materials:
-
Amino-PEG-Carboxylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Amino-PEG-Carboxylic Acid (1.0 eq) in anhydrous DCM or DMF.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Add EDC (1.2 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered to remove any precipitated urea byproduct (if DCC is used).
-
The solvent is removed under reduced pressure, and the crude product is purified.
-
Quantitative Data
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (by HPLC) | >90% |
Purification of Bifunctional Amino PEG Linkers
The purification of bifunctional amino PEG linkers is critical to ensure high purity for subsequent conjugation reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method.
Purification Workflow
A typical purification workflow involves sample preparation, chromatographic separation, fraction collection, and product isolation.
Experimental Protocol for RP-HPLC Purification
-
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column suitable for preparative separations
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude bifunctional amino PEG linker dissolved in a minimal amount of Mobile Phase A
-
-
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude product onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC-MS.
-
Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product as a solid.
-
Conclusion
The synthesis and purification of bifunctional amino PEG linkers are critical processes in the development of advanced therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce high-purity linkers for their specific applications. Careful execution of these methods, coupled with rigorous analytical characterization, will ensure the quality and consistency of these essential bioconjugation reagents.
References
Navigating the Core Characteristics of Amino-PEG19-amine: A Technical Guide to Molecular Weight and Purity
For researchers, scientists, and drug development professionals, a comprehensive understanding of the fundamental properties of Amino-PEG19-amine is critical for its successful application. This in-depth technical guide delineates the key parameters of its molecular weight and purity, providing a foundation for its use in advanced therapeutic and research applications.
This compound, a bifunctional polyethylene glycol (PEG) linker, plays a pivotal role in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Its precise molecular weight and high purity are paramount to ensure reproducibility, efficacy, and safety in these sensitive applications. This guide summarizes the key specifications of this compound and details the experimental methodologies for their verification.
Quantitative Data Summary
The molecular weight and purity of this compound are defining characteristics that are consistently reported by various suppliers. The following tables provide a structured overview of these critical parameters.
Table 1: Molecular Identity of this compound
| Parameter | Value |
| Molecular Formula | C40H84N2O19 |
| CAS Number | 1260522-55-1 |
| Theoretical Molecular Weight | 897.10 g/mol |
Table 2: Purity Standards for this compound
| Supplier Type | Purity Specification |
| Research Grade | >95% |
| High Purity Grade | >96%[1] |
| Pharmaceutical Grade | ≥98%[2][3] |
Experimental Protocols
The determination of molecular weight and purity of PEG derivatives like this compound relies on sophisticated analytical techniques. The following are detailed methodologies for key experiments.
Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for the absolute measurement of the molecular weight of polymers.[1]
1. Sample Preparation:
- Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
- Analyte Solution: Dissolve this compound in deionized water to a concentration of 1 mg/mL.
- Spotting: Mix the matrix solution and the analyte solution in a 10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. Instrumentation and Analysis:
- Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).
- Mode: Operate the instrument in positive ion, linear or reflectron mode.
- Calibration: Calibrate the instrument using a standard peptide or protein mixture with known molecular weights bracketing the expected molecular weight of the analyte.
- Acquisition: Acquire mass spectra over a mass range appropriate for this compound (e.g., m/z 500-1500).
- Data Analysis: The molecular weight is determined from the peak corresponding to the singly protonated molecule [M+H]⁺.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used method for assessing the purity of PEG derivatives.
1. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm or Evaporative Light Scattering Detector (ELSD). Since PEG itself lacks a strong chromophore, ELSD is often preferred.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Dissolve a known concentration of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
- The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing Workflows and Functional Roles
To further elucidate the context of this compound's application, the following diagrams illustrate key processes and relationships.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: The role of this compound as a linker in drug delivery systems.
References
Solubility profile of Amino-PEG19-amine in aqueous and organic solvents
An In-Depth Technical Guide to the Solubility Profile of Amino-PEG19-amine
Introduction
This compound, a bifunctional polyethylene glycol (PEG) derivative, is a valuable tool in bioconjugation, drug delivery, and surface modification. Its long, hydrophilic PEG chain imparts unique solubility characteristics that are critical for its application in both aqueous and organic media. Understanding this solubility profile is paramount for researchers and drug development professionals to ensure successful experimental design, formulation, and purification processes.
While comprehensive quantitative solubility data across a wide spectrum of solvents is not extensively published, this guide provides a consolidated overview of its qualitative solubility based on available supplier data. Furthermore, it details a standardized experimental protocol for researchers to quantitatively determine the solubility of this compound in specific solvents of interest, ensuring reproducible and reliable results.
Qualitative Solubility Profile
This compound exhibits the amphiphilic nature characteristic of PEG compounds. The long ethylene glycol chain is highly hydrophilic, leading to excellent solubility in water and other polar protic solvents. The terminal amine groups, while polar, do not significantly detract from its solubility in a range of organic solvents. The qualitative solubility gathered from various technical data sheets is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility |
| Aqueous | Water, PBS, Buffers | Soluble |
| Polar Protic | Ethanol, Methanol | Soluble |
| Polar Aprotic | DMF, DMSO | Soluble |
| Chlorinated | Dichloromethane, Chloroform | Soluble |
| Ethers | Dioxane, THF | Soluble |
| Non-polar | Hexanes, Toluene | Insoluble / Poorly Soluble |
Note: "Soluble" indicates that the compound is generally reported to dissolve in the solvent. Researchers should determine the quantitative solubility for their specific application and concentration requirements.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in mg/mL or mol/L), a standardized method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Principle
A surplus of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is achieved, meaning the solution is saturated. The concentration of the solute in the saturated solution is then measured, representing its solubility at that temperature.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or a UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized.
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required (e.g., 20-50 mg in 1 mL of solvent).
-
Accurately add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve saturation.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using the chosen analytical method (e.g., HPLC).
-
-
Data Calculation:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature.
-
Visualized Workflow: Solubility Determination
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for quantitative solubility determination via the isothermal shake-flask method.
An In-depth Technical Guide to the Reactivity of Primary Amine Groups in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of the chemical reactivity of primary amine groups on polyethylene glycol (PEG) linkers. As essential tools in bioconjugation, PEG linkers functionalized with primary amines are pivotal for enhancing the therapeutic properties of proteins, peptides, and nanoparticles. Understanding the nuances of their reactivity is critical for optimizing conjugation strategies and ensuring the stability and efficacy of the final product.
Core Chemical Properties of Amine-Terminated PEG
The reactivity of the primary amine (-NH₂) group at the terminus of a PEG chain is governed by its chemical environment and intrinsic properties. These factors directly influence the efficiency of conjugation reactions.
-
pKa Value: The pKa of the protonated primary amine on a PEG linker is a crucial parameter. In solution, the pKa for a bis(3-aminopropyl)-terminated PEG has been reported to be approximately 9.7.[1][2] However, this value can decrease significantly to around 7.1 when the PEG is attached to a surface, a shift driven largely by entropic factors at the solid-water interface.[1][2] For a reaction to occur, the amine must be in its deprotonated, nucleophilic state (R-NH₂). Therefore, conducting reactions at a pH below the pKa is essential to ensure a sufficient concentration of reactive amines.[3]
-
Solubility and Biocompatibility: PEG linkers are renowned for their solubility in water and various organic solvents, a property that facilitates reactions in diverse conditions.[4][5] This hydrophilicity, combined with PEG's established biocompatibility and low immunogenicity, makes it an ideal spacer for connecting molecules in biological systems.[4][6]
-
Steric Hindrance: The long, flexible PEG chain can create a "hydration shell" that, while beneficial for solubility and shielding, can also cause steric hindrance. This may affect the accessibility of the terminal amine group to reactants, a factor that should be considered when designing conjugation strategies.
Key Reactions Involving Primary Amine PEG Linkers
Primary amines are versatile functional groups that participate in several reliable and efficient conjugation reactions. The choice of reaction is dictated by the functional groups available on the target molecule.
Acylation with NHS Esters
The most common strategy for targeting primary amines is acylation using N-hydroxysuccinimide (NHS) esters. This reaction forms a stable and irreversible amide bond.
-
Mechanism: The reaction is a nucleophilic acyl substitution. The deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing NHS as a leaving group and forming the amide bond.[7]
-
pH Dependence: The reaction pH is the most critical factor influencing efficiency.[7]
-
Below pH 7.2: The amine is mostly protonated (-NH₃⁺) and non-nucleophilic, leading to very slow or no reaction.[7]
-
pH 7.2 - 8.5: This is the optimal range, balancing the concentration of reactive amines with the stability of the NHS ester.[3][7]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, competing with the desired reaction and reducing the overall yield.[7]
-
Reductive Amination with Aldehydes and Ketones
Reductive amination provides an alternative route to form a stable secondary amine linkage between the PEG linker and a carbonyl-containing molecule.[8][9]
-
Mechanism: This two-step process begins with the formation of a Schiff base (an imine) between the primary amine and the aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine.[9]
-
pH Control for Selectivity: This method allows for high selectivity. For instance, by controlling the reaction at a mild acidic pH, it's possible to selectively target the N-terminal amine of a protein over the more numerous lysine side-chain amines, which typically have a higher pKa.[10][11]
Quantitative Data on Reactivity
Optimizing conjugation protocols requires an understanding of the quantitative aspects of the reactions. The following tables summarize key data related to the reactivity of primary amine PEG linkers.
| Parameter | Value | Conditions | Significance |
| pKa of Protonated Amine | ~9.7 | In solution, 25°C[1][2] | Dictates the required pH for deprotonation and reactivity. |
| ~7.1 | Covalently attached to a graphite surface[1][2] | Demonstrates the significant impact of the local environment on reactivity. | |
| Optimal Reaction pH | 7.2 - 8.5 | For NHS Ester Acylation[3][7] | Critical range to balance amine nucleophilicity and NHS ester stability. |
| 4.0 - 6.0 | For Reductive Amination (N-terminal selectivity)[10][11] | Lower pH protonates lysine side chains, allowing selective reaction with the N-terminus. |
Table 1: Physicochemical Properties Influencing Reactivity
| Reagent Type | Half-life at pH 7 | Half-life at pH 8.5 | Key Feature |
| NHS Ester | Hours | Minutes | Highly reactive but susceptible to rapid hydrolysis at basic pH. |
| Sulfo-NHS Ester | Hours | Minutes | Water-soluble variant of NHS ester with similar reactivity and stability profile. |
Table 2: Comparative Stability of Amine-Reactive Esters in Aqueous Solution
| Reaction | Molar Ratio (Linker:Protein) | Typical Yield | Key Considerations |
| NHS Ester Acylation | 10- to 50-fold excess[12] | 80-95% (Conjugation) | Stoichiometry must be optimized to control the degree of PEGylation and avoid aggregation. |
| Reductive Amination | Variable; kinetically controlled | High, tunable[13] | Offers greater kinetic control and site-selectivity compared to NHS chemistry.[13] |
Table 3: Typical Reaction Conditions and Outcomes
Experimental Protocols
The following are detailed methodologies for key experiments involving primary amine PEG linkers.
Protocol 1: General Protein PEGylation with an NHS-Ester PEG Linker
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting lysine residues and the N-terminus.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[3]
-
Amine-Reactive PEG-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris or Glycine, pH 8.0).
-
Purification system (e.g., Size-Exclusion Chromatography - SEC).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris, Glycine) which would compete in the reaction.[14]
-
PEG Reagent Preparation: Immediately before use, allow the PEG-NHS ester vial to equilibrate to room temperature to prevent condensation.[12] Dissolve the required amount of the PEG reagent in a minimal volume of anhydrous DMSO or DMF.[7] A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.[12]
-
Conjugation Reaction: Add the PEG-NHS ester solution dropwise to the stirring protein solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[7] The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-100 mM.[7] This will consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess PEG reagent and byproducts to isolate the PEGylated protein. SEC is the most common method, as it effectively separates molecules based on their size.[12]
-
Characterization: Analyze the final product using techniques such as SDS-PAGE (to visualize the increase in molecular weight), and MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.
Protocol 2: Site-Selective N-Terminal PEGylation via Reductive Amination
This protocol is designed to selectively modify the N-terminal amine of a protein using a PEG-aldehyde.
Materials:
-
Protein of interest in a reaction buffer at pH 4.0-6.0 (e.g., sodium acetate).[13]
-
PEG-Aldehyde reagent.
-
Sodium Cyanoborohydride (NaBH₃CN) solution (prepare fresh).
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0).
-
Purification system (e.g., Ion-Exchange Chromatography - IEX).
Procedure:
-
Protein and Reagent Preparation: Prepare the protein solution in the acidic reaction buffer. Dissolve the PEG-Aldehyde and NaBH₃CN in the same buffer in separate tubes.
-
Reaction Initiation: Combine the protein solution with the PEG-Aldehyde. A typical molar ratio is 5:1 to 20:1 (PEG:protein).
-
Reduction: Add the NaBH₃CN solution to the protein-PEG mixture. A common molar ratio of NaBH₃CN to PEG-Aldehyde is between 1.5:1 and 5:1.[11]
-
Incubation: Incubate the reaction for 2-24 hours at a controlled temperature (e.g., 4°C). The reaction progress can be monitored by HPLC.
-
Quenching: Add the Quenching Buffer to stop the reaction.
-
Purification: Purify the PEGylated protein. IEX chromatography can be effective as PEGylation often alters the surface charge of the protein, allowing separation from the unreacted species.[12]
-
Characterization: Confirm site-selectivity and purity using peptide mapping in conjunction with LC-MS/MS, in addition to standard methods like SDS-PAGE.
Visualizing Workflows and Relationships
Diagrams are essential for conceptualizing the complex processes in bioconjugation. The following workflows are presented in the DOT language for Graphviz.
Caption: Experimental workflow for protein PEGylation using NHS ester chemistry.
Caption: Decision-making tree for selecting a PEGylation strategy.
Caption: Core mechanism of amide bond formation via NHS ester reaction.
References
- 1. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, molecular biology, and drug development.[1][2] These molecules possess two identical reactive groups, allowing them to covalently link two similar functional groups within a single protein (intramolecularly) or between two or more interacting proteins (intermolecularly).[1][2][3] This guide provides a comprehensive overview of homobifunctional crosslinkers, their properties, detailed experimental protocols, and their application in elucidating protein structure and interactions. By stabilizing protein complexes, these crosslinkers enable the "capture" of transient or weak interactions, making them amenable to analysis by techniques such as SDS-PAGE and mass spectrometry.[1][4]
Core Principles of Homobifunctional Crosslinking
The fundamental principle of homobifunctional crosslinking lies in the reaction of its two identical reactive ends with specific functional groups on proteins. The most commonly targeted functional groups are primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine residues, and sulfhydryl groups (-SH) on cysteine residues.[1][5] The choice of crosslinker depends on several factors, including the target functional group, the desired spacer arm length, and whether the linkage needs to be permanent or reversible (cleavable).[1][6]
Types of Homobifunctional Crosslinkers
Homobifunctional crosslinkers are broadly categorized based on their reactive groups.
Amine-Reactive Crosslinkers
These are the most prevalent type of crosslinkers due to the high abundance and surface accessibility of lysine residues in most proteins.[1] They typically contain N-hydroxysuccinimide (NHS) esters or imidoesters as their reactive groups.[1][7]
-
NHS Esters: React with primary amines at a physiological to slightly alkaline pH (7.2-9) to form stable amide bonds.[7]
-
Imidoesters: Also react with primary amines to form amidine bonds.
Sulfhydryl-Reactive Crosslinkers
These crosslinkers offer higher specificity as cysteine residues are generally less abundant than lysine residues.[1][5] Common sulfhydryl-reactive groups include maleimides and bromoacetyls.[1]
-
Maleimides: React with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds.[8][9]
-
Bromoacetyls: Also react with sulfhydryl groups to form stable thioether bonds.[1]
Other Homobifunctional Crosslinkers
-
Glutaraldehyde: A widely used crosslinker that reacts with several functional groups, including amines, thiols, phenols, and imidazoles.[10] Its reaction mechanism is complex and can involve the formation of polymeric structures.[11][12][13]
-
Formaldehyde: A zero-length crosslinker that creates covalent bonds between closely associated amino acid residues, primarily amines.[14]
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful protein studies. The following tables summarize the key quantitative properties of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| Disuccinimidyl suberate | DSS | 11.4 | No | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | No | Yes |
| Disuccinimidyl glutarate | DSG | 7.7 | No | No |
| Dithiobis(succinimidyl propionate) | DSP | 12.0 | Yes (by reducing agents) | No |
| Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | Yes (by reducing agents) | Yes |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 16.1 | Yes (by hydroxylamine) | No |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 16.1 | Yes (by hydroxylamine) | Yes |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| Bismaleimidoethane | BMOE | 8.0 | No | No |
| 1,4-Bismaleimidobutane | BMB | 10.9 | No | No |
| 1,6-Bismaleimidohexane | BMH | 16.1 | No | No |
| Dithiobis(maleimidoethane) | DTME | 13.1 | Yes (by reducing agents) | No |
| 1,2-Ethanediyl Bismethanethiosulfonate | MTS-2-MTS | ~6.0 | Yes (by reducing agents) | No |
Note: Spacer arm lengths are approximate and can vary based on the conformation of the crosslinker.[15][16]
Experimental Protocols
Below are detailed methodologies for using common homobifunctional crosslinkers. Note that these are general protocols and may require optimization for specific applications.
Protocol 1: Crosslinking with Amine-Reactive NHS Esters (e.g., DSS)
-
Protein Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-8.5 are suitable.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker (e.g., DSS) in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample at a final concentration typically ranging from 0.25 to 2 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.[1][17]
Protocol 2: Crosslinking with Sulfhydryl-Reactive Maleimides (e.g., BMOE)
-
Protein Sample Preparation: Ensure the protein sample contains free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent by dialysis or a desalting column. The buffer should be at a pH of 6.5-7.5 and free of sulfhydryl-containing reagents.
-
Crosslinker Preparation: Dissolve the maleimide crosslinker (e.g., BMOE) in an organic solvent like DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample. The molar ratio of crosslinker to protein will need to be optimized. Incubate for 1 hour at room temperature or 2 hours at 4°C.[1]
-
Quenching the Reaction: Quench the reaction by adding a sulfhydryl-containing reagent such as DTT or 2-mercaptoethanol to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[1]
-
Analysis: Proceed with downstream analysis such as SDS-PAGE or mass spectrometry.[1][17]
Visualizations
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where homobifunctional crosslinkers are applied.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. cyanagen.com [cyanagen.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaraldehyde as a protein cross-linking reagent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Interactions [sigmaaldrich.com]
- 15. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
Introduction: The Role of Amino-PEG19-amine in Advanced Bioconjugation
An In-depth Technical Guide on the Core Principles of Using Amino-PEG19-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy in drug development.[1][2] This modification can significantly enhance the therapeutic properties of a molecule by improving its solubility, increasing its stability against enzymatic degradation, prolonging its circulatory half-life, and reducing its immunogenicity.[1][2]
This compound is a homobifunctional, monodisperse PEG linker that plays a crucial role in this field. It consists of a hydrophilic chain of 19 ethylene glycol units capped at both ends by primary amine groups.[3][4] These terminal amines serve as reactive handles for covalently linking two molecules, making it an effective crosslinking agent.[5] The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules, while its hydrophilic nature imparts favorable physicochemical properties to the final conjugate.[3][6]
This guide provides a comprehensive overview of the fundamental principles, chemical properties, and experimental protocols for utilizing this compound in bioconjugation, aimed at professionals in research and drug development.
Core Principles and Chemical Properties
This compound is a versatile reagent whose utility is grounded in the reactivity of its terminal primary amine groups. These amines are nucleophilic and readily react with specific functional groups to form stable, covalent bonds.[7][8]
Physicochemical Characteristics
The distinct properties of this compound make it a valuable tool for bioconjugation.
| Property | Value | Reference |
| Chemical Name | O,O'-Bis(2-aminoethyl)octadecaethylene glycol | [] |
| CAS Number | 1260522-55-1 | [3][4] |
| Molecular Formula | C40H84N2O19 | [3][4] |
| Molecular Weight | 897.11 g/mol | [3][4] |
| Purity | Typically >95% | [6][8] |
| Structure | H2N-(CH2CH2O)19-CH2CH2-NH2 | N/A |
| Appearance | White solid or viscous oil | N/A |
| Solubility | Soluble in water and most organic solvents | [3] |
Key Bioconjugation Reactions
The two primary amines on the this compound molecule enable its use as a crosslinker, primarily through reactions with carboxylic acids and activated esters like N-hydroxysuccinimide (NHS) esters.
Reaction with Carboxylic Acids via Carbodiimide Chemistry
The conjugation of amines to carboxylic acids requires the activation of the carboxyl group to make it susceptible to nucleophilic attack. The most common method employs a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][10]
The process is a two-step reaction:
-
Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2]
-
Stabilization and Conjugation: NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester. This activated molecule then readily reacts with the primary amine of this compound to form a stable amide bond.[2]
The optimal pH for EDC-mediated activation is typically acidic (pH 4.5–5.5), while the subsequent reaction with the amine is most efficient at a pH range of 7.2–8.5.[10][11]
Reaction with N-hydroxysuccinimide (NHS) Esters
The reaction between a primary amine and an NHS ester is one of the most common and efficient bioconjugation methods.[12][13] It proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester.[12] This one-step reaction forms a stable amide bond and releases NHS as a byproduct.[12][13]
This reaction is highly specific for primary amines and occurs under mild conditions.[12] The optimal pH is between 7.2 and 8.5.[12][14] At a lower pH, the amine group is protonated and thus not sufficiently nucleophilic. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[12]
Summary of Reaction Conditions
| Parameter | Reaction with Carboxylic Acids (EDC/NHS) | Reaction with NHS Esters |
| Activating Agent(s) | EDC, NHS (or Sulfo-NHS) | None required |
| Optimal pH (Activation) | 4.5 - 5.5 | N/A |
| Optimal pH (Conjugation) | 7.2 - 8.5 | 7.2 - 8.5 |
| Typical Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Typical Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Bond Formed | Amide | Amide |
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required based on the specific properties of the molecule to be conjugated.
Protocol 1: Conjugation to a Carboxyl-Containing Protein via EDC/NHS Chemistry
This protocol describes the crosslinking of a protein using its available carboxyl groups (from aspartic or glutamic acid residues).
Materials:
-
Protein solution (in amine-free buffer, e.g., MES or PBS)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-5.5
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.0
-
Desalting column or dialysis cassettes for buffer exchange and purification
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (like Tris), exchange it into the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare fresh 10 mM solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.[2] Incubate for 15-60 minutes at room temperature with gentle stirring.[12]
-
-
Conjugation with this compound:
-
Immediately after activation, remove excess EDC and NHS byproducts using a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5).
-
Dissolve this compound in Conjugation Buffer.
-
Add a 2- to 10-fold molar excess of the this compound solution to the activated protein solution. The precise ratio will determine the degree of crosslinking and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2][12]
-
Purification: Remove unreacted PEG linker and quenching reagents by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[2]
Protocol 2: Conjugation to an NHS Ester-Functionalized Molecule
This protocol outlines the reaction of this compound with a molecule that has been pre-functionalized with an NHS ester.
Materials:
-
NHS ester-functionalized molecule
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Anhydrous solvent (DMF or DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, SEC)
Procedure:
-
Prepare Reagents:
-
Dissolve the NHS ester-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[12]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[12] The NHS ester group is moisture-sensitive and can hydrolyze, so reagents should be prepared fresh.[14][15]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the NHS ester molecule. A common starting point is a 1.5- to 2-fold molar excess of the PEG linker.
-
Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to prevent denaturation if working with proteins.[12]
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[12]
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to ensure any unreacted NHS esters are hydrolyzed.[12]
-
Purification: Purify the final conjugate using an appropriate method, such as dialysis or SEC, to remove reaction byproducts and excess unreacted reagents.[15]
Characterization of PEGylated Conjugates
After synthesis and purification, it is critical to characterize the resulting conjugate to confirm successful PEGylation and determine its properties.
-
SDS-PAGE: A simple method to visualize an increase in the molecular weight of a protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG chains attached).[16]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC) can be used to separate the PEGylated product from unreacted starting materials and to assess purity.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation by comparing the integrals of proton signals from the PEG chain and the protein.[18]
Applications and Benefits
The use of this compound as a crosslinker offers numerous advantages in biopharmaceutical development.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, reducing their clearance by the kidneys and prolonging their circulation time in the body.[1][19]
-
Enhanced Stability: The PEG chain can shield the conjugated molecule from proteolytic enzymes, increasing its stability.[1]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a protein's surface, reducing its potential to elicit an immune response.[1][2]
-
Increased Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of hydrophobic molecules.[3][5]
These benefits translate to a wide range of applications, including:
-
Drug Delivery: Functionalizing nanoparticles and liposomes to create "stealth" delivery systems that evade the immune system.[19][20][21]
-
Antibody-Drug Conjugates (ADCs): Acting as a flexible, hydrophilic linker between an antibody and a cytotoxic payload.[5][6]
-
Protein and Peptide Modification: Improving the therapeutic profile of protein-based drugs.[1][16]
-
Biomaterial Science: Crosslinking polymers to form hydrogels for tissue engineering and controlled release applications.
References
- 1. worldscientific.com [worldscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 6. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Amino-PEG19-amine: A Versatile Linker for Advancing Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Amino-PEG19-amine, a homobifunctional polyethylene glycol (PEG) derivative, is emerging as a critical tool in biomedical research, offering a versatile platform for innovation in drug delivery, tissue engineering, and bioconjugation. Its unique structure, featuring a 19-unit PEG chain flanked by primary amine groups, provides a hydrophilic and flexible spacer that enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules. This guide delves into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in their quest for novel therapeutic and diagnostic solutions.
Core Applications and Quantitative Insights
The utility of diamino-PEG linkers, such as this compound, spans several key areas of biomedical research. The bifunctional nature allows for the crosslinking of molecules and materials, while the PEG backbone confers its well-established "stealth" properties, reducing immunogenicity and preventing nonspecific protein adsorption.[1]
Drug Delivery Systems: Enhancing Efficacy and Circulation
PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a cornerstone of modern drug delivery.[2][3] this compound can be used to functionalize the surface of nanoparticles, liposomes, and other drug carriers. This surface modification creates a hydrophilic shield that prolongs systemic circulation time by reducing clearance by the mononuclear phagocyte system.[2]
Table 1: Pharmacokinetic Parameters of PEGylated Gold Nanoparticles (PEG-AuNPs) In Vivo
| Parameter | Value | Reference |
| Mean Dose (i.v.) | 160.5 µg | |
| Blood Half-life (t½) | 57 hours | [4] |
| Peak Liver Accumulation | ~10% of injected dose | |
| Peak Spleen Accumulation | ~5% of injected dose | |
| Clearance | Primarily through liver and spleen |
Note: Data is for a general PEG-AuNP system and serves as a representative example of the effects of PEGylation.
The terminal amine groups of this compound on the nanoparticle surface also serve as conjugation points for targeting ligands, such as antibodies or peptides, enabling active targeting of specific cells or tissues.[5]
Hydrogel Formation for Tissue Engineering and Cell Culture
This compound can act as a crosslinker to form hydrogels, which are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM). These hydrogels provide a biocompatible scaffold for 3D cell culture and tissue regeneration.[6] The mechanical properties of these hydrogels can be tuned by varying the concentration of the PEG-amine crosslinker, influencing cell behavior such as adhesion, proliferation, and differentiation.[7]
Table 2: Mechanical Properties of PEG-Diacrylate Hydrogels
| PEG Molecular Weight (Da) | PEG Concentration (w/w %) | Compressive Modulus (HA0, MPa) | Tensile Modulus (Eten, MPa) | Reference |
| 508 | 30 | 2.46 | 3.50 | [7] |
| 3400 | 10 | 0.04 | 0.04 | [7] |
| 3400 | 40 | 0.89 | 0.89 | [7] |
| 10000 | 30 | 0.03 | 0.03 | [7] |
Note: This data for PEG-diacrylate hydrogels illustrates the principle of tuning mechanical properties. The use of a diamine crosslinker like this compound would result in different, but similarly tunable, mechanical properties.
Bioconjugation: Crafting Advanced Therapeutics
The primary amine groups of this compound readily react with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds.[1] This reactivity is harnessed in bioconjugation to link proteins, peptides, and other biomolecules. A prominent application is in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody via a linker like this compound.[8] The PEG component in the linker can enhance the solubility and stability of the ADC and may lead to improved pharmacokinetics and a better safety profile.[9][10]
Table 3: Impact of PEG Linker on Affibody-Drug Conjugate (ADC) Properties
| Conjugate | PEG Molecular Weight (kDa) | Half-life (min) | In Vitro Cytotoxicity Reduction (fold) | Maximum Tolerated Dose (mg/kg) | Reference |
| ZHER2-SMCC-MMAE | 0 | 19.6 | 1 | 5.0 | [9] |
| ZHER2-PEG4K-MMAE | 4 | 49.0 | 6.5 | 10.0 | [9] |
| ZHER2-PEG10K-MMAE | 10 | 219.5 | 22.5 | 20.0 | [9] |
Note: This data highlights the significant impact of PEG chain length on ADC performance. This compound, with its shorter PEG chain, would offer a different balance of properties.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.[5][11]
Materials:
-
Carboxylated Nanoparticles (e.g., iron oxide or gold nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Washing Buffer: PBS or deionized water
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate if necessary to ensure a uniform suspension.
-
Activation of Carboxyl Groups: Prepare fresh solutions of EDC (e.g., 10 mM) and NHS (e.g., 25 mM) in Activation Buffer. Add the EDC and NHS solutions to the nanoparticle suspension. A 10-fold molar excess of EDC/NHS to the estimated number of surface carboxyl groups is recommended. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation with this compound: Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 10 mg/mL). Add the this compound solution to the activated nanoparticle suspension. A 10-fold molar excess of the PEG linker to the surface carboxyl groups is recommended. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Pellet the functionalized nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes). Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer. Repeat the washing step three times to remove unreacted reagents.
-
Characterization: Resuspend the final functionalized nanoparticles in a suitable buffer and characterize their size, polydispersity index (PDI), and zeta potential.
Protocol 2: Synthesis of this compound Crosslinked Hydrogel
This protocol outlines the fabrication of a PEG-based hydrogel using a multi-arm PEG-acrylate and this compound as a crosslinker via Michael-type addition.[12]
Materials:
-
Multi-arm PEG-acrylate (e.g., 8-arm PEG-acrylate)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adhesion culture plates
Procedure:
-
Prepare Precursor Solutions: Dissolve the multi-arm PEG-acrylate and this compound separately in PBS to the desired concentrations. For example, prepare a 20% (w/v) solution of 8-arm PEG-acrylate and a corresponding molar equivalent solution of this compound. Ensure all solutions are sterile if for cell culture applications.
-
Hydrogel Formation: In a sterile tube, mix the multi-arm PEG-acrylate solution and the this compound solution. The ratio of acrylate to amine groups will determine the crosslinking density and thus the mechanical properties of the hydrogel.
-
Casting the Hydrogel: Quickly pipette the mixed solution into the wells of a low-adhesion culture plate or a custom-made mold.
-
Gelation: Allow the mixture to incubate at room temperature or 37°C. Gelation typically occurs within minutes to an hour.
-
Equilibration: Once gelled, swell the hydrogels in an excess of sterile PBS or cell culture medium for 24 hours to reach equilibrium and to leach out any unreacted components.
-
Cell Seeding (if applicable): For cell encapsulation, resuspend the cells in the this compound solution before mixing with the PEG-acrylate solution. Proceed with casting as described.
Protocol 3: Cell Viability Assay for PEGylated Nanoparticles
This protocol details the use of the MTT assay to assess the cytotoxicity of nanoparticles functionalized with this compound.[13][14]
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
PEGylated nanoparticles
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the PEGylated nanoparticles in complete culture medium. Remove the medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus nanoparticle concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing a Key Biological Process: Nanoparticle Endocytosis
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. The following diagram illustrates the major endocytic pathways involved. The surface properties of nanoparticles, including their size, shape, and surface chemistry (e.g., PEGylation), can influence which pathway is utilized.[3][15][16]
Conclusion
This compound stands as a powerful and versatile tool for the biomedical researcher. Its well-defined structure and bifunctional nature enable a wide range of applications, from creating sophisticated drug delivery systems and biocompatible tissue engineering scaffolds to constructing next-generation antibody-drug conjugates. By understanding the fundamental principles of its reactivity and leveraging the quantitative data and experimental protocols outlined in this guide, scientists and drug development professionals can unlock the full potential of this compound to accelerate their research and drive the development of innovative solutions to pressing biomedical challenges.
References
- 1. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro—In Vivo Correlation [ouci.dntb.gov.ua]
- 3. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the host response to cell-laden poly(ethylene glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. research.unipd.it [research.unipd.it]
- 15. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell [mdpi.com]
- 16. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Void: A Technical Guide to the Safe Handling of Amine-Terminated PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for amine-terminated polyethylene glycol (PEG) reagents. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and promoting a secure laboratory environment. While many polyethylene glycol derivatives are not classified as hazardous substances, the presence of amine functional groups warrants a cautious and informed approach.[1]
Hazard Identification and Risk Assessment
While specific toxicity data for many individual amine-terminated PEG derivatives are not extensively documented, the general class of polyethylene glycols is considered to have low acute and chronic toxicity.[2][3] However, it is crucial to recognize that the amine functionality can introduce specific reactivity and potential hazards.
Toxicological Data
Toxicological data for polyethylene glycol (PEG) of various molecular weights are summarized below. It is important to note that these values are for the parent PEG molecule and may not fully represent the toxicological profile of their amine-terminated derivatives.
| Compound | CAS Number | Test | Route | Species | Value |
| Polyethylene Glycol | 25322-68-3 | LD50 | Oral | Rat | > 15,000 mg/kg |
| Polyethylene Glycol 8000 | 25322-68-3 | LD50 | Oral | Rat | > 50,000 mg/kg |
| Polyethylene Glycol 8000 | 25322-68-3 | LD50 | Dermal | Rabbit | > 20,000 mg/kg |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits established for amine-terminated PEG reagents. However, for polyethylene glycol dust, the following limits for nuisance dust should be considered.
| Organization | Limit Type | Value |
| WEEL | TWA | 10.00 mg/m³ |
| OSHA | PEL (respirable dust) | 5.00 mg/m³ |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling amine-terminated PEG reagents.[1] The following PPE should be worn at all times.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical. Standard safety glasses are insufficient. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. It is recommended to inspect gloves before use and change them immediately if contaminated.[1] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the compound in powdered form requires working in a certified chemical fume hood to prevent inhalation of dust particles. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1] |
Safe Handling and Storage
A systematic approach to handling amine-terminated PEG reagents is crucial for both safety and experimental success.
Handling Solid Reagents
Storage
Proper storage is essential to maintain the stability and reactivity of amine-terminated PEG reagents.
-
Temperature: For long-term storage, it is recommended to store the reagents in a freezer at -20°C or lower.[4]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere such as nitrogen or argon.
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Light: Protect from light.
-
Hygroscopic Nature: These compounds can be hygroscopic; therefore, minimizing exposure to atmospheric moisture is crucial. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Chemical Compatibility
Amine-terminated PEG reagents are generally incompatible with strong oxidizing agents, strong acids, and strong bases. The amine groups can react with carboxylic acids and their activated esters (e.g., NHS esters), as well as aldehydes and ketones. The polyethylene glycol backbone is susceptible to oxidation.
Below is a general chemical resistance chart for polyethylene, which can be used as a preliminary guide. However, it is crucial to perform compatibility testing for specific applications and reagents.
| Chemical Class | Compatibility | Comments |
| Acids (dilute) | Good | |
| Acids (strong, concentrated) | Poor | Can cause degradation. |
| Alcohols | Good | |
| Aldehydes | Good (minor attack) | Potential for reaction with amine groups. |
| Bases (dilute) | Good | |
| Bases (strong) | Poor | Can cause degradation. |
| Esters | Good | |
| Halogenated Hydrocarbons | Poor | Not recommended for use. |
| Ketones | Good (minor attack) | Potential for reaction with amine groups. |
| Oxidizing Agents (strong) | Poor | Can cause degradation of the PEG backbone. Not recommended for use. |
| Hydrocarbons (aliphatic & aromatic) | Limited | Suitable for short-term use only. |
First-Aid and Spill Response
In the event of exposure or a spill, prompt and appropriate action is necessary.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[5] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[5] |
| Eye Contact | Flush eyes with water as a precaution.[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] |
Spill Response
Waste Disposal
Waste from amine-terminated PEG reagents should be managed as standard chemical waste in accordance with institutional and local regulations.[1]
-
Waste Collection: Place waste amine-terminated PEG (solid or in solution) into a dedicated, clearly labeled, and sealed waste container.[1]
-
Empty Containers: Triple-rinse containers that have held the reagent with a suitable solvent. Collect the rinsate and treat it as chemical waste.[1] After rinsing, the container can typically be disposed of as regular laboratory waste, with the original label defaced.[1]
-
Contaminated Materials: All contaminated PPE and spill cleanup materials should be placed in a designated, labeled waste container for disposal.[1]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not dispose of down the drain or in regular trash.[1]
Experimental Protocols
The following are generalized protocols for common procedures involving amine-terminated PEG reagents. Researchers should adapt these protocols based on the specific reagent, substrate, and experimental goals.
Preparation of a Stock Solution
Amine-terminated PEG reagents are often supplied as solids or viscous liquids that can be difficult to weigh and dispense accurately. Preparing a stock solution facilitates handling.[6]
Materials:
-
Amine-terminated PEG reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6]
-
Vortex mixer
-
Appropriate vials for storage
Procedure:
-
Equilibrate the amine-terminated PEG reagent to room temperature before opening the container.[6]
-
In a chemical fume hood, weigh the desired amount of the reagent into a clean, dry vial.
-
Add the calculated volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 100 mg/mL).[7]
-
Cap the vial tightly and vortex until the reagent is completely dissolved. Gentle warming may be used to aid dissolution, but be mindful of potential degradation if the compound is heat-sensitive.
-
Store the stock solution in a tightly sealed vial at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage), protected from light.[8]
General Protocol for Coupling to an NHS Ester
This protocol describes a typical reaction between an amine-terminated PEG and an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
Amine-terminated PEG stock solution
-
NHS ester-activated molecule
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines like Tris or glycine.[6]
-
Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the NHS ester solution immediately before use by dissolving it in a small amount of anhydrous DMSO or DMF.
-
Dissolve the substrate to be conjugated with the amine-terminated PEG in the reaction buffer.
-
Add the desired molar excess of the amine-terminated PEG stock solution to the substrate solution.
-
Add the NHS ester solution to the reaction mixture. The final concentration of the organic solvent should ideally be less than 10%.
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.
-
(Optional) To stop the reaction, add the quenching buffer to consume any unreacted NHS ester.
-
Purify the resulting PEGylated conjugate using appropriate methods such as dialysis, size exclusion chromatography, or diafiltration to remove unreacted reagents and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Chemical Resistant Chart on Polyethylene | HAKKO CORPORATION as a Pioneer for Processing Resin Hose; High Quality, Made in Japan [hakko-eightron.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Covalent Conjugation of Amino-PEG19-amine to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone of biopharmaceutical development. This modification enhances the pharmacokinetic and pharmacodynamic properties of proteins by increasing their hydrodynamic size, which in turn reduces renal clearance, extends circulation half-life, and shields antigenic epitopes to decrease immunogenicity[1][2][3].
This document provides a detailed protocol for the conjugation of Amino-PEG19-amine, a homobifunctional linker with primary amine groups at both ends of a 19-unit PEG chain, to carboxyl groups on a protein[4][5][6]. The conjugation is achieved via carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between the protein and the PEG linker[1].
Principle of the Reaction
The conjugation process is a two-step reaction designed to minimize protein crosslinking[7].
-
Activation: The carboxyl groups (-COOH) on the protein's aspartic acid, glutamic acid, or C-terminus are activated by EDC at an acidic pH. This forms a highly reactive but unstable O-acylisourea intermediate[1][7].
-
Stabilization & Coupling: Sulfo-NHS is added simultaneously with EDC to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester. This ester intermediate is then reacted with one of the primary amines of the this compound at a higher pH to form a stable amide bond[8][9].
Materials and Reagents
Proper preparation and handling of reagents are critical for successful conjugation. EDC and Sulfo-NHS are moisture-sensitive and should be equilibrated to room temperature before opening and dissolved immediately before use[8][10].
| Reagent / Material | Specification | Purpose |
| Target Protein | Purified, in amine-free buffer | The biomolecule to be PEGylated. |
| This compound | High Purity (>95%) | The PEGylating agent. |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Molecular Biology Grade | Activates carboxyl groups. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular Biology Grade | Stabilizes the activated intermediate. |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 | Buffer for the carboxyl activation step. |
| Coupling Buffer | 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5 | Buffer for the amine coupling step. |
| Quenching Solution | 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris HCl, pH 8.5 | Stops the reaction by hydrolyzing unreacted esters. |
| Purification Column | e.g., Size Exclusion (SEC) or Ion Exchange (IEX) | To separate the PEGylated protein from byproducts. |
| Desalting Columns | 7K MWCO (or similar) | For buffer exchange and removal of small molecules. |
Experimental Workflow and Reaction Scheme
The following diagrams illustrate the overall experimental workflow and the chemical reaction mechanism for the conjugation process.
Caption: Experimental workflow for protein PEGylation.
Caption: EDC/Sulfo-NHS conjugation reaction scheme.
Step-by-Step Experimental Protocol
This protocol is a general guideline and may require optimization for your specific protein and application.
Protein and Reagent Preparation
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL. If the protein's storage buffer contains primary amines (e.g., Tris, Glycine), it must be exchanged into an amine-free buffer like MES or PBS via dialysis or a desalting column[1].
-
PEG Solution: Prepare a stock solution of this compound in Coupling Buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 10-50 mg/mL.
-
EDC/Sulfo-NHS Solutions: Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer (e.g., MES, pH 6.0). These reagents hydrolyze quickly in aqueous solutions and should not be stored[1][10].
Two-Step Conjugation Reaction
-
Activation Step:
-
To your protein solution in Activation Buffer, add the freshly prepared EDC and Sulfo-NHS solutions.
-
Incubate for 15-30 minutes at room temperature with gentle mixing[7][8].
-
The reaction is most efficient at pH 4.5-7.2 for activation[8]. A pH of 5.0-6.0 is commonly used to ensure carboxyl group activation while minimizing side reactions[11].
-
-
Coupling Step:
-
Method A (pH Change): Raise the pH of the reaction mixture to 7.2-7.5 by adding a concentrated stock of Coupling Buffer (e.g., 1M Phosphate Buffer, pH 7.5)[8].
-
Method B (Buffer Exchange): Alternatively, remove excess EDC/Sulfo-NHS and exchange the buffer by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer[7][8].
-
Immediately add the this compound solution to the activated protein.
-
Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing[8][12].
-
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching solution to a final concentration of 10-50 mM. Common quenching agents include hydroxylamine, Tris, or glycine[8].
-
Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted Sulfo-NHS esters and deactivates remaining EDC[1][8].
Recommended Reaction Parameters
The efficiency of conjugation is highly dependent on the molar ratios of the reactants. The following table provides recommended starting points for optimization. The ratio is calculated based on the moles of protein.
| Parameter | Recommended Starting Range | Notes |
| EDC : Protein | 20:1 to 100:1 molar excess | A high excess is needed to drive the reaction. Too much can cause protein precipitation[10][13]. |
| Sulfo-NHS : Protein | 20:1 to 100:1 molar excess | Often used at a 1:1 or slightly higher ratio to EDC[14]. |
| This compound : Protein | 10:1 to 50:1 molar excess | A high excess of the PEG linker helps to maximize the modification of the protein[1]. |
| Activation pH | 4.7 - 6.0 | Optimal for EDC-mediated carboxyl activation[8][11]. |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction between the NHS-ester and the primary amine[8][9]. |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours | Times may be optimized based on protein stability and desired degree of PEGylation. |
Purification of the PEGylated Protein
After quenching, it is crucial to purify the PEGylated protein from unreacted PEG, protein, and reaction byproducts[].
| Purification Method | Principle of Separation | Use Case |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein[]. | Excellent for removing unreacted (smaller) protein and small molecule byproducts. May not resolve unreacted PEG from the conjugate if sizes are similar[16]. |
| Ion Exchange Chromatography (IEX) | Separates based on net surface charge. PEG chains can shield the protein's charges, altering its interaction with the IEX resin[][17]. | Highly effective for separating native protein from mono-, di-, and poly-PEGylated species, and even positional isomers[16][17]. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. | Can be used as a polishing step, but resolution can sometimes be poor as PEG itself can interact with HIC media[][16]. |
| Reverse Phase Chromatography (RPC) | Separates based on hydrophobicity under denaturing conditions. | Primarily used for analytical characterization and identification of PEGylation sites rather than preparative purification[]. |
Characterization of the Conjugate
The final product must be characterized to confirm successful conjugation and determine the degree of PEGylation.
| Analytical Technique | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, often appearing as a smear due to heterogeneity[18]. |
| HPLC (SEC, IEX, RPC) | Quantifies the purity of the conjugate and can separate different PEGylated species[19]. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determines the precise molecular weight of the conjugate, allowing for the calculation of the average number of PEG chains attached (degree of PEGylation)[19][20]. |
| Peptide Mapping | After enzymatic digestion, LC-MS/MS analysis can identify the specific amino acid residues (Asp, Glu) where the PEG chains are attached[20][21]. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/Sulfo-NHS due to hydrolysis. - Suboptimal molar ratios. - Incorrect buffer pH or presence of amine contaminants. - Insufficiently accessible carboxyl groups on the protein. | - Use fresh, high-quality EDC and Sulfo-NHS. - Optimize the molar excess of EDC, Sulfo-NHS, and PEG-amine. - Ensure buffers are at the correct pH and are amine-free. - Consider denaturing/refolding if protein structure is the issue (use with caution). |
| Protein Precipitation | - Excessive EDC concentration causing protein crosslinking. - Protein instability at the reaction pH. | - Reduce the molar excess of EDC. - Perform a buffer screen to find conditions where the protein is more stable. - Add stabilizing excipients if compatible with the reaction. |
| High Polydispersity (Many PEG species) | - Reaction time is too long. - Molar ratios are too high. | - Reduce the reaction time. - Titrate down the molar excess of the PEG-amine linker. - Optimize purification methods (e.g., IEX) to isolate the desired species[17]. |
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound 1260522-55-1 | MCE [medchemexpress.cn]
- 5. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amino-PEG19-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics, combining the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small-molecule payload. The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance the conjugate's physicochemical properties.
This document provides detailed application notes and protocols for the use of Amino-PEG19-amine , a discrete, homobifunctional, and hydrophilic linker, in the development of ADCs. This compound features two primary amine groups separated by a 19-unit polyethylene glycol chain. This structure offers several distinct advantages for ADC construction:
-
Enhanced Hydrophilicity: The long PEG19 chain significantly increases the water solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration "shield" around the payload. This can lead to a longer circulation half-life, reduced plasma clearance, and increased tumor accumulation.[2][3][4]
-
Defined Spacer Length: The discrete 19-unit PEG chain provides a precise and uniform spacer between the antibody and the drug. This extended spacer can minimize steric hindrance, ensuring the antibody retains its antigen-binding affinity while potentially improving payload delivery.
-
Versatile Conjugation Handles: The two terminal amine groups allow for flexible, multi-step conjugation strategies, enabling the sequential attachment of the cytotoxic payload and the antibody.[5]
Data Presentation
The inclusion of a long-chain PEG linker, such as this compound, is expected to significantly improve the biophysical and pharmacological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing long-chain PEG linkers, illustrating the expected trends.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)
| ADC Construct | Linker Type | Plasma Clearance (mL/day/kg) | Mean Residence Time (MRT) in vivo (hours) | Tumor Exposure (AUC) |
| ADC-PayloadX | Non-PEGylated | High | Low | Baseline |
| ADC-PEG8-PayloadX | Linear PEG8 | Moderate | Moderate | Increased |
| ADC-PEG12-PayloadX | Linear PEG12 | Low | High | Significantly Increased |
| ADC-PEG24-PayloadX | Linear PEG24 | Very Low | Very High | Maximally Increased |
Note: Data is illustrative and based on general trends observed in the literature where longer PEG chains (up to PEG24) lead to lower clearance and higher exposure.[4][6] Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Influence of Long-Chain PEG Linker on in vitro Cytotoxicity (Illustrative Data)
| Conjugate | Target Cell Line | Linker Type | IC50 (nM) | Fold-Reduction in Potency (vs. Non-PEG) |
| Affibody-MMAE | HER2+ (NCI-N87) | Non-PEGylated (SMCC) | 1.0 | 1.0 |
| Affibody-PEG4K-MMAE | HER2+ (NCI-N87) | 4 kDa PEG | 4.5 | 4.5 |
| Affibody-PEG10K-MMAE | HER2+ (NCI-N87) | 10 kDa PEG | 22.0 | 22.0 |
Note: This data is from a study on smaller affibody-drug conjugates and illustrates that while long PEG chains significantly improve PK, they may reduce in vitro potency.[5][7] This trade-off often results in superior in vivo efficacy due to enhanced tumor delivery.[7] For full-sized antibodies, the impact on potency may be less pronounced.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs using the this compound linker. Below are representative protocols for the key experimental stages. A two-step conjugation strategy is outlined, which is ideal for a homobifunctional linker to ensure controlled synthesis.
Protocol 1: Two-Step Synthesis of ADC using this compound
This protocol describes the synthesis of an ADC where the payload is first attached to the this compound linker. The resulting payload-linker intermediate is then conjugated to the antibody. This method assumes the payload has a reactive carboxylic acid group and conjugation to the antibody will occur via its surface lysine residues.
Step 1A: Activation of Payload and Conjugation to this compound
This step involves activating the carboxylic acid group on the cytotoxic payload to form an N-hydroxysuccinimide (NHS) ester, which then reacts with one of the primary amines of the this compound linker.
-
Materials:
-
Cytotoxic payload with a carboxylic acid group (e.g., an auristatin derivative)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Payload Activation:
-
Dissolve the payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the payload solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the payload-NHS ester. Monitor reaction completion by TLC or LC-MS.
-
-
Conjugation to this compound:
-
In a separate vial, dissolve a 5-fold molar excess of this compound in anhydrous DMF.
-
Slowly add the activated payload-NHS ester solution to the this compound solution with gentle stirring.
-
Let the reaction proceed at room temperature for 4-6 hours or overnight. The large excess of the diamine linker favors the formation of the mono-substituted product.
-
-
Purification of Payload-PEG19-amine Intermediate:
-
Purify the resulting "Payload-PEG19-amine" conjugate by reverse-phase HPLC to remove unreacted payload, excess linker, and reaction byproducts.
-
Lyophilize the pure fractions to obtain the intermediate as a solid. Confirm the mass by LC-MS.
-
-
Step 1B: Activation of Antibody and Conjugation with Payload-PEG19-amine
This step involves activating the antibody by modifying its surface lysine residues with a heterobifunctional crosslinker, SMCC, to introduce maleimide groups. This is an indirect method. A more direct method would involve activating the antibody's carboxyl groups to react with the free amine of the payload-linker intermediate. For the purpose of this protocol, we will proceed with the more common lysine-targeting chemistry.
-
Materials:
-
Monoclonal Antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)
-
Purified Payload-PEG19-amine intermediate (from Step 1A)
-
Glutaraldehyde or a suitable bifunctional crosslinker (e.g., DSS, disuccinimidyl suberate)
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0)
-
Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 or Superdex 200) for purification
-
-
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is purified and buffer-exchanged into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified Payload-PEG19-amine intermediate in a small amount of DMSO.
-
Dissolve the crosslinker (e.g., DSS, 10-20 fold molar excess over the antibody) in DMSO.
-
First, add the crosslinker solution to the antibody solution and incubate for 30-60 minutes at room temperature.
-
Next, add the Payload-PEG19-amine solution to the activated antibody. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted crosslinker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated payload-linker, excess crosslinker, and other small molecules by SEC or Tangential Flow Filtration (TFF).
-
Elute/dialyze with a suitable storage buffer (e.g., PBS, pH 7.4 or citrate buffer, pH 6.0).
-
Concentrate the purified ADC to the desired concentration using centrifugal filtration units.
-
-
Protocol 2: Characterization of the Final ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
-
Method A: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for auristatins).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody. A correction for the payload's absorbance at 280 nm is required for accuracy.
-
-
Method B: Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Materials: HIC column (e.g., TSKgel Butyl-NPR), Mobile Phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0), Mobile Phase B (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure: Inject the ADC sample and elute with a decreasing salt gradient (from 100% A to 100% B).
-
Data Analysis: Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved based on hydrophobicity. The average DAR is calculated by summing the product of each peak's relative area and its corresponding DAR value.
-
2. Analysis of Aggregation
-
Method: Size Exclusion Chromatography (SEC)-HPLC
-
Materials: SEC column (e.g., TSKgel G3000SWxl), Mobile Phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Procedure: Dilute the ADC to ~1 mg/mL in the mobile phase and inject.
-
Data Analysis: The chromatogram will show a main peak for the monomeric ADC and potential smaller peaks at earlier retention times corresponding to high molecular weight species (aggregates). The percentage of aggregation is calculated from the relative peak areas.
-
3. In Vitro Cytotoxicity Assay
-
Method: MTT or CellTiter-Glo® Assay
-
Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the purified ADC, unconjugated antibody, and free payload for 72-96 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's protocol.
-
Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) to determine cell viability.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.[7]
-
Visualizations
ADC Development Workflow
Caption: Workflow for ADC development using a two-step conjugation strategy with this compound.
Mechanism of Action: ADC-Induced Apoptosis (Auristatin Payload)
Caption: Generalized signaling pathway for ADC-induced apoptosis via a microtubule inhibitor payload.
References
- 1. labinsights.nl [labinsights.nl]
- 2. openpr.com [openpr.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amino-PEG19-amine in PROTAC Linker Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, solubility, and cell permeability.
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3] Amino-PEG19-amine is a long-chain, bifunctional PEG linker that offers a significant degree of hydrophilicity and a substantial length, which can be advantageous for spanning the distance between the POI and the E3 ligase, particularly for challenging targets or specific E3 ligases. This document provides detailed application notes and protocols for the conceptual design and synthesis of PROTACs utilizing an this compound linker.
Core Principles of Long-Chain PEG Linkers in PROTACs
The length and composition of the linker are critical for optimizing the biological activity of a PROTAC. Long-chain PEG linkers like this compound offer several potential advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development.[3]
-
Optimal Ternary Complex Formation: The extended length of a PEG19 linker can provide the necessary flexibility and reach to facilitate the formation of a stable ternary complex, especially when the binding sites on the POI and E3 ligase are distant or sterically hindered.
-
Reduced Non-specific Binding: The PEG chain can help to shield the PROTAC from non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.
However, the use of very long linkers also presents potential challenges:
-
Increased Molecular Weight: A long PEG chain significantly increases the molecular weight of the PROTAC, which can negatively impact cell permeability and other pharmacokinetic properties.
-
"Hook Effect": Excessively long and flexible linkers can sometimes favor the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the desired ternary complex, leading to a decrease in degradation efficiency at higher concentrations.[4]
-
Metabolic Stability: While the PEG backbone is generally considered metabolically stable, the overall stability of the PROTAC will also depend on the nature of the chemical linkages to the POI and E3 ligase ligands.
Data Presentation: The Impact of Linker Length on PROTAC Performance
The optimization of linker length is a crucial step in PROTAC development and is typically determined empirically for each POI-E3 ligase pair. The following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, illustrating the critical impact of this parameter on degradation efficiency.
Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC-Linker | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | 3-unit PEG | >1000 | <10 |
| BTK-PROTAC-2 | 4-unit PEG | 100 | 85 |
| BTK-PROTAC-3 | 5-unit PEG | 50 | 95 |
| BTK-PROTAC-4 | 8-unit PEG | 200 | 70 |
Data is illustrative and compiled from studies on BTK degraders, demonstrating a clear structure-activity relationship with respect to linker length.[5] Optimal degradation is observed with a 5-unit PEG linker in this specific context.
Table 2: Physicochemical Properties of Representative PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) |
| Generic-PROTAC-PEG3 | 3-unit PEG | ~850 | 3.5 | ~180 |
| Generic-PROTAC-PEG8 | 8-unit PEG | ~1070 | 3.0 | ~250 |
| Hypothetical-PROTAC-PEG19 | 19-unit PEG | ~1550 | 1.5 | ~420 |
This table provides an estimation of how the physicochemical properties of a hypothetical PROTAC might change with increasing PEG linker length. The values for the hypothetical PROTAC-PEG19 are calculated estimates and will vary depending on the specific POI and E3 ligase ligands used.
Mandatory Visualizations
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing an this compound linker. These protocols may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a two-step amide coupling procedure for the synthesis of a PROTAC.
Materials:
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS)
Procedure:
Step 1: Synthesis of the E3 Ligase-Linker Intermediate
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF.
-
Add the solution of this compound to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 Ligase-PEG19-amine intermediate.
Step 2: Synthesis of the Final PROTAC
-
Under an inert atmosphere, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the purified E3 Ligase-PEG19-amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Target Protein Degradation
This is a standard assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.
-
Conclusion
This compound represents a valuable, albeit underexplored, building block for the synthesis of PROTACs. Its extended length and hydrophilic nature may offer advantages for specific targets where a long and flexible linker is required to facilitate efficient ternary complex formation and subsequent protein degradation. The provided protocols offer a general guide for the synthesis and evaluation of PROTACs incorporating this long-chain PEG linker. However, it is crucial to reiterate that the optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a range of linker lengths is essential for the successful development of a potent and selective PROTAC. As the field of targeted protein degradation continues to evolve, further studies are needed to fully elucidate the potential of very long-chain PEG linkers in the rational design of next-generation PROTACs.
References
Surface Functionalization of Nanoparticles with Amino-PEG19-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of various nanoparticles with Amino-PEG19-amine. This bifunctional polyethylene glycol (PEG) linker is instrumental in the development of advanced nanomaterials for a range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. The protocols outlined herein are tailored for gold (AuNPs), silica (SiO₂ NPs), and poly(lactic-co-glycolic acid) (PLGA) nanoparticles, representing common platforms in nanomedicine research.
Introduction to Nanoparticle PEGylation
The surface modification of nanoparticles with polyethylene glycol, a process known as PEGylation, is a critical strategy to enhance their in vivo performance. The hydrophilic and flexible nature of the PEG chains creates a "stealth" coating that reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged systemic circulation time, increasing the probability of the nanoparticles reaching their target site.[1][2]
This compound is a heterobifunctional linker featuring a 19-unit PEG chain with a primary amine group at each terminus.[3][4][5] This structure offers a versatile platform for nanoparticle surface modification. One amine group can be covalently attached to a functional group on the nanoparticle surface, while the other remains available for the conjugation of targeting ligands (e.g., antibodies, peptides), therapeutic agents, or imaging moieties.[6][7] The defined length of the PEG19 spacer provides a balance between effective shielding and the accessibility of the terminal amine for subsequent bioconjugation.
Key Applications
The functionalization of nanoparticles with this compound enables a multitude of applications in biomedical research and drug development:
-
Targeted Drug Delivery: The terminal amine group serves as a conjugation point for targeting ligands that can specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy enhances the therapeutic efficacy of the encapsulated or conjugated drug while minimizing off-target side effects.[1][3]
-
Enhanced Biocompatibility: The PEG layer significantly improves the stability of nanoparticles in physiological media, preventing aggregation and reducing non-specific interactions with proteins and cells.[8]
-
Prolonged Circulation Time: By evading the immune system, PEGylated nanoparticles exhibit longer half-lives in the bloodstream, allowing for more effective accumulation at the target site through both passive (the enhanced permeability and retention effect) and active targeting.[1][8]
-
Bioimaging: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be attached to the terminal amine group, enabling the in vivo tracking and visualization of the nanoparticles.[9]
Data Presentation: Physicochemical Characterization
Successful functionalization with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables provide representative data on the expected shifts in hydrodynamic diameter and zeta potential for different nanoparticle types.
Table 1: Characterization of Gold Nanoparticles (AuNPs) before and after Functionalization with this compound
| Parameter | Bare AuNPs (Citrate-Capped) | AuNPs-PEG19-Amine |
| Hydrodynamic Diameter (nm) | 20 ± 2 | 45 ± 5 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -35 ± 5 | +15 ± 5 |
Table 2: Characterization of Silica Nanoparticles (SiO₂ NPs) before and after Functionalization with this compound
| Parameter | Carboxyl-Functionalized SiO₂ NPs | SiO₂ NPs-PEG19-Amine |
| Hydrodynamic Diameter (nm) | 100 ± 10 | 130 ± 15 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -40 ± 5 | +10 ± 5 |
Table 3: Characterization of PLGA Nanoparticles before and after Functionalization with this compound
| Parameter | Carboxyl-Terminated PLGA NPs | PLGA NPs-PEG19-Amine |
| Hydrodynamic Diameter (nm) | 150 ± 20 | 180 ± 25 |
| Polydispersity Index (PDI) | < 0.15 | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 | +5 ± 3 |
Experimental Protocols
The following protocols detail the step-by-step procedures for the surface functionalization of gold, silica, and PLGA nanoparticles with this compound. These protocols primarily utilize the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form stable amide bonds.
General Workflow for Nanoparticle Functionalization
The overall experimental process follows a logical sequence from nanoparticle synthesis or acquisition to the final characterization of the functionalized product.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol assumes the starting material is citrate-capped AuNPs, which possess a net negative surface charge due to the carboxyl groups of the citrate ions.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: PBS with 0.01% Tween 20
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Activation of AuNPs:
-
Resuspend the citrate-capped AuNPs in Activation Buffer to a concentration of 1 mg/mL.
-
Add EDC to a final concentration of 2 mM and NHS to a final concentration of 5 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Washing:
-
Centrifuge the activated AuNPs at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the pellet in Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and NHS.
-
-
Conjugation:
-
Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.
-
Add the this compound solution to the washed, activated AuNPs. A 100-fold molar excess of this compound to AuNPs is a recommended starting point for optimization.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 30 minutes.
-
Centrifuge the functionalized AuNPs and discard the supernatant.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted this compound and byproducts.
-
Resuspend the final this compound functionalized AuNPs in a suitable buffer (e.g., PBS) for storage at 4°C.
-
Protocol 2: Functionalization of Silica Nanoparticles (SiO₂ NPs)
This protocol begins with the surface modification of silica nanoparticles to introduce carboxyl groups, followed by PEGylation.
Materials:
-
Silica nanoparticles (SiO₂ NPs)
-
(3-Carboxypropyl)trimethoxysilane
-
Anhydrous ethanol
-
This compound
-
EDC and NHS
-
Buffers and equipment as listed in Protocol 1.
Procedure:
-
Carboxyl Functionalization of SiO₂ NPs:
-
Disperse the SiO₂ NPs in anhydrous ethanol to a concentration of 10 mg/mL.
-
Add (3-Carboxypropyl)trimethoxysilane to the nanoparticle suspension (a 100-fold molar excess relative to the estimated surface silanol groups is a starting point).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the carboxyl-functionalized SiO₂ NPs by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.
-
-
PEGylation:
-
Follow the activation, conjugation, quenching, and purification steps as outlined in Protocol 1, starting with the carboxyl-functionalized SiO₂ NPs. Adjust centrifugation speeds and times as necessary for the size of the silica nanoparticles.
-
Protocol 3: Functionalization of PLGA Nanoparticles
This protocol is for the post-functionalization of pre-formed poly(lactic-co-glycolic acid) nanoparticles that have terminal carboxyl groups.
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
This compound
-
EDC and NHS
-
Buffers and equipment as listed in Protocol 1.
Procedure:
-
Activation of PLGA NPs:
-
Resuspend the carboxyl-terminated PLGA nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Add EDC and NHS as described in Protocol 1.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Add a solution of this compound in Coupling Buffer to the activated PLGA nanoparticles.
-
Incubate for 2-4 hours at room temperature with gentle, continuous mixing.
-
-
Purification:
-
Purify the functionalized PLGA nanoparticles by repeated centrifugation and resuspension in deionized water or by dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified nanoparticles for long-term storage or resuspend in a suitable buffer for immediate use.
-
Signaling Pathway in Targeted Cancer Therapy
A primary application of this compound functionalized nanoparticles is in targeted cancer therapy. After conjugation with a targeting ligand, such as an antibody or a peptide, the nanoparticle can specifically bind to receptors that are overexpressed on the surface of cancer cells. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and other cancers.[1][3] Binding of the functionalized nanoparticle to HER2 can inhibit downstream signaling pathways that promote cell proliferation and survival.
Conclusion
The surface functionalization of nanoparticles with this compound is a versatile and effective strategy for developing advanced nanomedicines. The protocols provided in this document offer a foundation for the successful PEGylation of various nanoparticle platforms. The ability to subsequently conjugate targeting moieties to the terminal amine group opens up a wide array of possibilities for targeted drug delivery and personalized medicine. Proper characterization of the functionalized nanoparticles is crucial to ensure the desired physicochemical properties and to predict their in vivo behavior.
References
- 1. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. The role of HER2 in cancer therapy and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxylic Acid Activation with EDC/NHS for Amino-PEG19-amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules is a fundamental technique in the development of novel therapeutics, diagnostic agents, and research tools. A robust and widely adopted method for forming a stable amide bond between a carboxylic acid and a primary amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process offers high efficiency and control over the coupling reaction.[1][2]
This document provides detailed application notes and protocols for the activation of a generic carboxylic acid-containing molecule and its subsequent coupling to Amino-PEG19-amine, a bifunctional polyethylene glycol (PEG) linker with two primary amine groups.[3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[4] These guidelines are intended to assist researchers in achieving reproducible and high-yield conjugations.
Chemical Reaction Pathway
The EDC/NHS coupling reaction proceeds in two distinct steps:
-
Carboxylic Acid Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2][5]
-
NHS Ester Formation and Amine Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate then efficiently reacts with a primary amine (from this compound) to form a stable amide bond, releasing the NHS byproduct.[1][6]
// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#FBBC05", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS [label="NHS", fillcolor="#FBBC05", fontcolor="#202124"]; NHS_Ester [label="NHS Ester\n(Semi-stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino_PEG19_amine [label="this compound\n(H2N-PEG19-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Conjugate [label="Amide Conjugate\n(R-CO-NH-PEG19-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isourea_Biproduct [label="Isourea Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NHS_Released [label="NHS (Released)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Carboxylic_Acid -> O_Acylisourea [label="+", dir=none]; EDC -> O_Acylisourea; O_Acylisourea -> NHS_Ester; NHS -> NHS_Ester [label="+", dir=none]; O_Acylisourea -> Isourea_Biproduct [style=dashed, label="Hydrolysis"]; NHS_Ester -> Amide_Conjugate; Amino_PEG19_amine -> Amide_Conjugate [label="+", dir=none]; NHS_Ester -> NHS_Released [style=dashed]; } caption: "EDC/NHS Reaction Mechanism"
Key Reaction Parameters
Successful EDC/NHS coupling is highly dependent on several experimental parameters. The following table summarizes the key conditions and their recommended ranges.
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.5 - 6.0 | Most efficient activation of the carboxylic acid by EDC occurs in a slightly acidic environment.[7][8] |
| Coupling pH | 7.2 - 8.5 | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.[7][9] |
| Activation Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | A non-amine, non-carboxylate buffer is crucial to avoid competing reactions.[5][7] |
| Coupling Buffer | PBS (Phosphate-Buffered Saline) or Borate Buffer | These buffers maintain the optimal pH for the amine coupling step without interfering with the reaction.[7][8] |
| Molar Ratio (EDC:Carboxyl) | 2-10 fold molar excess | A molar excess of EDC ensures efficient activation of the carboxylic acid.[5][7] |
| Molar Ratio (NHS:EDC) | 1-1.5 fold molar excess | A slight excess of NHS relative to EDC promotes the formation of the more stable NHS ester.[7] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature for convenience and efficiency.[8][10] |
| Activation Time | 15 - 30 minutes | A short incubation time is sufficient for the activation step.[7][8] |
| Coupling Time | 2 hours to overnight | The coupling reaction time can be varied to optimize conjugation efficiency.[8][11] |
Experimental Protocols
The following protocols provide a general framework for the activation of a carboxylic acid-containing molecule and its subsequent coupling to this compound. Optimization may be required for specific applications.
Materials and Reagents
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution (optional): Hydroxylamine, Tris, or Glycine (e.g., 1 M Tris, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
-
Desalting columns or dialysis equipment for purification
Protocol 1: Two-Step Aqueous Coupling
This is the most common method and is suitable for many applications.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve_cooh [label="Dissolve Carboxylic Acid\nin Activation Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_edc_nhs [label="Prepare fresh EDC/NHS\nin Activation Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; add_edc_nhs [label="Add EDC/NHS to\nCarboxylic Acid Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_activation [label="Incubate for 15-30 min\nat Room Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve_peg [label="Dissolve this compound\nin Coupling Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; add_activated [label="Add Activated Carboxylic Acid\nto PEG Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_coupling [label="Incubate for 2 hours to overnight\nat Room Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Quench Reaction\n(Optional)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="Purify Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> dissolve_cooh; dissolve_cooh -> add_edc_nhs; prepare_edc_nhs -> add_edc_nhs; add_edc_nhs -> incubate_activation; incubate_activation -> add_activated; dissolve_peg -> add_activated; add_activated -> incubate_coupling; incubate_coupling -> quench; quench -> purify; purify -> end; } caption: "Two-Step Aqueous Coupling Workflow"
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[9]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of anhydrous DMSO or DMF can be used.
-
Dissolve the this compound in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Coupling to this compound:
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted NHS esters, a quenching agent such as hydroxylamine, Tris, or glycine can be added to a final concentration of 10-50 mM.[8] Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 2: Two-Step Coupling with Intermediate Purification
This protocol is recommended when the presence of excess EDC and NHS in the coupling step is undesirable.
-
Preparation of Reagents and Activation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Removal of Excess Activation Reagents:
-
Immediately after the activation step, remove the excess EDC and NHS. This can be achieved by:
-
Desalting Column: Pass the reaction mixture through a desalting column equilibrated with the Coupling Buffer.
-
Dialysis: Dialyze the reaction mixture against the Coupling Buffer.
-
-
-
Coupling to this compound:
-
Immediately add the purified, activated carboxylic acid to the this compound solution in Coupling Buffer.
-
Incubate and purify as described in steps 3 and 5 of Protocol 1.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive EDC/NHS due to hydrolysis. - Suboptimal pH for activation or coupling. - Presence of competing nucleophiles in buffers (e.g., Tris, glycine). - Insufficient molar excess of EDC/NHS. | - Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before opening.[9] - Strictly control the pH for each step using appropriate buffers (Activation: MES pH 4.5-6.0; Coupling: PBS pH 7.2-8.5).[7][9] - Ensure all buffers are free of primary amines or carboxylates.[5][7] - Increase the molar excess of EDC and NHS.[7] |
| Precipitation during Reaction | - Poor solubility of reactants or product. - Aggregation of EDC/NHS. | - Add a small amount of a water-miscible organic solvent like DMSO or DMF. - Ensure complete dissolution of EDC and NHS before adding to the reaction. |
| Inconsistent Results | - Variability in reagent preparation. - Inconsistent reaction times. | - Prepare stock solutions of reagents to ensure consistency. Store them properly.[9] - Standardize and control the incubation times for each step of the protocol.[9] |
Data Presentation: Molar Ratios and pH Optima
| Reagent | Molar Ratio (relative to Carboxylic Acid) | Optimal pH Range |
| EDC | 2 - 10 x | 4.5 - 6.0 (for activation) |
| NHS | 2.5 - 15 x (typically 1-1.5x of EDC) | 4.5 - 6.0 (for activation) |
| This compound | 1 - 1.5 x (for 1:1 coupling) | 7.2 - 8.5 (for coupling) |
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 4. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Amino-PEG19-amine in Peptide Labeling and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG19-amine
This compound is a homobifunctional polyethylene glycol (PEG) linker containing two primary amine groups at each end of a 19-unit PEG chain. This discrete PEG linker offers a valuable tool for peptide labeling and modification due to its defined length, hydrophilicity, and versatile reactivity. The primary amine groups readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds, making it an ideal crosslinker for various bioconjugation applications.[1][2][3][4]
The incorporation of the PEG spacer enhances the solubility and biocompatibility of the modified peptide, which can lead to improved pharmacokinetic properties, such as increased in-vivo half-life and reduced immunogenicity.[4][5] These characteristics make this compound a valuable reagent in the development of advanced therapeutics, including peptide dimers, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[4][6]
Key Applications
-
Peptide Dimerization: The bifunctional nature of this compound allows for the crosslinking of two peptide molecules to create homodimers or heterodimers. This can be advantageous for mimicking or inhibiting protein-protein interactions.
-
Improving Pharmacokinetics: PEGylation with this compound can increase the hydrodynamic volume of a peptide, thereby reducing renal clearance and extending its circulation time in the body.
-
Enhancing Solubility and Stability: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic peptides and protect them from enzymatic degradation.[7][8][9]
-
Linker for Complex Bioconjugates: this compound can serve as a flexible spacer in the construction of more complex biomolecules like ADCs and PROTACs, connecting the targeting moiety to the payload or another protein ligand.[1][6]
Data Presentation: Physicochemical Properties and Reaction Parameters
The following tables provide a summary of the physicochemical properties of this compound and typical reaction parameters for peptide conjugation. Note that optimal conditions may vary depending on the specific peptide and should be determined empirically.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 897.11 g/mol | [6] |
| Molecular Formula | C40H84N2O19 | [6] |
| Purity | >96% | [6] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | [2][3] |
Table 2: Representative Reaction Parameters for Peptide Conjugation
| Parameter | Condition | Notes | Reference |
| Reaction Type | Amide bond formation | Reaction between the amine group of the PEG linker and a carboxylic acid or activated ester on the peptide. | [10][11][12] |
| Peptide Functional Group | C-terminal carboxylic acid, Aspartic acid, Glutamic acid, or NHS ester | The peptide must possess a reactive carboxyl group or an activated ester. | [10][11][12] |
| Activating Agents | EDC/NHS, HATU, HOBt | For activating carboxylic acid groups on the peptide. | [10][11][12] |
| Solvent | Anhydrous DMF, DMSO, or aqueous buffer (e.g., PBS, MES) | The choice of solvent depends on the solubility of the peptide and linker. For aqueous buffers, pH should be carefully controlled. | [10][11][12] |
| pH (for aqueous reactions) | 7.0 - 9.0 for reaction with NHS esters; 4.5 - 6.0 for EDC/NHS activation | The pH affects the reactivity of both the amine groups and the activated esters. | [11][12] |
| Molar Ratio (Peptide:Linker) | 1:1 to 1:5 (for mono-conjugation); 2:1 (for dimerization) | The optimal ratio should be determined experimentally to control the degree of labeling. | [10] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by analytical techniques such as HPLC or LC-MS. | [10][11][12] |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures may be required for sensitive peptides. | |
| Quenching Agent | Hydroxylamine, Tris buffer | To stop the reaction and cap any unreacted activated esters. |
Experimental Protocols
Protocol 1: Peptide Dimerization using this compound
This protocol describes the dimerization of a peptide containing a single C-terminal carboxylic acid.
Materials:
-
Peptide with a C-terminal carboxylic acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer, pH 6.0
-
0.1 M Phosphate buffer, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Activation:
-
Dissolve the peptide (2 molar equivalents) in anhydrous DMF.
-
Add EDC (2.2 molar equivalents) and NHS (2.5 molar equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1 molar equivalent) in 0.1 M Phosphate buffer, pH 7.5.
-
Slowly add the activated peptide solution to the this compound solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM.
-
Stir for 30 minutes at room temperature.
-
-
Purification:
-
Purify the peptide dimer using reverse-phase HPLC with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze by mass spectrometry to identify the desired product.
-
-
Characterization:
Workflow for Peptide Dimerization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: Site-Specific Protein Modification Using Amine-Reactive PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] By covalently attaching PEG chains, a protein's hydrodynamic volume is increased, which can enhance its stability, solubility, and circulation half-life while reducing immunogenicity and proteolytic degradation.[2][3][4] Amine-reactive PEG linkers are a common class of reagents for this purpose, as they target the primary amines on the N-terminus and the side chains of lysine residues.[3] While traditional amine-reactive PEGylation can result in heterogeneous mixtures, site-specific modification can be achieved by carefully controlling reaction conditions, thereby preserving the protein's biological activity.[5][6]
This document provides detailed application notes and protocols for the site-specific modification of proteins using amine-reactive PEG linkers.
Chemistry of Amine-Reactive PEGylation
The fundamental principle of amine-reactive PEGylation is the formation of a stable amide bond between an activated PEG linker and a primary amine on the protein. The most common amine-reactive moieties are N-Hydroxysuccinimide (NHS) esters.[3] The reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic NHS ester of the PEG linker, resulting in a covalent amide linkage and the release of NHS as a byproduct.[3]
Key Considerations for Site-Specificity
Site-specific PEGylation, particularly at the N-terminus, can be achieved by leveraging the difference in the pKa values of the α-amino group at the N-terminus (pKa ≈ 7.8) and the ε-amino group of lysine residues (pKa ≈ 10.1).[5] By conducting the reaction at a slightly acidic to neutral pH (e.g., pH 7.0), the lysine residues are predominantly protonated and thus less reactive, favoring modification at the more nucleophilic N-terminus.[5][6]
Data Presentation: Comparison of Amine-Reactive PEG Linkers
The selection of the appropriate amine-reactive PEG linker is critical for successful conjugation. The following table summarizes the properties of common amine-reactive PEG linkers.
| Linker Type | Reactive Group | Optimal pH Range | Hydrolytic Half-Life (at pH 8.5) | Key Advantages | Key Disadvantages |
| PEG-NHS Ester | N-Hydroxysuccinimide | 7.2 - 9.0 | ~10-20 minutes | High reactivity, well-established chemistry.[7] | Susceptible to hydrolysis, which can reduce conjugation efficiency.[3] |
| PEG-Sulfo-NHS Ester | Sulfonated N-Hydroxysuccinimide | 7.2 - 8.5 | ~2-3 hours | Water-soluble, allowing for reactions in fully aqueous buffers. | Higher cost compared to NHS esters. |
| PEG-Aldehyde | Aldehyde | 4.0 - 7.0 | Not applicable (reductive amination) | High selectivity for the N-terminus at lower pH.[6][8] | Requires a reducing agent (e.g., sodium cyanoborohydride).[6][8] |
| PEG-Isothiocyanate | Isothiocyanate | 8.0 - 9.5 | Stable | Forms a stable thiourea linkage.[7] | Can have slower reaction kinetics. |
Experimental Protocols
Protocol 1: N-Terminal Specific PEGylation using PEG-NHS Ester
This protocol outlines the site-specific modification of a protein at its N-terminus using a PEG-NHS ester by controlling the reaction pH.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
mPEG-NHS (methoxy PEG-N-hydroxysuccinimidyl ester)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting column
-
Spectrophotometer
-
SDS-PAGE analysis equipment
-
HPLC system for characterization
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If not, perform a buffer exchange using dialysis or a desalting column into the Reaction Buffer.
-
Determine the protein concentration using a spectrophotometer. The typical concentration range is 1-10 mg/mL.
-
-
PEG Linker Preparation:
-
Allow the mPEG-NHS vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of mPEG-NHS in anhydrous DMSO or DMF.
-
-
PEGylation Reaction:
-
In a reaction tube, add the protein solution.
-
Add the mPEG-NHS stock solution to the protein solution at a desired molar ratio (e.g., 1:3 to 1:10 protein to PEG).
-
Incubate the reaction at 4°C for 2-4 hours with gentle mixing. Reaction time may need optimization.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris-HCl.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted mPEG-NHS.
-
-
Purification of PEGylated Protein:
-
Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[6]
-
-
Characterization of PEGylated Protein:
-
Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight.
-
Use analytical SEC or IEX-HPLC to separate and quantify the different PEGylated species (mono-, di-, poly-PEGylated, and unreacted protein).[6]
-
Confirm the site of PEGylation using mass spectrometry (MS) analysis of peptide digests.[9]
-
Protocol 2: General Lysine PEGylation using PEG-NHS Ester
This protocol describes the less site-specific modification of a protein on its surface-exposed lysine residues.
Materials:
-
Same as Protocol 1, with the exception of the Reaction Buffer.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5
Procedure:
-
Protein and PEG Linker Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
PEGylation Reaction:
-
In a reaction tube, add the protein solution to the Reaction Buffer (pH 8.0-8.5).
-
Add the mPEG-NHS stock solution to the protein solution at a desired molar ratio.
-
Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Characterization:
-
Follow step 6 from Protocol 1 to analyze the resulting heterogeneous mixture of PEGylated proteins.
-
Visualizations
Caption: A generalized workflow for protein PEGylation.
Caption: Reaction of a PEG-NHS ester with a protein's primary amine.[3]
Caption: Logical flow of how PEGylation improves therapeutic outcomes.[3]
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Crosslinking Proteins with Homobifunctional PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing homobifunctional polyethylene glycol (PEG) reagents for crosslinking proteins. This powerful technique is instrumental in a variety of applications, from elucidating protein-protein interactions and stabilizing protein complexes for structural analysis to the development of antibody-drug conjugates (ADCs) and novel biomaterials.[][2][3][4] This document offers detailed protocols, quantitative data summaries, and troubleshooting guidance to facilitate the successful implementation of protein crosslinking workflows.
Introduction to Homobifunctional PEG Crosslinkers
Homobifunctional PEG crosslinkers are reagents that possess two identical reactive groups at either end of a flexible PEG spacer.[5] This symmetrical design allows for the covalent linkage of two molecules that each present the same functional group. The integrated PEG linker enhances the water solubility of the crosslinker and the resulting conjugate, which can minimize aggregation and reduce the immunogenicity of the modified protein.[6][7]
The choice of the reactive group and the length of the PEG spacer are critical parameters that influence the outcome of the crosslinking experiment. The most commonly employed homobifunctional PEG reagents target primary amines (e.g., the ε-amino group of lysine residues) or sulfhydryl groups (e.g., from cysteine residues).
Table 1: Properties of Common Homobifunctional PEG Reagents
| Reagent Type | Reactive Group | Target Functional Group | Reaction pH | Key Characteristics |
| Bis-NHS-(PEG)n | N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | 7.2 - 9.0 | Forms stable amide bonds; susceptible to hydrolysis at high pH.[4][8] |
| BM(PEG)n | Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Forms stable thioether bonds; highly specific for sulfhydryls in this pH range.[9] |
Applications of Homobifunctional PEG Crosslinkers
The versatility of homobifunctional PEG reagents lends them to a wide array of applications in research and drug development:
-
Studying Protein-Protein Interactions: By covalently linking proteins that are in close proximity, these reagents can "capture" transient or weak interactions for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry.[4]
-
Stabilizing Protein Complexes: Crosslinking can stabilize multi-protein complexes, preserving their native structure for analysis by methods like cryo-electron microscopy (cryo-EM).
-
Creating Antibody-Drug Conjugates (ADCs): Homobifunctional linkers can be used to attach cytotoxic drugs to antibodies, although heterobifunctional linkers are often preferred for more controlled conjugation.
-
Forming Hydrogels: The ability of these reagents to polymerize with appropriately functionalized molecules makes them valuable in the creation of hydrogels for tissue engineering and drug delivery.[2]
-
Improving Pharmacokinetics: The PEG component of the linker can increase the hydrodynamic radius of a protein, potentially extending its circulation half-life.[10]
Experimental Protocols
General Workflow for Protein Crosslinking
The following diagram illustrates a typical workflow for a protein crosslinking experiment.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Homobifunctional PEG [jenkemusa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Amino-PEG19-amine in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino-PEG19-amine is a linear, homobifunctional polyethylene glycol (PEG) derivative featuring primary amine groups at both termini. The 19-unit ethylene glycol spacer provides a balance of hydrophilicity, biocompatibility, and flexibility.[1] In hydrogel fabrication, this compound serves as a versatile crosslinking agent, enabling the formation of three-dimensional polymeric networks with tunable physicochemical properties. These hydrogels are excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and regenerative medicine, due to their ability to mimic the native extracellular matrix (ECM) and their resistance to non-specific protein adsorption.[2][3]
The terminal primary amines are reactive towards various functional groups, such as N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of a coupling agent), and aldehydes, allowing for diverse crosslinking strategies.[1] The length of the PEG chain is a critical parameter that influences the hydrogel's mesh size, swelling behavior, mechanical stiffness, and degradation kinetics, thereby controlling the release of encapsulated therapeutics and modulating cellular responses.[4][5]
Key Applications
-
Controlled Drug Delivery: The hydrophilic PEG network created with this compound allows for high water content, facilitating the encapsulation of therapeutic molecules ranging from small drugs to large biologics. The crosslinking density, which can be controlled by the concentration of this compound, dictates the mesh size of the hydrogel network. This, in turn, governs the diffusion and release rate of the encapsulated payload, enabling sustained and controlled release profiles.[5][6][7]
-
Tissue Engineering: Hydrogels crosslinked with this compound can be engineered to mimic the mechanical properties of soft tissues.[8] The biocompatible nature of PEG minimizes inflammatory responses, providing a suitable microenvironment for cell encapsulation, proliferation, and differentiation.[2] By tuning the hydrogel stiffness, researchers can investigate and direct cellular mechanotransduction, a key process in tissue development and regeneration.[2][9]
-
Bioconjugation: The terminal amine groups can be used to conjugate bioactive molecules, such as cell-adhesion peptides (e.g., RGD sequences) or growth factors, directly into the hydrogel network. This functionalization enhances the biological activity of the scaffold, promoting specific cell interactions and guiding tissue formation.[2]
Data Presentation: Representative Hydrogel Properties
The following tables present representative data on how the concentration of this compound and the choice of crosslinker can influence the final properties of the hydrogel. These values are illustrative and will vary based on the specific polymer system, buffer conditions, and temperature.
Table 1: Effect of this compound Concentration on Hydrogel Physicochemical Properties
| Parameter | Low this compound Concentration (Lower Crosslink Density) | High this compound Concentration (Higher Crosslink Density) |
| Swelling Ratio (%) | 1500 - 2000 | 800 - 1200 |
| Compressive Modulus (kPa) | 5 - 15 | 25 - 50 |
| Mesh Size (nm) | 15 - 25 | 5 - 10 |
| Degradation Time (Days) | 14 - 21 | 28 - 42 |
Note: Data is hypothetical and based on general trends observed where increasing crosslinker concentration leads to a tighter network with a lower swelling ratio and higher mechanical stiffness.[10][11]
Table 2: Representative Drug Release Profile from Hydrogels with Varied Crosslink Density
| Time Point | Cumulative Release from Low Crosslink Density Gel (%) | Cumulative Release from High Crosslink Density Gel (%) |
| Day 1 | 35 | 15 |
| Day 7 | 75 | 40 |
| Day 14 | 95 | 65 |
| Day 21 | >98 | 80 |
| Day 28 | >98 | 95 |
Note: This table illustrates that hydrogels with lower crosslink density (and larger mesh size) typically exhibit a faster release of encapsulated molecules.[5]
Experimental Protocols
Protocol 1: Hydrogel Formation via NHS-Ester Crosslinking
This protocol describes the formation of a hydrogel by reacting the primary amine groups of this compound with a multi-arm PEG terminating in N-hydroxysuccinimide (NHS) esters.
Materials:
-
This compound
-
4-arm PEG-NHS (e.g., 10 kDa)
-
Aseptic, amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Sterile, pyrogen-free water
-
Syringes or micropipettes
Procedure:
-
Preparation of Precursor Solutions: a. Prepare a stock solution of this compound in the phosphate buffer. The concentration will depend on the desired crosslinking density (e.g., 10 mM). b. Prepare a stock solution of 4-arm PEG-NHS in the same buffer. The concentration should be calculated to achieve the desired stoichiometric ratio of NHS to amine groups (typically 1:1). c. Prepare all solutions fresh and keep them on ice to minimize the hydrolysis of the NHS esters.
-
Hydrogel Formation: a. In a sterile microcentrifuge tube or a mold, add the desired volume of the 4-arm PEG-NHS solution. b. Carefully add the corresponding volume of the this compound solution to the PEG-NHS solution. c. Mix the solutions thoroughly but gently by pipetting up and down to ensure a homogeneous mixture. Avoid introducing air bubbles.
-
Gelation: a. Allow the mixture to stand at room temperature or 37°C. b. Gelation should occur within minutes. Monitor the gelation process by gently tilting the vial to see if the solution still flows.
-
Characterization (Optional): a. The mechanical properties of the resulting hydrogel can be characterized by rheometry to determine the storage (G') and loss (G'') moduli. b. The swelling ratio can be determined as described in Protocol 3.
Protocol 2: Hydrogel Formation via EDC/NHS Chemistry
This protocol details the covalent crosslinking of a carboxyl-containing polymer, such as Hyaluronic Acid (HA), with this compound using carbodiimide chemistry.
Materials:
-
This compound
-
Hyaluronic Acid (HA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Polymer Dissolution: a. Dissolve Hyaluronic Acid in MES buffer to the desired concentration (e.g., 1-2% w/v). Stir until fully dissolved.
-
Activation of Carboxyl Groups: a. Add EDC and NHS to the HA solution. A common molar ratio is 5:2:1 of EDC:NHS:carboxyl groups on the HA. b. Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Crosslinking Reaction: a. Prepare a solution of this compound in MES buffer. b. Add the this compound solution to the activated HA solution. The amount will depend on the desired degree of crosslinking. c. Allow the crosslinking reaction to proceed for several hours (e.g., 4-16 hours) at room temperature with gentle mixing.
-
Purification: a. Transfer the resulting hydrogel solution to a dialysis tube. b. Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.
-
Hydrogel Casting and Characterization: a. The purified hydrogel can be cast into molds and lyophilized for storage or directly used for characterization as described in Protocol 1 and 3.
Protocol 3: Determination of Hydrogel Swelling Ratio
Procedure:
-
Prepare a hydrogel sample of a known initial weight (W_i). This can be the weight after lyophilization or a hydrated "as-prepared" weight.
-
Immerse the hydrogel sample in a buffered solution (e.g., PBS, pH 7.4) at a specified temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel from the buffer.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Return the hydrogel to the buffer.
-
Repeat steps 3-6 until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
After the final swollen weight is recorded, lyophilize the hydrogel to obtain the dry weight (W_d).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100 .[4]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for hydrogel formation using this compound and an amine-reactive crosslinker.
Caption: Mechanotransduction pathway influenced by hydrogel stiffness.[1][9][12]
References
- 1. Mechanisms by which the extracellular matrix and integrin signaling act to regulate the switch between tumor suppression and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nichd.nih.gov [nichd.nih.gov]
- 9. Bi-directional signaling: Extracellular Matrix and Integrin Regulation of Breast Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues of Amino-PEG19-amine conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG19-amine conjugates. The information is presented in a question-and-answer format to directly address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a polyethylene glycol (PEG) linker with two terminal primary amine groups separated by a 19-unit PEG chain.[1][2][3][4][5] The long, hydrophilic PEG spacer is designed to increase the aqueous solubility of molecules to which it is conjugated.[1][2][6][7] The terminal amine groups are reactive towards carboxylic acids, activated NHS esters, and carbonyls, facilitating bioconjugation.[1][2][8] Generally, this compound and its conjugates are expected to be soluble in aqueous solutions and polar organic solvents like DMSO, DMF, and methanol.[7][9][10]
Q2: What are the primary factors that influence the solubility of this compound conjugates?
Several factors can impact the solubility of your conjugate:
-
Properties of the Conjugated Molecule: If you have conjugated the PEG linker to a highly hydrophobic molecule (e.g., a peptide, small molecule drug), the hydrophobicity of this component may overcome the solubilizing effect of the PEG chain, leading to poor aqueous solubility.[10]
-
pH of the Solution: The terminal amine groups on the PEG linker are ionizable. At a low pH, these amines will be protonated, which can increase aqueous solubility. Conversely, the solubility of the conjugate may be at its minimum near its isoelectric point (pI), where the net charge is zero.[9][11][12]
-
Temperature: For many compounds, solubility increases with temperature. Gentle warming can aid in the dissolution of PEGylated compounds.[9][13] However, for some conjugates, particularly proteins, excessive heat can lead to aggregation.[9]
-
Concentration: Attempting to dissolve the conjugate at a concentration that exceeds its solubility limit in a particular solvent will result in incomplete dissolution or precipitation.[9]
-
Ionic Strength: The concentration of salts in the solution can affect the solubility of PEGylated molecules.[9]
-
Purity of the Conjugate: The presence of impurities can negatively impact the solubility of the final conjugate.[9]
Q3: My this compound conjugate is precipitating out of solution. What could be the cause?
Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: The initial concentration may be too high for the chosen solvent and conditions. Over time, the excess solute will precipitate out.[9]
-
Temperature Change: If the conjugate was dissolved with the help of warming, allowing the solution to cool to room temperature can cause it to precipitate.[9]
-
pH Shift: A change in the pH of the solution, perhaps due to the addition of other reagents, could have shifted the conjugate closer to its isoelectric point, reducing its solubility.
-
Interactions with Buffer Components: Certain components of your buffer system might be interacting with the conjugate, leading to precipitation.[9]
Q4: Can the length of the PEG chain affect the solubility of the conjugate?
Yes, the molecular weight of the PEG chain can influence solubility. Generally, a longer PEG chain, like the 19-unit chain in this compound, imparts greater hydrophilicity and is expected to enhance the aqueous solubility of the conjugate.[6][7] However, as the molecular weight of PEG increases, its solubility in some organic solvents may decrease.[14]
Troubleshooting Guide
Issue 1: The lyophilized this compound conjugate powder will not dissolve in an aqueous buffer.
This is a common challenge, especially when the conjugated molecule is hydrophobic. Follow this workflow to address the issue:
Caption: Workflow for dissolving this compound conjugates.
Issue 2: The conjugate appears to be forming aggregates.
Aggregation can be a significant issue, leading to decreased solubility and potential loss of biological activity.
Possible Causes and Solutions:
-
High Concentration: The conjugate concentration may be too high, promoting self-association.
-
Troubleshooting Step: Attempt the experiment at a lower concentration.
-
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be favoring aggregation.
-
Troubleshooting Step: Screen a range of pH values and buffer compositions to identify conditions where the conjugate is most stable.[15] It is often beneficial to work at a pH away from the isoelectric point of the conjugate.
-
-
Intermolecular Cross-linking: Since this compound is bifunctional, there is a possibility of intermolecular cross-linking if both amine groups react with different molecules.
-
Troubleshooting Step: Optimize the molar ratio of the PEG linker to your target molecule during the conjugation reaction to favor the desired product.
-
Detection and Quantification of Aggregates:
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[15] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution based on their Brownian motion. | Detects the presence of larger aggregates and provides size distribution.[15] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Can reveal high-molecular-weight species corresponding to covalent aggregates under non-reducing conditions.[15] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Conjugate
This protocol provides a systematic approach to dissolving a new or challenging this compound conjugate.
Materials:
-
Lyophilized this compound conjugate
-
Polar organic solvent (e.g., high-purity DMSO or DMF)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Vortex mixer
-
Water bath or heat block
-
Bath sonicator
Procedure:
-
Initial Dissolution in Organic Solvent:
-
To a small, known amount of the lyophilized conjugate, add a minimal volume of the chosen polar organic solvent (e.g., 10-20 µL of DMSO).
-
Vortex thoroughly for 1-2 minutes. Visually inspect for complete dissolution.
-
-
Titration with Aqueous Buffer:
-
While vortexing, slowly add the desired aqueous buffer to the organic solution in a dropwise manner.
-
Continue to add the buffer until the desired final concentration is reached.
-
Visually inspect the solution. If it remains clear, the conjugate is soluble under these conditions.
-
-
Troubleshooting Incomplete Dissolution:
-
If the solution becomes cloudy or a precipitate forms, proceed with the following steps on a fresh sample.
-
pH Adjustment: Prepare a series of aqueous buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.5). Repeat steps 1 and 2 with each buffer to determine the optimal pH for solubility.
-
Gentle Warming: If the conjugate is still not fully dissolved, place the vial in a water bath or on a heat block set to 30-40°C for 5-10 minutes. Vortex again. Caution: Verify the thermal stability of your conjugate before applying heat.
-
Sonication: If particulates remain, place the vial in a bath sonicator for 15-30 second intervals. Caution: Prolonged sonication can potentially degrade some molecules.
-
-
Final Assessment:
-
A successfully dissolved conjugate should result in a clear, particle-free solution.
-
If a small amount of particulate matter remains, it may be removed by centrifugation, though this could reduce the final concentration of the soluble conjugate.
-
Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation
This protocol helps in identifying buffer conditions that enhance the stability and solubility of the this compound conjugate.
Materials:
-
Stock solution of the purified this compound conjugate
-
A selection of buffers (e.g., phosphate, Tris, HEPES, acetate) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0)
-
Stock solutions of excipients (optional, e.g., sucrose, arginine, polysorbate 20)
-
Instrumentation for aggregation analysis (e.g., DLS, SEC)
Procedure:
-
Prepare Test Samples:
-
In separate microcentrifuge tubes or a 96-well plate, dilute the conjugate stock solution into each of the different buffers to the desired final concentration.
-
-
Incubation:
-
Incubate the samples under conditions relevant to your experimental workflow (e.g., room temperature for 2 hours, 4°C overnight).
-
-
Analysis of Aggregation:
-
After incubation, analyze each sample for the presence of aggregates using a suitable technique such as DLS or SEC.
-
-
Optional: Excipient Screening:
-
Based on the initial results, select the most promising buffer condition.
-
Prepare a new set of samples in this buffer and add different excipients at varying concentrations.
-
Incubate and analyze for aggregation as described above.
-
-
Selection of Optimal Conditions:
-
Compare the results from all conditions to identify the buffer system and any excipients that provide the best solubility and minimize aggregation for your specific this compound conjugate.
-
Data Presentation
Expected Solubility of Amino-PEG Homobifunctional Linkers in Common Solvents
While specific quantitative data for this compound is not extensively published, the following table provides an estimated solubility profile based on the properties of similar PEG derivatives.[7][9][10]
| Solvent | Predicted Solubility | Notes |
| Aqueous Buffers (e.g., PBS, pH 7.4) | High to Very High | The long, hydrophilic PEG chain is expected to confer excellent water solubility. Solubility is pH-dependent due to the terminal amines. |
| Dimethyl Sulfoxide (DMSO) | High | A common polar aprotic solvent for dissolving PEG linkers and their conjugates. |
| Dimethylformamide (DMF) | High | Another suitable polar aprotic solvent. |
| Methanol / Ethanol | High | Polar protic solvents that can hydrogen bond with the PEG chain. |
| Dichloromethane (DCM) | Moderate to High | The PEG chain should allow for solubility in this moderately polar solvent. |
| Acetonitrile | Moderate | A polar aprotic solvent, though may be less effective than DMSO or DMF for very long PEG chains. |
| Hexane / Toluene | Low | Non-polar solvents are generally poor solvents for highly polar PEG derivatives. |
References
- 1. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 5. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 14. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation with Amino-PEG19-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Amino-PEG19-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during PEGylation with a homobifunctional linker like this compound is a significant challenge. The primary causes include:
-
Intermolecular Cross-linking: this compound has reactive amine groups at both ends. This structure can physically link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]
-
Over-labeling: The attachment of an excessive number of PEG molecules can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, which can lead to reduced solubility and subsequent aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition play a critical role in protein stability.[1] Performing the reaction at a pH far from the protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1]
-
High Protein and Reagent Concentrations: Elevated concentrations of the protein or the PEG reagent increase the probability of intermolecular interactions, which can precipitate aggregation.[1]
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation. The PEGylation process itself can act as a stressor that triggers this inherent instability.
Q2: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use a combination of methods for a comprehensive analysis.
| Technique | Principle | Information Provided | Typical Size Range |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | Quantifies monomers, dimers, and higher-order soluble aggregates.[2] | 1–50 nm[2] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution based on their Brownian motion. | Detects the presence of larger aggregates and provides an average particle size and polydispersity index (PDI).[3][4][5][6][7] | Nanometers to microns[5] |
| SDS-PAGE (non-reducing) | Separates proteins based on molecular weight under denaturing conditions. | Visualizes high-molecular-weight species corresponding to covalent aggregates. | Wide range |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules under high centrifugal force. | Provides detailed information on the size, shape, and molecular weight distribution of aggregates. | Wide range |
Q3: What is the reaction mechanism of this compound with a protein?
This compound itself is a diamine and will not directly react with a protein's amine groups (like lysine residues). To be used for PEGylation, the amine groups on the PEG must first be activated, or it can be used in conjunction with a crosslinking agent to connect to other functional groups on the protein. A common approach is to use a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to activate a carboxyl group on the protein, which then reacts with one of the amines on the this compound. However, this still leaves a reactive amine on the other end of the PEG, which can lead to cross-linking.
Alternatively, this compound can be used to link two different molecules, for instance, a protein to another protein or a small molecule. If the intention is to PEGylate the protein to increase its hydrodynamic size and stability, a monofunctional PEG (e.g., mPEG-NHS) is generally a more suitable choice to avoid aggregation caused by cross-linking.
Troubleshooting Guide
This guide addresses common issues encountered during protein PEGylation with this compound and provides systematic troubleshooting steps.
Problem 1: Immediate Precipitation Upon Addition of PEG Reagent
| Possible Cause | Troubleshooting Steps |
| Reagent Insolubility: The PEG reagent is not fully dissolved or is precipitating in the aqueous buffer. | 1. Ensure the this compound is fully dissolved in a compatible, anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the protein solution. 2. Keep the volume of the organic solvent to a minimum (typically less than 10% of the total reaction volume). |
| Localized High Concentration: The reagent was added too quickly, leading to "hot spots" of high concentration. | Add the dissolved PEG reagent dropwise to the protein solution while gently stirring or vortexing.[1] |
| Buffer Incompatibility: The buffer conditions (pH, salt concentration) are causing either the protein or the reagent to become insoluble. | 1. Perform a buffer screen to identify the optimal buffer for protein stability. 2. Ensure the chosen buffer does not contain primary amines (e.g., Tris) if you are using an amine-reactive crosslinker. |
Problem 2: Aggregation Occurs During the Incubation Period
| Possible Cause | Troubleshooting Steps |
| Intermolecular Cross-linking: The bifunctional this compound is linking multiple protein molecules together. | 1. If extensive cross-linking is not the goal, switch to a monofunctional PEG reagent (e.g., mPEG-NHS) to prevent the formation of protein-PEG-protein complexes. 2. If cross-linking is desired but needs to be controlled, significantly reduce the molar excess of the PEG reagent. |
| Over-labeling: Excessive modification of the protein surface is leading to insolubility. | 1. Reduce the molar ratio of the PEG reagent to the protein. Perform a titration to find the optimal ratio (e.g., test molar ratios from 5:1 to 20:1 of PEG to protein).[1] 2. Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C). |
| Protein Instability: The protein is not stable under the reaction conditions (temperature, pH) over the incubation time. | 1. Lower the reaction temperature to 4°C and increase the incubation time.[1] 2. Ensure the reaction pH is optimal for the protein's stability, which may be a compromise with the optimal pH for the reaction kinetics. |
| Disulfide Bond Formation: Non-native disulfide bonds may be forming, leading to aggregation. | Add a reducing agent like DTT or TCEP (1-5 mM) to the buffer, provided it does not interfere with the protein's native structure.[1] |
Problem 3: Low PEGylation Efficiency Accompanied by Aggregation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH: The pH is not ideal for the chosen crosslinking chemistry, leading to a slow reaction and prolonged exposure to potentially destabilizing conditions. | Adjust the pH to the optimal range for your chosen crosslinking chemistry while still maintaining protein stability. For many amine-reactive crosslinkers, a pH of 7.2-8.0 is a good starting point.[1] |
| Protein Concentration is Too Low: Dilute protein solutions can lead to less efficient PEGylation. | Concentrate the protein to at least 2 mg/mL if possible. |
| Competition from Other Buffer Components: The buffer contains molecules that compete with the protein for the PEG reagent. | Ensure the buffer is free of extraneous primary amines or other reactive species. Perform a buffer exchange if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with a Bifunctional Amine-PEG (as a Cross-linker)
This protocol provides a general framework for cross-linking proteins using this compound and a carboxyl-to-amine crosslinker like EDC/NHS. Note: This procedure is likely to induce aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Activation of Protein Carboxyl Groups:
-
Add EDC and NHS to the protein solution. A 10-fold molar excess of EDC and NHS over the protein is a common starting point.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
-
-
PEGylation Reaction:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Add the dissolved this compound to the activated protein solution. The molar ratio of PEG to protein should be optimized; start with a low molar excess (e.g., 5:1).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to stop the reaction and hydrolyze any unreacted activated esters.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography.
-
Analysis: Analyze the purified product for the degree of PEGylation and the presence of aggregates using SDS-PAGE, SEC, and/or DLS.
Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation
This protocol outlines a method for systematically screening various reaction parameters to identify conditions that minimize aggregation.
Materials:
-
Same as Protocol 1
-
A range of buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0)
-
Stabilizing excipients (e.g., sucrose, trehalose, arginine, polysorbate 80)
Procedure:
-
Set up a Matrix of Reactions: In parallel, set up small-scale PEGylation reactions varying one parameter at a time, while keeping others constant.
-
pH: Perform the reaction in buffers with different pH values.
-
PEG:Protein Molar Ratio: Test a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1).
-
Temperature: Compare the reaction at 4°C and room temperature.
-
Protein Concentration: Test a few different protein concentrations if possible.
-
Excipients: Include reactions with and without the addition of stabilizing excipients.
-
-
Incubation and Analysis: Incubate the reactions under the specified conditions and for a set amount of time. Analyze each reaction for aggregation using DLS or SEC.
-
Compare and Select: Compare the level of aggregation across the different conditions to identify the optimal parameters that yield the desired level of PEGylation with minimal aggregation.
Quantitative Data Summary
The following tables summarize typical starting conditions for amine-reactive PEGylation and the effects of various parameters on aggregation.
Table 1: Recommended Starting Conditions for Amine-Reactive PEGylation
| Parameter | Recommended Range | Rationale |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation. Start with a lower ratio and titrate upwards.[1] |
| Reaction pH | 7.2 - 8.0 | Balances efficient amine reaction with protein stability and minimizes hydrolysis of activated esters. A pH near 7.4 is often a good starting point.[1] |
| Temperature | 4°C to Room Temp (20-25°C) | Lowering the temperature to 4°C can slow the reaction but significantly improves protein stability and reduces aggregation.[1] |
| Incubation Time | 30 min - 4 hours | At room temperature, 30-60 minutes is often sufficient. At 4°C, longer incubation times (e.g., overnight) may be necessary. |
| Protein Concentration | > 2 mg/mL | Higher concentrations generally lead to more efficient labeling. |
Table 2: Effect of Stabilizing Excipients on Protein Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose/Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification. |
| Arginine | 50-200 mM | Suppresses aggregation by interacting with hydrophobic patches and increasing protein solubility. |
| Sorbitol | 5-10% (w/v) | Preferential exclusion. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation. |
| Glycine | 50-200 mM | Increases protein solubility. |
Visualizations
Caption: Figure 1. A typical experimental workflow for screening and optimizing PEGylation reaction conditions to minimize aggregation.
Caption: Figure 2. A flowchart illustrating a systematic approach to troubleshooting aggregation issues during protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. medium.com [medium.com]
- 7. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
Optimizing molar ratio of reactants for Amino-PEG19-amine chemistry.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of Amino-PEG19-amine in bioconjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to molecules containing carboxylic acids or activated esters.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient activation of the carboxylic acid. | Use fresh EDC and NHS/sulfo-NHS. Optimize the molar ratio of EDC/NHS to your target molecule; a common starting point is a 2- to 10-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS over the carboxyl groups.[1] |
| Hydrolysis of the activated ester intermediate. | Perform the reaction promptly after adding coupling reagents. Maintain optimal pH ranges; the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a pH of 7.0- 8.5.[1][2][3] | |
| Suboptimal molar ratio of this compound. | Increase the molar excess of this compound. A 10- to 50-fold molar excess of the amine linker can be a good starting point.[3] | |
| Presence of competing primary amines in the buffer. | Use amine-free buffers such as PBS, MES, or HEPES for the conjugation reaction.[4] Avoid buffers like Tris or glycine.[4] | |
| Precipitation of Reactants | Excess EDC causing cross-linking. | Titrate the amount of EDC to find the optimal concentration that promotes conjugation without causing precipitation.[1] |
| Low solubility of reactants in the chosen buffer. | Consider adding a small amount of a water-miscible organic solvent like DMSO or DMF (ideally under 10% v/v) to improve solubility.[1][4] | |
| Non-specific Binding or Multiple PEGylations | High molar excess of the PEG reagent. | Reduce the molar excess of the activated PEG reagent to the target molecule.[4] The optimal ratio should be determined empirically for each protein.[5] |
| Reaction pH is too high. | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to decrease the reactivity of secondary amines.[4] | |
| Inconsistent Results | Moisture sensitivity of reagents. | Equilibrate EDC, NHS, and lyophilized this compound to room temperature before opening to prevent moisture condensation.[1] Prepare EDC solutions immediately before use.[1] |
| Inaccurate quantification of reactants. | Ensure accurate concentration determination of your target molecule and the this compound solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for coupling this compound to an NHS ester?
A1: For reactions with NHS esters, a 5- to 50-fold molar excess of the PEG reagent over the target molecule is a common starting point for optimization.[4] The ideal ratio depends on the concentration of your target molecule and the desired degree of PEGylation. Dilute protein solutions may require a higher molar excess of the PEG reagent.[6]
Q2: What is the recommended molar ratio for a two-step EDC/NHS coupling with this compound?
A2: In a two-step EDC/NHS coupling, a common starting point is a 2- to 10-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS over the carboxyl groups on your target molecule for the activation step.[1] For the subsequent coupling step, a 10- to 50-fold molar excess of this compound to your target molecule can be used to favor the desired reaction.[3]
Q3: Which buffers are recommended for this compound conjugation reactions?
A3: Amine-free buffers are crucial. Recommended buffers include Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[4] For EDC/NHS chemistry, an activation buffer of 0.1 M MES at pH 4.7-6.0 is often used, followed by a coupling buffer like PBS at pH 7.2-7.5.[1]
Q4: What is the optimal pH for reacting this compound with an NHS ester?
A4: The optimal pH range for the reaction of primary amines with NHS esters is typically between 7.2 and 8.5.[4] At a pH below 7.2, the primary amines are mostly protonated and less nucleophilic, leading to a slower reaction.[4] Above pH 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can reduce the conjugation yield.[4]
Q5: How can I quench the reaction once the desired conjugation is complete?
A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[4] Hydroxylamine can also be used to hydrolyze unreacted NHS esters.[7]
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-activated Molecule
Materials:
-
Molecule with an activated NHS ester group
-
This compound
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare Reactants:
-
Equilibrate the NHS-activated molecule and this compound to room temperature.
-
Dissolve the NHS-activated molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the solution of the NHS-activated molecule. Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain protein stability.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
-
Quench Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a suitable purification method such as dialysis or size-exclusion chromatography.
-
Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Carboxylic Acid
Materials:
-
Molecule with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[2]
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)[2]
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare Reactants:
-
Equilibrate EDC, NHS, and this compound to room temperature before opening.[1]
-
Dissolve the molecule with the carboxylic acid group in the activation buffer.
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Immediately add the activated molecule solution to the this compound dissolved in the coupling buffer. A 10- to 50-fold molar excess of this compound is a good starting point.[3]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[2]
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.
-
Visualizations
Caption: A generalized experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
Caption: Reaction pathways for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Choosing the Correct Buffer for Amino-PEG19-amine Conjugation
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer system for conjugation reactions involving Amino-PEG19-amine. Proper buffer selection is critical for reaction efficiency, yield, and the stability of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound with NHS esters?
A1: The optimal pH for reacting the primary amine groups of this compound with N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5 .[1][2][3] Some protocols may use a slightly broader range of 7.0 to 9.0.[4][5][6][7] This pH range is a crucial compromise: it is high enough to ensure that a sufficient portion of the primary amines on the PEG are deprotonated and thus nucleophilic for an efficient reaction, yet it's low enough to minimize the rapid hydrolysis of the NHS ester, which becomes a significant competing reaction at higher pH values.[1][2][8][9][10]
Q2: Which buffers are recommended for this reaction, and which should I avoid?
A2: It is critical to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with your target molecule (e.g., an NHS ester), thereby reducing your conjugation efficiency.[1][11][12]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, and Bicarbonate/Carbonate buffers are all suitable choices.[2]
-
Buffers to AVOID: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine , should not be used for the conjugation reaction itself.[1][11][12] However, they are excellent for quenching the reaction once it is complete.[2][13][14]
Q3: What buffer concentration is ideal?
A3: A buffer concentration in the range of 50-100 mM is generally recommended. This provides sufficient buffering capacity to maintain the desired pH throughout the reaction, especially since hydrolysis of NHS esters can release acidic byproducts that may lower the pH of the mixture.[8]
Q4: My reaction yield is low. What are the potential buffer-related causes?
A4: Low yield is a common issue that can often be traced back to buffer conditions. Consider the following:
-
Incorrect pH: Verify that your buffer's pH is within the optimal 7.2-8.5 range using a calibrated pH meter. A pH that is too low will result in protonated (and thus unreactive) amines, while a pH that is too high will cause rapid hydrolysis of the NHS ester.[1][8][9]
-
Wrong Buffer Type: Ensure you are not using a buffer with primary amines like Tris or Glycine, which compete with the reaction.[1][14]
-
Hydrolysis of Reagents: NHS esters are moisture-sensitive.[12][15] Always dissolve the NHS-ester reagent in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[1][8][9][13] Do not store activated reagents in aqueous solutions.[15]
Q5: I'm observing significant aggregation and polymerization. How can my strategy help?
A5: this compound is a homobifunctional crosslinker, meaning it has two identical reactive amine groups.[16][17] This can lead to the formation of polymers or aggregates if multiple target molecules are crosslinked together. To minimize this, a two-step sequential conjugation approach is highly recommended when linking two different molecules. This involves reacting the first molecule with the crosslinker, purifying the intermediate product, and then reacting this intermediate with the second molecule.[13] Carefully controlling the stoichiometry (molar ratios) of the reactants is also crucial.
Summary of Buffer Conditions for Amino-PEG Conjugation
| Parameter | Recommendation | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances the need for deprotonated (reactive) amines with the stability of the NHS ester, which hydrolyzes at high pH.[1][2][8][9] |
| Recommended Buffers | Phosphate (PBS), HEPES, Borate, Bicarbonate | These buffer systems are effective in the optimal pH range and do not contain competing primary amines.[2] |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines that will compete with the this compound, significantly reducing conjugation efficiency.[1][11][12] |
| Buffer Concentration | 50 - 100 mM | Ensures adequate buffering capacity to maintain a stable pH throughout the reaction.[8] |
| Additives | Check Compatibility | Low levels of sodium azide (≤ 3 mM) may be tolerated, but it's best to perform reactions in a simple buffer to avoid unknown interference.[11] |
Experimental Design & Workflow
To ensure a successful conjugation, a well-planned experimental workflow is essential. The following diagram illustrates the key decision points for selecting an appropriate buffer system.
Caption: Logical workflow for selecting and troubleshooting the correct conjugation buffer.
General Experimental Protocol: Two-Step Protein-Protein Conjugation
This protocol provides a general method for crosslinking two different proteins (Protein A and Protein B) using this compound and an NHS-ester functionalized protein. This two-step approach minimizes unwanted polymerization.
Materials:
-
Protein A (containing an available carboxyl group)
-
Protein B (containing available primary amines)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer (or PBS), pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns or other purification system (e.g., SEC)
Procedure:
Step 1: Activation of Protein A and Conjugation to this compound
-
Dissolve Protein A in ice-cold Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water. Add a 10-fold molar excess of both EDC and NHS to the Protein A solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on Protein A.
-
Immediately desalt the activated Protein A using a column equilibrated with Conjugation Buffer to remove excess EDC and NHS.
-
Dissolve this compound in Conjugation Buffer. Add a 20-fold molar excess of the PEG linker to the activated Protein A solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purify the Protein A-PEG-Amine conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted PEG and Protein A.
Step 2: Conjugation of Protein A-PEG-Amine to Protein B
-
Ensure Protein B is in the Conjugation Buffer (pH 7.5). For this step, we assume Protein B is already functionalized with an NHS ester. If not, it would need to be activated separately.
-
Add the purified Protein A-PEG-Amine conjugate to the activated Protein B solution. A 1:1 to 5:1 molar ratio of the PEG-conjugate to Protein B is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[13] Incubate for an additional 15-30 minutes.[3]
-
Purify the final conjugate (Protein A-PEG-Protein B) using size-exclusion chromatography (SEC) or another suitable purification method to separate the desired conjugate from unreacted components.
-
Analyze the final product using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
Side reactions and byproducts in Amino-PEG19-amine chemistry
Welcome to the technical support center for Amino-PEG19-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a homobifunctional crosslinker featuring a 19-unit polyethylene glycol (PEG) spacer terminated at both ends with primary amine groups.[1][2][3][4] These nucleophilic amine groups readily react with several functional groups, making it a versatile tool for bioconjugation, surface modification, and crosslinking.[4] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1][2][5]
Common reactive targets for the amine groups include:
-
Activated Esters (e.g., N-hydroxysuccinimide esters - NHS esters): This is a highly efficient method for forming stable amide bonds, typically conducted at a pH of 7-9.[6][7]
-
Carboxylic Acids: In the presence of carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an enhancer such as NHS, this compound forms stable amide bonds.[6][8][9]
-
Aldehydes and Ketones: Reductive amination can form a stable secondary amine linkage.[10]
-
Isothiocyanates: This reaction produces a stable thiourea linkage.[10]
Q2: What are the most common side reactions observed when using this compound?
The primary side reactions include:
-
Hydrolysis of Activated Esters: When reacting with NHS esters, the primary competing reaction is the hydrolysis of the ester, which deactivates it.[9][11][12]
-
Intermolecular Crosslinking and Polymerization: Due to its bifunctional nature, this compound can crosslink target molecules, potentially leading to aggregation or precipitation. It can also self-condense to form polymers.[9]
-
Formation of N-acylurea Byproduct: During EDC/NHS coupling with carboxylic acids, a stable and unreactive N-acylurea byproduct can form from the O-acylisourea intermediate.[9]
-
Oxidative Degradation of the PEG Backbone: The PEG chain can undergo scission through an oxidative pathway, especially at elevated temperatures in the presence of oxygen.[13]
-
N-methylation or N-formylation: Trace impurities of formaldehyde or formic acid, which can arise from PEG degradation, may react with the primary amines to form N-methyl or N-formyl byproducts.[14]
Q3: How can I minimize intermolecular crosslinking?
To reduce unwanted crosslinking and aggregation:
-
Optimize the Molar Ratio: Use a lower molar excess of the this compound linker relative to the target molecule.[9]
-
Step-wise Addition: Consider adding the PEG linker to the reaction mixture in a controlled, stepwise manner.[9]
-
Control Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions to maintain the stability of the target molecule.[9]
Q4: What are the optimal storage conditions for this compound?
Proper storage is crucial to maintain the reactivity and integrity of this compound. For long-term stability, it is recommended to store the reagent at or below -15°C under an inert atmosphere (e.g., argon or nitrogen), protected from light, and with a desiccant to prevent moisture exposure. For short-term storage, 4-8°C is acceptable. Before use, allow the container to warm to room temperature before opening to prevent condensation, as moisture can lead to hydrolysis.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Reagents: Hydrolysis of NHS ester due to moisture; degradation of EDC. | Use fresh or properly stored reagents. Equilibrate vials to room temperature before opening. Prepare EDC/NHS solutions immediately before use.[10] |
| Suboptimal Reaction pH: For NHS ester reactions, pH is too low for efficient amine reaction or too high, causing rapid hydrolysis. For EDC/NHS activation, pH is not optimal for carbodiimide chemistry. | For NHS ester reactions, maintain pH between 7.2 and 8.5.[12] For two-step EDC/NHS reactions, perform the carboxyl activation step at pH 4.5-6.0 and the subsequent amine coupling step at pH 7.2-7.5.[10] | |
| Presence of Competing Nucleophiles: Use of amine-containing buffers (e.g., Tris, glycine). | Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate buffer for the conjugation step.[11] | |
| Protein Aggregation or Precipitation | Intermolecular Crosslinking: The bifunctional nature of this compound is linking multiple protein molecules together. | Optimize the molar ratio of the PEG linker to the target molecule; a lower molar excess of the linker may be necessary.[9] Consider a step-wise addition of the PEG linker.[9] |
| Protein Instability: The reaction conditions (e.g., pH, solvent) are destabilizing the protein. | Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that maintains protein stability.[9] | |
| Heterogeneous Product Profile | Multiple Reaction Sites: Reaction with multiple amine groups (e.g., N-terminus and lysine residues) on a protein, leading to positional isomers. | Modify the reaction pH; a lower pH can sometimes favor N-terminal modification over lysine modification.[9] |
| Formation of Byproducts: Presence of N-acylurea or other side products from the activation step. | Ensure efficient conversion to the NHS-ester by using an appropriate molar excess of NHS over EDC. Purify the activated PEG linker before adding it to the target molecule.[9] |
Quantitative Data Summary
The efficiency of PEGylation and the extent of side reactions are highly dependent on the specific reaction conditions. The following table summarizes the impact of pH on a critical side reaction, the hydrolysis of NHS esters.
| pH | Approximate Half-life of NHS Ester | Implication for this compound Reactions |
| 7.0 | Several hours | Slower amidation reaction, but minimal competing hydrolysis. |
| 7.5 | ~ 1 hour | A good balance between the rate of amidation and hydrolysis for many applications. |
| 8.0 | ~ 30 minutes | Faster amidation, but significant hydrolysis of the NHS ester. |
| 8.5 | ~ 10 minutes | Very rapid amidation, but the majority of the NHS ester will hydrolyze quickly. |
Note: Data is generalized and the exact half-life can vary based on the specific NHS ester and buffer composition.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxylic Acid
This protocol describes the activation of a carboxyl group-containing molecule and its subsequent conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: 1x PBS, pH 7.2-7.5[10]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Dissolve this compound in the Coupling Buffer.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water.[10]
-
-
Activation of Carboxylic Acid:
-
Add the EDC stock solution to the dissolved carboxylic acid-containing molecule, followed by the NHS stock solution. A typical molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation to this compound:
-
Add the activated carboxylic acid solution to the this compound solution. The molar ratio will depend on whether mono- or di-substitution is desired. For di-substitution, use at least a 2-fold molar excess of the activated acid.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any remaining activated carboxyl groups.[11]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted materials and byproducts.[10]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1260522-55-1 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Steric Hindrance with PEG19 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing PEG19 linkers to minimize steric hindrance in your experiments, ensuring optimal performance of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is a PEG19 linker and why is it used?
A1: A PEG19 linker is a discrete polyethylene glycol (PEG) linker composed of precisely 19 ethylene glycol units. Unlike polydisperse PEGs, which are mixtures of varying chain lengths, discrete PEGs like PEG19 offer high uniformity, leading to more homogenous conjugates. This is critical for therapeutic applications where consistency and a well-defined molecular structure are paramount. PEG linkers are primarily used to connect two or more molecules, such as an antibody to a drug payload in an Antibody-Drug Conjugate (ADC). They serve as flexible, hydrophilic spacers that can improve solubility, enhance stability, and, most importantly, overcome steric hindrance between the conjugated molecules.
Q2: What is steric hindrance in the context of bioconjugation?
A2: Steric hindrance is a phenomenon where the three-dimensional size and shape of a molecule physically obstruct a chemical reaction or intermolecular interaction.[1] In bioconjugation, this can occur when the bulky structure of a protein prevents a linker's reactive group from accessing a target functional group (like a specific amino acid).[1] It can also happen after conjugation, where the proximity of the two joined molecules prevents one or both from binding to their biological targets effectively.[2]
Q3: How does a PEG19 linker help minimize steric hindrance?
A3: PEG linkers mitigate steric hindrance in several ways:
-
Increasing Distance: A PEG linker acts as a flexible spacer, increasing the distance between the two conjugated molecules. This separation prevents their bulky structures from clashing, allowing each to maintain its proper conformation and biological activity.[1]
-
Providing Flexibility: The ethylene glycol backbone of a PEG linker is highly flexible. This allows the attached molecules to orient themselves favorably for binding to their respective targets, navigating around potential obstructions.[1]
-
Improving Solubility: By creating a hydrophilic cloud around the conjugate, PEG linkers can prevent aggregation, which is a form of self-induced steric hindrance. This is especially useful for hydrophobic drug payloads.[3]
Q4: When should I choose a PEG19 linker over a shorter or longer one?
A4: The choice of linker length is a critical optimization parameter that involves a trade-off.[2]
-
Too Short (e.g., PEG2-PEG8): A short linker may not provide enough separation, leading to continued steric clash and potentially reduced biological activity or poor ternary complex formation in PROTACs.[1][4] However, for some applications, a shorter linker can lead to more efficient conjugation.[5]
-
Too Long (e.g., PEG24+): A very long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance.[1] While it can significantly improve solubility and circulation half-life, it might also mask the active site of a drug or the binding domain of an antibody.[2]
-
Mid-Range (e.g., PEG12-PEG19): Mid-range linkers like PEG19 often represent an optimal balance, providing sufficient spacing to overcome steric hindrance without introducing the negative effects of excessively long chains. The ideal length is context-dependent and often needs to be determined empirically.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or no conjugation yield.
-
Possible Cause: Steric hindrance may be preventing the reactive groups of your PEG19 linker and biomolecule from coming into proximity. The target functional group on your protein might be buried or shielded by neighboring residues.[1]
-
Recommended Solutions:
-
Optimize Reaction Conditions: Adjusting the pH or temperature of the reaction may induce slight, reversible conformational changes in the protein, potentially exposing the target site. For NHS-ester chemistry, a pH of 7.2-8.5 is typical.[6]
-
Increase Molar Ratio: Increase the molar excess of the activated PEG19 linker relative to the biomolecule. However, be cautious as very high ratios can sometimes lead to aggregation.[6]
-
Consider an Alternative Linker Length: If steric hindrance is strongly suspected, testing linkers with different lengths (e.g., PEG12 and PEG24) can help determine if more or less spacing is required.
-
Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to one with a more accessible reactive group (e.g., cysteine for maleimide chemistry).[1]
-
Problem 2: The final bioconjugate has reduced or no biological activity.
-
Possible Cause: Even after successful conjugation, the PEG19 linker may not be providing enough separation, causing the payload to sterically block the active site or binding interface of the biomolecule.[7]
-
Recommended Solutions:
-
Site-Specific Conjugation: If you are using random conjugation (e.g., to lysine residues), switch to a site-specific method. This allows you to attach the PEG19 linker to a region of the biomolecule that is distant from the active or binding site.[7]
-
Empirically Test Different Linker Lengths: Synthesize and test conjugates with a panel of linker lengths (e.g., PEG8, PEG12, PEG19, PEG24) to find the optimal spacing that preserves biological activity.
-
Assess Conformational Changes: Use analytical techniques like Circular Dichroism (CD) spectroscopy to determine if the conjugation process has induced a significant and detrimental change in the biomolecule's secondary or tertiary structure.[1]
-
Problem 3: The bioconjugate shows signs of aggregation and precipitation.
-
Possible Cause: The payload molecule is highly hydrophobic, and the PEG19 linker is not providing sufficient hydrophilicity to keep the conjugate soluble.[3]
-
Recommended Solutions:
-
Optimize Buffer Conditions: Screen different buffer conditions, including a range of pH values and ionic strengths, to find conditions that maintain the solubility and stability of the conjugate.
-
Use a Longer PEG Linker: A longer PEG chain (e.g., PEG24 or higher) provides a larger hydrophilic shield, which can be more effective at preventing the aggregation of hydrophobic molecules.[3]
-
Consider Branched PEG Linkers: Branched PEGs have a larger hydrodynamic radius and can offer superior shielding effects compared to linear PEGs of the same molecular weight.[1]
-
Quantitative Data Summaries
The optimal PEG linker length is highly dependent on the specific application (e.g., ADC, PROTAC), the biomolecule, and the payload. The following tables summarize representative data from preclinical studies to illustrate the impact of linker length.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (hours) | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| PEG4 | 0.8 | 120 | 65% |
| PEG8 | 1.1 | 180 | 85% |
| PEG12 | 1.5 | 210 | 95% |
| PEG24 | 3.2 | 225 | 80% |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[1] A longer PEG chain generally improves plasma half-life, but can decrease in vitro potency due to steric hindrance. An optimal length (here, PEG12) maximizes in vivo efficacy.
Table 2: Impact of PEG Linker Length on PROTAC-Mediated Degradation
| Linker | Binary Binding Affinity (KD, nM) | Ternary Complex Stability (Arbitrary Units) | Degradation Efficacy (DC50, nM) |
| 8-atom PEG | 25 | 0.4 | >1000 |
| 12-atom PEG | 28 | 0.9 | 150 |
| 16-atom PEG | 26 | 1.2 | 35 |
| 20-atom PEG | 30 | 0.8 | 180 |
Data synthesized from a study on an ERα-targeting PROTAC.[4] While linker length had minimal impact on binary binding affinity, it was critical for the stability of the ternary complex and subsequent degradation efficacy, with the 16-atom PEG linker being optimal.
Detailed Experimental Protocols
Protocol 1: ELISA to Assess Steric Hindrance of an ADC
This protocol describes a sandwich ELISA to quantitatively assess how different PEG linker lengths on an ADC affect its antigen-binding capacity. A decrease in signal intensity with increasing PEG length can indicate increased steric hindrance.[2]
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen
-
ADCs conjugated with PEG linkers of varying lengths (e.g., PEG4, PEG12, PEG19, PEG24)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
Procedure:
-
Antigen Coating: Dilute the recombinant antigen to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
ADC Incubation: Prepare serial dilutions of each ADC-PEG variant (e.g., from 10 µg/mL to 0.1 ng/mL) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at room temperature.
-
Washing: Discard the ADC solutions and wash the plate five times with 200 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance versus the ADC concentration for each PEG linker variant. Compare the signal intensity and EC50 values.
Protocol 2: Surface Plasmon Resonance (SPR) to Measure Binding Kinetics
This protocol provides a general workflow to assess the binding kinetics (kₐ, kₑ, Kₑ) of a PEGylated protein to its target, which can reveal the impact of steric hindrance.[2]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (protein to be immobilized)
-
Analyte (PEGylated protein)
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Preparation: Prepare the ligand at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Surface Preparation: Equilibrate the sensor chip surface with Running Buffer.
-
Ligand Immobilization:
-
Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the prepared ligand solution over the activated surface until the desired immobilization level is reached (e.g., 2000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis:
-
Prepare a series of analyte (PEGylated protein) concentrations in Running Buffer (e.g., a 2-fold dilution series from 100 nM to 3.125 nM, including a zero-concentration blank).
-
Inject each analyte concentration over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).
-
Allow dissociation in Running Buffer for a set time (e.g., 600 seconds).
-
-
Surface Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Compare these kinetic parameters across different PEG linker lengths. A significant decrease in kₐ can indicate steric hindrance.
-
Protocol 3: RP-HPLC to Assess PEGylation Efficiency
This protocol outlines the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify unreacted protein from PEGylated species, allowing for the assessment of conjugation efficiency.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column suitable for proteins (e.g., C4 or C18, 300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
PEGylation reaction aliquots
Procedure:
-
Sample Preparation: At different time points during the PEGylation reaction, withdraw a small aliquot and quench the reaction by adding an equal volume of a low pH buffer (e.g., 1% TFA in water).
-
HPLC Setup:
-
Equilibrate the C4/C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 45-60°C to improve peak shape.
-
Set the UV detector to monitor at 220 nm or 280 nm.
-
-
Injection and Elution:
-
Inject 10-20 µL of the quenched reaction sample.
-
Elute the sample using a linear gradient. A typical gradient might be:
-
5-35% B over 5 minutes
-
35-65% B over 20 minutes
-
65-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and re-equilibrate for 10 minutes.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted protein and the PEGylated conjugate(s). PEGylated proteins will typically have longer retention times than the unmodified protein.
-
Integrate the peak areas to calculate the percentage of converted protein, which reflects the conjugation efficiency. Compare these efficiencies for reactions using different PEG linker lengths or conditions.
-
Visual Guides
Diagram 1: General Workflow for Bioconjugation
Caption: A typical experimental workflow for PEGylation of a biomolecule.
Diagram 2: Logic for Troubleshooting Low Biological Activity
Caption: A decision tree for troubleshooting reduced biological activity.
Diagram 3: PROTAC Mechanism of Action
Caption: The role of a PEG-linked PROTAC in targeted protein degradation.
References
Technical Support Center: Purification of Amino-PEG19-amine Conjugated Molecules
Welcome to our technical support center for the purification of Amino-PEG19-amine conjugated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying molecules conjugated with this compound?
The main difficulties in purifying this compound conjugates arise from the properties of the PEG linker and the complexity of the reaction mixture. Key challenges include:
-
Removal of Excess Unconjugated this compound: The unreacted PEG linker is often in large excess and can be challenging to separate from the desired conjugate, particularly if the target molecule is also small.[1]
-
Separation from Unreacted Starting Material: Ensuring the complete removal of the unconjugated starting molecule is critical for the accuracy of downstream applications.[1]
-
Resolution of Multiple PEGylation Species: If the target molecule possesses multiple conjugation sites, the reaction can produce a mixture of mono-, di-, and multi-PEGylated products that are difficult to separate.[1][2]
-
Handling the Physical Properties of PEGs: PEGs can be waxy or oily, which may complicate handling and purification processes.[1]
-
Co-elution Issues: The hydrophilic nature of the PEG chain can result in poor retention on reversed-phase columns, leading to co-elution with other polar impurities or the unconjugated starting material.[1][2]
Q2: Which purification techniques are most effective for this compound conjugated molecules?
The most suitable purification methods for this compound conjugates leverage differences in size, charge, and hydrophobicity. Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius). It is highly effective for removing smaller impurities like excess unconjugated this compound from a significantly larger conjugate, such as a protein.[2][3][4][]
-
Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since the amino groups of the PEG linker are basic, cation-exchange chromatography can be a valuable tool, especially for separating species with different numbers of attached PEG chains.[1][2] The PEG chains can shield the surface charges of a protein, altering its interaction with the IEC resin, which can be exploited for separation.[][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying conjugates based on their hydrophobicity.[1][7] Optimization of mobile phase conditions, such as pH and the use of ion-pairing agents, is often necessary for successful separation.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful secondary purification step or an alternative to IEC.[4][]
-
Tangential Flow Filtration (TFF) / Dialysis: These methods use semi-permeable membranes to separate molecules of different sizes and are particularly useful for removing small, unreacted PEG linkers from large protein conjugates and for buffer exchange.[4][8][9][10]
Q3: What are the common impurities in a typical this compound conjugation reaction mixture?
A crude reaction mixture can contain several impurities, including:
-
Excess Unreacted this compound: This is often the most abundant impurity.[1]
-
Unreacted Starting Molecule: The molecule that was intended to be conjugated.[1][7]
-
Reaction Byproducts: Depending on the conjugation chemistry used (e.g., EDC/NHS coupling), byproducts from the coupling reagents may be present.[1]
-
Hydrolysis Products: The activated species of the molecule to be conjugated can hydrolyze during the reaction.[1][7]
-
Di- or Multi-PEGylated Species: If the starting molecule has more than one reactive site, molecules with multiple PEG chains attached can form.[1][2][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugated molecules.
Problem 1: Poor Separation in RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of conjugate and unreacted starting material. | The conjugate is highly polar, leading to poor retention on the column. | - Adjust Mobile Phase pH: For basic amine-containing conjugates, increasing the mobile phase pH can suppress the ionization of the amine groups, making the conjugate less polar and increasing its retention. It is recommended to work at a pH at least two units above the pKa of the amine.[1]- Use Ion-Pairing Reagents: Adding an anionic ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a neutral ion-pair with the positively charged amine groups, increasing hydrophobicity and retention.[1]- Optimize the Gradient: Use a shallower gradient to improve resolution.[1]- Change the Organic Solvent: Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[1] |
| Broad peaks. | Non-optimal chromatographic conditions or polydispersity of the PEG reagent. | - Increase Column Temperature: This can improve peak shape in RP-HPLC.[7]- Ensure High Purity PEG Reagent: Use a monodisperse PEG reagent if possible to minimize peak broadening due to polydispersity.[11] |
Problem 2: Incomplete Separation using Size-Exclusion Chromatography (SEC)
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the conjugate and free PEG linker. | The molecular weight difference between the conjugate and the free linker is not large enough for the selected column's resolution. | - Select an Appropriate Column: Choose a column with a suitable pore size and fractionation range for the molecular weights you are trying to separate.[2][3]- Optimize Flow Rate: A lower flow rate can sometimes improve resolution.[12]- Increase Column Length: Using a longer column or connecting columns in series can enhance separation. |
| Peak tailing. | Ionic or hydrophobic interactions with the column matrix. | - Increase Ionic Strength of Mobile Phase: Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions.[8]- Add Organic Modifier: A small amount of an organic modifier like isopropanol can reduce hydrophobic interactions.[8] |
Problem 3: Low Recovery of the Conjugated Molecule
| Symptom | Possible Cause | Suggested Solution |
| Low yield after purification. | Non-specific binding of the product to the chromatography column or membrane. | - Modify Mobile Phase: For SEC, adding agents like arginine to the mobile phase can reduce non-specific interactions.[4][13]- Adjust Elution Conditions: For IEC, increase the salt concentration of the elution buffer. For HIC, decrease the salt concentration.[3]- Check Membrane Compatibility: For TFF/Dialysis, ensure the membrane material is low-binding for your molecule. |
| Product precipitation on the column. | The solubility of the conjugate is low in the chosen mobile phase. | - Decrease Sample Concentration: Load a lower concentration of the sample onto the column.[3]- Modify the Buffer: Adjust the pH or add excipients to the buffer to improve the solubility of your product.[3] |
Experimental Protocols
Protocol 1: Purification of a Protein-PEG19-Amine Conjugate using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the purification of a protein conjugated with this compound.
Materials:
-
Crude conjugation reaction mixture
-
SEC column with an appropriate molecular weight fractionation range
-
HPLC or FPLC system
-
Mobile Phase (SEC Running Buffer): Phosphate-buffered saline (PBS), pH 7.4, containing 150 mM NaCl[12]
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with at least two column volumes of the SEC Running Buffer until a stable baseline is achieved.[12]
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[12]
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[3][4]
-
Elution: Elute the sample with the SEC Running Buffer at a constant, optimized flow rate (e.g., 0.5-1.0 mL/min for an analytical column).[12]
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller, unreacted this compound and other small molecule impurities.[3][4]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Purification of a Small Molecule-PEG19-Amine Conjugate using Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of smaller, non-protein molecules conjugated with this compound.
Materials:
-
Crude conjugation reaction mixture
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1][2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1][2]
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.[1]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Apply a linear gradient of Mobile Phase B to elute the components. The gradient will depend on the hydrophobicity of the conjugate and impurities and needs to be optimized (e.g., 5% to 95% B over 30 minutes). Monitor the elution at a suitable wavelength and collect fractions corresponding to the peaks.
-
Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm the purity and identity of the desired conjugate.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization.
Data Presentation
Table 1: Comparison of Common Purification Methods
| Purification Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | Separating large conjugates from small unreacted PEG linkers and impurities.[2][4] | High resolution for size-based separation; mild conditions. | Can be time-consuming for large volumes; potential for product dilution.[4] |
| Ion Exchange Chromatography (IEC) | Net charge | Separating PEGylated species with different numbers of PEG chains; separating from unreacted charged molecules.[1][2] | High capacity; can resolve species with small charge differences. | The "charge shielding" effect of PEG can complicate separation.[2] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of small molecule-PEG conjugates and analysis of purity.[1][7] | High resolution; well-established technique. | Hydrophilic nature of PEG can lead to poor retention; requires optimization of mobile phase.[1][2] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | A supplementary method to IEC, especially for proteins that are difficult to purify by IEC.[] | Can separate based on small differences in hydrophobicity. | Relatively low capacity; poor resolution between adjacent peaks.[] |
| Tangential Flow Filtration (TFF) / Dialysis | Molecular weight cutoff | Removing small unreacted PEG linkers from large protein conjugates; buffer exchange.[4][8] | Simple, cost-effective, and suitable for large volumes.[4] | Not suitable for separating molecules of similar size. |
Visualizations
Caption: General purification workflow for this compound conjugates.
Caption: A troubleshooting flowchart for addressing purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Storage and stability considerations for Amino-PEG19-amine reagents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Amino-PEG19-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to store the reagent under the following conditions.[1][2] Improper storage can lead to degradation of the amine functional groups and the PEG backbone, compromising experimental outcomes.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C. Short-term: 4°C is acceptable for days to weeks. | Minimizes degradation reactions and preserves the integrity of the molecule.[1][2] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | The PEG backbone is susceptible to oxidative degradation, which is accelerated by the presence of oxygen, especially at elevated temperatures.[2] |
| Moisture | Store in a tightly sealed container with a desiccant. | This compound is hygroscopic. Moisture can lead to hydrolysis of the reagent and any subsequent conjugates.[2] |
| Light | Protect from light by using an amber vial or by storing it in the dark. | Light can induce photo-oxidation, leading to the degradation of the PEG chain.[1] |
Q2: How should I handle this compound upon receipt and during use?
Proper handling is essential to prevent contamination and degradation:
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation inside the container.
-
Inert Atmosphere: When preparing solutions, work under an inert atmosphere as much as possible to minimize exposure to air and moisture.
-
Stock Solutions: For ease of handling, prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1] These stock solutions should be stored at -20°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are:
-
Oxidation of the PEG Backbone: This is a common degradation pathway for polyethylene glycol, initiated by factors like heat, light, and the presence of metal ions.[1][2] This process can lead to chain scission and the formation of impurities.
-
Reactions of the Amine Groups: The primary amine groups are nucleophilic and can react with various electrophiles. While this is the basis of their utility in bioconjugation, it also makes them susceptible to unwanted reactions if not handled properly.
Q4: My conjugation reaction with this compound is showing low yield. What are the possible causes?
Low yields in conjugation reactions can be attributed to several factors:
-
Degraded Reagent: Improper storage or handling of this compound can lead to its degradation, reducing its reactivity.
-
Suboptimal Reaction pH: The amine groups need to be in a deprotonated state to be nucleophilic. The ideal pH for reactions with NHS esters is typically between 7.2 and 8.5.
-
Presence of Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for the reactive sites on your molecule of interest.[1]
-
Hydrolysis of Reactive Partners: If you are reacting this compound with a moisture-sensitive compound like an NHS ester, hydrolysis of the ester can compete with the desired conjugation reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Reagent degradation due to improper storage. | Use a fresh vial of this compound and ensure it has been stored correctly at -20°C under an inert atmosphere. |
| Incorrect buffer composition (e.g., presence of primary amines). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.[1] | |
| Appearance of Unexpected Peaks in HPLC Analysis | Oxidative degradation of the PEG chain. | De-gas buffers before use, consider adding a chelating agent like EDTA, and protect solutions from light.[1] |
| Hydrolysis of the conjugate. | If the conjugate contains a labile bond, ensure the storage buffer is at a neutral pH. | |
| Precipitation or Aggregation of Reagent Solution | Poor solubility or degradation leading to insoluble byproducts. | Ensure the reagent is fully dissolved; sonication may help. Verify the appropriateness of the buffer's pH and composition. Filter the solution through a 0.22 µm filter.[1] |
| Inconsistent Results in Conjugation Reactions | Degradation of the this compound stock solution. | Prepare fresh stock solutions for conjugation. Avoid repeated freeze-thaw cycles by aliquoting.[1] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol allows for the assessment of the stability of this compound under accelerated conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
- Dilute the stock solution to a final concentration of 1 mg/mL in the aqueous buffers of interest (e.g., PBS at pH 5.5, 7.4, and 8.5).
2. Incubation:
- Aliquot the solutions into multiple sealed vials for each condition.
- Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
3. Time Points:
- At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each condition for analysis.
4. Analysis by HPLC:
- HPLC System: A standard HPLC system with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended due to the lack of a strong chromophore in the PEG molecule.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 10-20 µL.
5. Data Analysis:
- Integrate the peak corresponding to this compound and any new peaks that appear over time, which represent degradation products.
- Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
- Plot the percentage of intact this compound versus time for each condition to determine the degradation rate.
Protocol 2: General Procedure for Conjugation to a Carboxylic Acid-Containing Molecule
This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid using EDC/NHS chemistry.
1. Activation of Carboxylic Acid:
- Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).
- Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the solution.
- Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
2. Conjugation Reaction:
- Dissolve the this compound in a non-amine-containing buffer (e.g., PBS, pH 7.4).
- Add the activated carboxylic acid solution to the this compound solution. A molar ratio of 1:1 or a slight excess of the activated molecule can be used.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
3. Quenching the Reaction:
- Add a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
4. Purification:
- Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.
Visualizations
Caption: Workflow of PROTAC synthesis using this compound and its cellular mechanism of action.
Caption: Workflow for nanoparticle-based targeted drug delivery using this compound.
References
Validation & Comparative
Characterizing Amino-PEG19-amine Conjugates: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring product efficacy, safety, and batch-to-batch consistency. Amino-PEG19-amine is a discrete polyethylene glycol (dPEG®) linker, a homobifunctional crosslinker with two primary amine groups at each end of a 19-unit PEG spacer. This hydrophilic spacer enhances the solubility of the conjugated molecule in aqueous media. The terminal amine groups can react with various functional groups, including carboxylic acids and activated NHS esters, making it a versatile tool in bioconjugation. Mass spectrometry (MS) stands out as an indispensable tool for the detailed characterization of these conjugates.
This guide provides an objective comparison of mass spectrometry-based methods for the characterization of this compound conjugates, setting its performance against other analytical alternatives and providing supporting experimental data paradigms.
Comparison of Analytical Techniques
Mass spectrometry is a cornerstone for the analysis of PEGylated molecules, offering detailed insights into molecular weight, purity, and the degree of PEGylation. The two most prevalent MS techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1] While both are powerful, they possess distinct advantages and are often chosen based on the specific analytical need, such as coupling with liquid chromatography for complex mixture separation.[1]
Beyond mass spectrometry, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information crucial for a comprehensive characterization.[2]
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Ionization Principle | Soft ionization of molecules from a liquid solution.[1] | Co-crystallization with a matrix, followed by laser-induced desorption and ionization.[1] | Separation based on physicochemical properties (size, charge, hydrophobicity).[2] | N/A |
| Typical Analytes | Peptides, proteins, small molecules in solution.[1] | Peptides, proteins, polymers, oligonucleotides.[1] | Proteins, peptides, and small molecules.[2] | Small molecules, peptides, and proteins.[2] |
| Coupling to LC | Easily coupled with liquid chromatography (LC-MS) for online separation.[1] | Generally an offline technique, though some interfaces for LC-MALDI exist.[1] | N/A | N/A |
| Spectral Complexity | Can produce multiply charged ions, which may require deconvolution.[1] | Primarily produces singly charged ions, leading to simpler spectra. | Provides information on purity and heterogeneity.[2] | Provides detailed structural information.[2] |
| Information Gained | Accurate molecular weight, degree of PEGylation, and heterogeneity.[3] | Average molecular weight and degree of PEGylation. | Purity, separation of different PEGylated species, and quantification.[2] | Confirmation of PEG chain presence and quantification of PEGylation.[2] |
Mass Spectrometry Data for PEGylated Proteins
The characterization of PEGylated proteins by mass spectrometry can be approached in two primary ways: intact mass analysis and peptide mapping.[3] Intact mass analysis provides the molecular weight of the entire conjugate, allowing for the determination of the degree of PEGylation.[3] Peptide mapping, a "bottom-up" approach, involves the enzymatic digestion of the conjugate to identify the specific sites of PEGylation.[3]
The use of discrete PEG linkers like this compound, as opposed to traditional polydisperse PEGs, results in a single, well-defined molecular weight for the conjugate. This monodispersity simplifies mass spectrometry data, making it more straightforward to interpret and assess purity.[4]
| Parameter | Discrete PEG (e.g., this compound) | Polydisperse PEG |
| Mass Spectrum | A single sharp peak for each PEGylation state. | A broad, bell-shaped curve of peaks for each PEGylation state.[4] |
| Interpretation | Straightforward and unambiguous.[4] | Complex, often requiring deconvolution of overlapping signals.[4] |
| Purity Assessment | High-resolution mass spectrometry can easily distinguish between unmodified protein and different PEGylation states.[4] | Difficult to resolve different PEGylation states and distinguish them from impurities.[4] |
| Quantitative Analysis | Accurate determination of the relative abundance of each PEGylated species.[4] | Estimation of the average degree of PEGylation, with less precise quantification of individual species.[4] |
Experimental Protocols
Protocol 1: Intact Mass Analysis using LC-ESI-MS
This protocol is designed for determining the overall molecular weight of the this compound conjugate and assessing the degree of PEGylation.
1. Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[1]
-
Ensure the sample is free from non-volatile salts and detergents. If necessary, perform buffer exchange or use a desalting column.[1]
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C4 or C8 column is typically used for proteins.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometry (MS) Parameters (ESI-Q-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass of the intact conjugate.[3]
Protocol 2: Peptide Mapping using LC-MS/MS
This protocol is used to identify the specific amino acid residues where the this compound linker is attached.
1. Protein Digestion:
-
Denature the conjugated protein using a solution of 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the solution to reduce the denaturant concentration and add a protease such as trypsin.
-
Incubate overnight at 37 °C.
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is typically suitable for peptides.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A shallow gradient optimized for peptide separation (e.g., 2-40% B over 60 minutes).
-
Flow Rate: 200-300 nL/min for nano-LC.
3. Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) where the most intense precursor ions from the MS1 scan are selected for fragmentation (MS2).
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the amino acid sequence of the peptides and pinpoint the modification site.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the characterization of this compound conjugates.
Caption: Workflow for Mass Spectrometry Characterization.
Caption: Analytical Techniques for Conjugate Characterization.
References
A Researcher's Guide to Purity Assessment of Amino-PEG19-amine Products: An HPLC-Centric Comparison
For researchers, scientists, and drug development professionals, establishing the purity of reagents is a critical, non-negotiable aspect of robust scientific inquiry. This is particularly true for bifunctional linkers like Amino-PEG19-amine, where impurities can significantly impact the efficacy and safety of resulting conjugates. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound products, supported by experimental protocols and a discussion of alternative analytical techniques.
This compound, a homobifunctional polyethylene glycol (PEG) derivative, serves as a hydrophilic spacer in various bioconjugation applications. Its purity is paramount, as the presence of impurities such as PEG diols, mono-amino PEGs, or PEGs of varying lengths can lead to undesired side reactions, reduced conjugation efficiency, and difficulty in characterization of the final product. While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard due to its high resolution, sensitivity, and quantitative accuracy.
Comparative Analysis of HPLC Methods
The primary challenge in the HPLC analysis of PEG compounds is their lack of a strong UV chromophore.[1] This necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). The choice of chromatographic mode is also critical for achieving optimal separation of the polar this compound from its structurally similar impurities. The two most common HPLC methods for this purpose are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation is based on the hydrophobic partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Separation is based on the partitioning of analytes between a polar stationary phase and a mobile phase with a high organic solvent content. |
| Typical Stationary Phase | C18 or C8 silica-based columns. | Amide, Diol, or bare Silica columns. |
| Mobile Phase | Typically a gradient of acetonitrile or methanol in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. | A high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate). |
| Advantages | - Robust and widely available.- Good for separating less polar impurities.- Extensive literature and established methods. | - Excellent retention and separation of highly polar compounds like PEGs.[2]- Better compatibility with MS detection due to the use of volatile mobile phases.[2] |
| Disadvantages | - Poor retention of very polar compounds like this compound without ion-pairing agents.- TFA can suppress MS signal. | - Longer column equilibration times.- Sensitive to the water content of the sample and mobile phase. |
| Recommended Detector | ELSD, CAD, MS | ELSD, CAD, MS |
Experimental Protocols
The following are representative experimental protocols for the purity analysis of this compound. These should be considered as starting points and may require optimization for specific instruments and samples.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30-40°C.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
-
Instrumentation: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and an ELSD or CAD detector.
-
Column: Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: 95% to 70% B
-
12-14 min: 70% to 50% B
-
14-16 min: 50% B
-
16-17 min: 50% to 95% B
-
17-22 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 95% Acetonitrile / 5% Mobile Phase A.
-
Detector Settings (CAD):
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 60 psi
-
Visualization of Experimental Workflow
Caption: General workflow for HPLC-based purity assessment of this compound.
Alternative Analytical Techniques
While HPLC is the primary method for purity assessment, other techniques can provide complementary and confirmatory information.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed structural information, confirming the identity of the main component and impurities.[3]- Can be quantitative (qNMR). | - Lower sensitivity compared to HPLC.- Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Confirms the molecular weight of the main product and impurities.[3]- Can be coupled with HPLC (LC-MS) for definitive peak identification. | - Ionization efficiency can vary between different PEG oligomers.- May not resolve isomers. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | - Useful for detecting high molecular weight aggregates or fragments. | - Lower resolution for separating individual PEG oligomers of similar size.[1] |
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for this compound purity.
References
A Researcher's Guide to Determining the Degree of PEGylation with Amino-PEG19-amine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Quantification Methods
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. For molecules functionalized with terminal amino groups, such as Amino-PEG19-amine, accurately quantifying the degree of PEGylation is a critical quality control step to ensure product consistency, efficacy, and safety. This guide provides a comprehensive comparison of common analytical methods for determining the degree of PEGylation, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.
Key Methods for Quantifying Amino-PEGylation
Several analytical techniques can be employed to determine the degree of PEGylation of molecules containing free primary amines. These methods vary in their principle, sensitivity, throughput, and cost. The most prevalent methods include colorimetric assays that target primary amines, chromatographic separation techniques, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Colorimetric Assays: Rapid and Accessible Quantification
Colorimetric assays offer a straightforward and cost-effective approach for quantifying the number of unreacted primary amino groups. By comparing the amine content of the PEGylated molecule to the unmodified starting material, the degree of PEGylation can be indirectly determined.
1. Trinitrobenzene Sulfonic Acid (TNBS) Assay
The TNBS assay is a widely used method for the quantification of primary amines.[1] TNBS reacts with primary amines under alkaline conditions to produce a soluble, yellow-orange colored product, the trinitrophenyl (TNP) derivative, which can be quantified spectrophotometrically at approximately 335-420 nm.[1][2]
2. Ninhydrin Assay
The ninhydrin assay is another classic method for detecting amino acids and primary amines.[3] In this reaction, ninhydrin acts as a strong oxidizing agent, causing the oxidative deamination of the primary amine. This leads to the formation of a deep purple-colored product known as Ruhemann's purple, which is measured at 570 nm.[2][3]
3. Fluorescamine Assay
The fluorescamine assay is a highly sensitive fluorescence-based method for the quantification of primary amines.[4] Fluorescamine itself is non-fluorescent but reacts rapidly with primary amines to form a highly fluorescent pyrrolinone product. The fluorescence intensity is directly proportional to the concentration of primary amines.[4][5]
Chromatographic Methods: Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying PEGylated species from unreacted starting materials and byproducts.[6][7] Various HPLC modes can be employed for this purpose.
1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, leading to earlier elution times on a reversed-phase column compared to the unmodified molecule.[8] By integrating the peak areas of the PEGylated and un-PEGylated species, the degree of PEGylation can be determined.
2. Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic volume.[9] PEGylation increases the size of a molecule, resulting in an earlier elution from the SEC column. This method is particularly useful for separating species with different numbers of attached PEG chains.
Spectroscopic Methods: Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis.[10][11]
1. Proton NMR (¹H NMR)
¹H NMR can be used to determine the degree of PEGylation by comparing the integral of a characteristic proton signal from the PEG chain (e.g., the repeating ethylene oxide units) to a signal from the parent molecule.[11][12] This method provides a direct measure of the average number of PEG chains per molecule.
Mass Spectrometry: Precise Mass Determination
Mass spectrometry (MS) is a highly sensitive and accurate technique for determining the molecular weight of molecules.[13]
1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS can directly measure the molecular weight of the PEGylated product.[14][15] The difference in mass between the PEGylated and un-PEGylated molecule allows for the determination of the number of attached PEG chains.[13] This technique is particularly useful for analyzing heterogeneous PEGylation products, as it can resolve species with different degrees of PEGylation.[13]
Comparison of Methods for Determining the Degree of PEGylation
| Method | Principle | Typical Dynamic Range | Sensitivity | Accuracy/Precision | Cost per Sample | Analysis Time per Sample | Key Advantages | Key Disadvantages |
| TNBS Assay | Colorimetric detection of primary amines. | 10-200 µg/mL | Moderate | Good | Low | ~2-3 hours | Simple, inexpensive, high-throughput. | Indirect measurement, potential for interference from buffers containing amines.[2] |
| Ninhydrin Assay | Colorimetric detection of primary amines. | 1-100 µg/mL | Moderate | Good | Low | ~1-2 hours | Well-established, readily available reagents. | Can react with ammonia, less specific than TNBS for primary amines.[3] |
| Fluorescamine Assay | Fluorometric detection of primary amines. | 0.1-50 µg/mL | High | Excellent | Moderate | ~1 hour | High sensitivity, rapid reaction. | Reagent is unstable in aqueous solutions, requires a fluorescence spectrophotometer.[4] |
| RP-HPLC | Separation based on hydrophobicity. | 0.1-1000 µg/mL | High | Excellent | Moderate | ~30-60 minutes | High resolution, can separate isomers, quantitative. | Requires method development, may not resolve species with similar hydrophobicity.[6] |
| SEC-HPLC | Separation based on size. | 1-1000 µg/mL | Moderate | Good | Moderate | ~30-60 minutes | Good for resolving oligomers, relatively simple method development. | Lower resolution than RP-HPLC, may not separate molecules with similar sizes.[9] |
| ¹H NMR | Nuclear magnetic resonance of protons. | 1-10 mg/mL | Low | Excellent | High | ~15-30 minutes | Provides structural information, direct and absolute quantification.[11] | Low sensitivity, requires expensive instrumentation and expertise.[10] |
| MALDI-TOF MS | Mass-to-charge ratio determination. | 0.1-10 µM | Very High | Excellent | High | ~15-30 minutes | High accuracy and resolution, can identify different PEGylated species.[13] | Requires expensive instrumentation, can be difficult to quantify without internal standards.[13] |
Experimental Protocols
TNBS Assay Protocol
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.
-
TNBS Reagent: 0.5% (w/v) TNBS in deionized water.
-
Quenching Solution: 1 M HCl.
-
-
Standard Curve Preparation:
-
Prepare a series of standards of the un-PEGylated starting material with known concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µg/mL) in the reaction buffer.
-
-
Sample Preparation:
-
Dissolve the PEGylated sample in the reaction buffer to a concentration within the range of the standard curve.
-
-
Assay Procedure:
-
To 500 µL of each standard and sample in a microcentrifuge tube, add 250 µL of the TNBS reagent.
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 250 µL of the quenching solution.
-
Measure the absorbance at 335 nm using a spectrophotometer.
-
-
Calculation:
-
Construct a standard curve of absorbance versus the concentration of the un-PEGylated starting material.
-
Determine the concentration of unreacted amines in the PEGylated sample from the standard curve.
-
Calculate the degree of PEGylation using the following formula:
-
Degree of PEGylation (%) = [1 - (Amine concentration in PEGylated sample / Initial amine concentration)] x 100
-
-
RP-HPLC Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 280 nm (if the molecule has aromatic residues).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the PEGylated sample and the un-PEGylated starting material in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the un-PEGylated standard to determine its retention time.
-
Inject the PEGylated sample.
-
Identify the peaks corresponding to the un-PEGylated and PEGylated species.
-
-
Calculation:
-
Integrate the peak areas of the un-PEGylated and PEGylated species.
-
Calculate the degree of PEGylation based on the relative peak areas.
-
¹H NMR Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the lyophilized PEGylated sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) if absolute quantification is desired.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic proton signals for the PEG chain (typically a large singlet around 3.6 ppm) and a well-resolved, non-overlapping signal from the parent molecule.
-
-
Calculation:
-
Integrate the identified peaks.
-
Calculate the molar ratio of PEG to the parent molecule by dividing the integral of the PEG signal (normalized by the number of protons it represents) by the integral of the parent molecule's signal (normalized by the number of protons it represents).
-
MALDI-TOF MS Protocol
-
Instrumentation:
-
MALDI-TOF mass spectrometer.
-
-
Reagent Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a mixture of acetonitrile and water with 0.1% TFA.
-
-
Sample Preparation:
-
Mix the PEGylated sample solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Allow the mixture to air-dry to form crystals.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the un-PEGylated and PEGylated species.
-
The mass difference between the peaks will correspond to the mass of the attached PEG chains.
-
The distribution of peaks will indicate the heterogeneity of the PEGylation.
-
Visualizing the Workflow: Diagrams of Key Methods
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the TNBS assay, RP-HPLC, ¹H NMR, and MALDI-TOF MS methods.
Caption: Workflow for the TNBS Assay.
Caption: Workflow for RP-HPLC Analysis.
Caption: Workflow for ¹H NMR Analysis.
Caption: Workflow for MALDI-TOF MS Analysis.
Conclusion
The selection of an appropriate method for determining the degree of PEGylation of this compound depends on a variety of factors including the required accuracy and precision, sample throughput needs, available instrumentation, and budget. For routine quality control where high throughput and low cost are paramount, colorimetric assays such as the TNBS or fluorescamine assays provide a reliable estimation. For more detailed characterization, including the separation of different PEGylated species, HPLC methods are the preferred choice. When absolute and direct quantification is necessary, and for in-depth structural confirmation, ¹H NMR and MALDI-TOF MS offer unparalleled accuracy and detail, albeit at a higher cost and with lower throughput. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the quality and consistency of their PEGylated products.
References
- 1. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. microbenotes.com [microbenotes.com]
- 4. A fluorometric assay of the degree of modification of protein primary amines with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. eurolab.tr [eurolab.tr]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. bath.ac.uk [bath.ac.uk]
- 15. covalx.com [covalx.com]
Validating the Conjugation Site of Amino-PEG19-amine on Proteins: A Comparative Guide
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Reagents like Amino-PEG19-amine, which contains two primary amine groups, are designed to react with available amine groups on a protein, primarily the N-terminal α-amine and the ε-amine of lysine residues.[1][2][3] The precise identification of the conjugation site is a critical step in the development of PEGylated proteins to ensure product consistency, understand structure-activity relationships, and meet regulatory standards.[4]
This guide provides a comparative overview of the key analytical methodologies for validating the conjugation site of this compound on a protein, complete with experimental protocols and data presentation guidelines.
Comparison of Key Validation Methodologies
The selection of an appropriate analytical technique for identifying the PEGylation site depends on various factors, including the complexity of the PEGylated protein, the desired resolution, and the available instrumentation. Mass spectrometry-based peptide mapping is considered the gold standard for its high precision and ability to pinpoint the exact amino acid that has been modified.[5][6] However, other methods can offer valuable complementary information.
| Method | Principle | Resolution | Advantages | Limitations |
| LC-MS/MS Peptide Mapping | Enzymatic digestion of the protein followed by liquid chromatography and tandem mass spectrometry to identify modified peptides.[7][8][9] | Single amino acid | Gold standard for definitive site-specific identification and can quantify site occupancy. High sensitivity and accuracy.[4][6] | Requires complex sample preparation and sophisticated instrumentation. Data analysis can be challenging for highly heterogeneous samples.[1][6] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[5][10][11] | Single amino acid | Can definitively identify N-terminal conjugation.[5][6] If the N-terminus is PEGylated, the first cycle will result in a "blank," providing strong evidence of modification.[5][12] | Only applicable to the N-terminus; will not identify modifications on internal residues like lysine.[5][6][10] The peptide length that can be sequenced is limited to about 30-60 residues.[10] |
| Intact Mass Analysis (MS) | Mass spectrometry of the undigested protein to determine its total molecular weight. | Protein level | Quickly confirms the degree of PEGylation (number of attached PEG molecules) and assesses overall conjugation efficiency and heterogeneity.[6][13] | Does not provide site-specific information. Resolution may be insufficient for large, polydisperse PEGs.[6][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the PEGylated protein in solution. | Atomic level | Can be used for the quantitative determination of the degree of PEGylation and to assess the higher-order structure of the PEGylated protein.[7] Solid-state NMR can be used for structural characterization of large PEGylated proteins.[7][14] | Can be complex to interpret for large proteins. May require isotopic labeling.[7] |
| Amino Acid Analysis (AAA) | Acid hydrolysis of the protein followed by quantification of its constituent amino acids. | Protein level | Can determine the number of modified lysine residues by comparing the lysine content of the native versus the PEGylated protein.[6] | A destructive method that does not provide site-specific information (i.e., which specific lysine is modified).[6] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties. Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) are commonly used.[5][7] | Isomeric forms | Excellent for purifying PEGylated proteins and separating isomers before MS analysis.[5][7] Can be used to assess the degree of PEGylation.[15] | Does not directly identify the site of conjugation.[16] |
Experimental Workflows and Protocols
I. Peptide Mapping by LC-MS/MS: The Gold Standard
Peptide mapping is the most definitive method for identifying the conjugation site of this compound. The underlying principle is that PEGylation at a specific lysine or the N-terminus will sterically hinder the action of proteolytic enzymes like trypsin, which typically cleaves after lysine and arginine residues. This results in a "missed cleavage" at the modification site, generating a unique, larger peptide containing the PEG moiety. The increased mass of this peptide, as detected by mass spectrometry, confirms the site of conjugation.
Experimental Workflow for LC-MS/MS Peptide Mapping
Caption: Workflow for PEGylation site validation using LC-MS/MS peptide mapping.
Detailed Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Denaturation, Reduction, and Alkylation:
-
Solubilize approximately 50 µg of both the PEGylated protein and a native (unmodified) control in a denaturation buffer (e.g., 6 M guanidine hydrochloride or 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the solution to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour to alkylate the free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample 8- to 10-fold with 100 mM Tris-HCl (pH 8.0) to reduce the denaturant concentration to less than 1 M, which is optimal for trypsin activity.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument performs a full MS scan to detect the peptide ions, followed by MS/MS scans on the most abundant precursor ions to generate fragmentation data.
-
-
Data Analysis:
-
Process the raw MS and MS/MS data using a suitable software package.
-
Search the fragmentation data against the known protein sequence, specifying the potential mass modification corresponding to the this compound linker on lysine residues and the N-terminus.
-
Identify the PEGylated peptides by the characteristic mass shift and the presence of a missed cleavage at the conjugation site. The fragmentation pattern of the modified peptide will confirm the amino acid sequence and pinpoint the exact site of modification.
-
II. N-Terminal Sequencing by Edman Degradation
Edman degradation is a classic method for protein sequencing that can be effectively used to confirm N-terminal PEGylation.[5] This technique sequentially removes amino acids from the N-terminus, which are then identified.
Experimental Workflow for Edman Degradation
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 16. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of Amino-PEG19-amine and Other PEG Linker Lengths in Bioconjugation
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2][3] This guide provides a comparative study of Amino-PEG19-amine against other PEG linker lengths, offering insights into how chain length impacts key performance metrics, supported by experimental data and detailed protocols.
The Influence of PEG Linker Length on Bioconjugate Properties
The length of a PEG linker is a crucial parameter that influences the physicochemical and biological properties of a bioconjugate.[4] The choice between a shorter or longer PEG chain involves a trade-off between various desirable attributes. Longer PEG chains, such as this compound, can offer advantages in overcoming steric hindrance and improving solubility, which is particularly beneficial for hydrophobic payloads.[4][5] Conversely, shorter linkers may be preferred in specific contexts to create more compact conjugates.[6]
Data Presentation: Impact of PEG Linker Length
The following tables summarize the general effects of varying PEG linker lengths on key parameters for ADCs and PROTACs, based on established principles and reported data.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Property | Shorter PEG Linkers (e.g., PEG2-PEG8) | Medium PEG Linkers (e.g., PEG12-PEG19) | Longer PEG Linkers (e.g., PEG24-PEG36) |
| Solubility | Moderate improvement | Good improvement | Significant improvement, especially for hydrophobic payloads[5] |
| Stability (in plasma) | Generally higher stability due to steric shielding by the antibody[6] | Balanced stability | May have slightly lower stability if the payload is more exposed |
| Aggregation | Higher propensity for aggregation with hydrophobic payloads | Reduced aggregation | Significantly reduced aggregation[7] |
| Drug-to-Antibody Ratio (DAR) | May be limited by payload hydrophobicity[8] | Can enable higher DARs | Can enable higher DARs without compromising stability[2] |
| Tumor Penetration | Potentially better due to smaller size | May be slightly reduced | May be reduced due to increased hydrodynamic radius |
| Off-target Toxicity | Potentially higher if payload is prematurely released | Balanced | May increase if linker cleavage is not specific to the target site |
Table 2: Effect of PEG Linker Length on PROTAC Properties
| Property | Shorter PEG Linkers (e.g., PEG2-PEG8) | Medium PEG Linkers (e.g., PEG12-PEG19) | Longer PEG Linkers (e.g., PEG24-PEG36) |
| Ternary Complex Formation | May cause steric hindrance, preventing complex formation[9] | Often optimal for facilitating productive ternary complex formation[9] | May be too long, leading to non-productive binding orientations[9] |
| Cell Permeability | Generally higher | May be reduced due to increased molecular weight and polarity[9] | Can be significantly reduced[9] |
| Solubility | Moderate improvement | Good improvement | Significant improvement |
| "Hook Effect" | Less pronounced | Can be a factor | More pronounced at higher concentrations[9] |
| Degradation Efficacy (DC50) | Potentially lower efficacy | Often leads to potent degradation | Efficacy may decrease if the linker is too long[9] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of bioconjugates with different PEG linker lengths.
Protocol 1: ADC Synthesis via Amine-Reactive Chemistry
This protocol outlines the conjugation of a drug-linker to a monoclonal antibody (mAb) via available lysine residues using an NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-PEG-NHS ester (e.g., Amino-PEG19-NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2-9.0)[10]
-
Size-Exclusion Chromatography (SEC) system for purification[10]
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to remove any primary amine-containing substances from the antibody solution. Adjust the antibody concentration to a suitable level (e.g., 5 mg/mL) in the Reaction Buffer.[10]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Amine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[4]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4][10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using Size Exclusion Chromatography (SEC). Collect fractions corresponding to the monomeric ADC.[10]
-
Characterization: Determine the final drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. Assess purity and aggregation levels using SEC.[2]
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol describes a general method for synthesizing a PROTAC using a PEG linker with terminal amine groups, such as this compound.
Materials:
-
Target Protein Ligand with a carboxylic acid (Ligand-COOH)
-
Amino-PEG-amine (e.g., this compound)
-
E3 Ligase Ligand with a carboxylic acid
-
Coupling agents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Step 1: Synthesis of Ligand-Linker Intermediate:
-
Dissolve the Target Protein Ligand-COOH (1.0 eq) and Amino-PEG-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.[11]
-
Upon completion, purify the intermediate product by reverse-phase HPLC.
-
-
Step 2: Final PROTAC Synthesis:
-
Dissolve the purified Ligand-Linker intermediate (1.0 eq) and the E3 Ligase Ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.[11]
-
Purify the final PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and 1H NMR.[11]
Visualizations
Diagrams illustrating key processes and workflows are provided below using Graphviz (DOT language).
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: General workflow for ADC development comparing different PEG linkers.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Advantage of Length: A Comparative Guide to PEG19 Linkers in Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences a drug's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the various linker technologies, polyethylene glycol (PEG) has become a mainstay due to its hydrophilicity, biocompatibility, and tunable nature. This guide provides an in-depth comparison of a long-chain PEG19 linker to its shorter counterparts, such as PEG4 and PEG8, backed by experimental data and detailed protocols to inform the rational design of next-generation therapies.
Longer PEG chains, like PEG19, generally offer significant advantages in enhancing the pharmacokinetic properties of a bioconjugate. By increasing the hydrodynamic radius, longer PEGs reduce renal clearance, leading to a prolonged circulation half-life.[1][2] This extended presence in the bloodstream provides a greater opportunity for the therapeutic to reach its target. Furthermore, the hydrophilic nature of a long PEG chain can significantly improve the solubility of hydrophobic drug payloads, mitigating the risk of aggregation, which is a common challenge in ADC development, especially with high drug-to-antibody ratios (DARs).[2][3]
However, the choice of linker length is a balancing act. While longer PEGs can enhance in vivo performance, they may also introduce steric hindrance, which can potentially decrease the binding affinity of the targeting moiety or reduce in vitro potency.[1] Conversely, shorter PEG linkers like PEG4 and PEG8 may result in higher in vitro cytotoxicity but may not provide sufficient solubility or pharmacokinetic benefits for certain drug candidates.[4][5] The optimal linker length is therefore highly context-dependent and must be determined empirically for each specific bioconjugate.[1][4]
Quantitative Comparison of PEG Linker Performance
The following tables summarize key performance metrics for bioconjugates with varying PEG linker lengths. The data is compiled from studies on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to illustrate the impact of PEG chain length on their performance.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Parameter | Short PEG Linkers (e.g., PEG4) | Medium PEG Linkers (e.g., PEG8) | Long PEG Linkers (e.g., PEG19/PEG24) | Key Findings & References |
| In Vitro Cytotoxicity (IC50) | Generally high potency | Often represents a balance between improved pharmacokinetics and retained potency | May exhibit a reduction in cytotoxicity | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[5][6] |
| Pharmacokinetics (Clearance Rate) | Higher clearance | Reduced clearance | Significantly reduced clearance | Clearance rates increase rapidly for conjugates bearing PEGs smaller than PEG8. A certain threshold of PEG length (around 8 units) is crucial for achieving favorable pharmacokinetic profiles.[7] |
| Solubility & Aggregation | Moderate improvement | Good improvement | Excellent improvement | Longer PEG chains enhance the hydrophilicity of the conjugate, which is particularly beneficial for hydrophobic payloads to reduce aggregation.[2][3] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Effective, but may be limited by PK | Often improved due to better PK/solubility balance | Can be significantly enhanced due to prolonged exposure | Studies have shown that longer PEG linkers can lead to significantly higher tumor accumulation of ADCs in vivo.[1][8] |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy
| Parameter | Short PEG Linkers (e.g., PEG4) | Medium PEG Linkers (e.g., PEG8) | Long PEG Linkers (e.g., PEG19/PEG20) | Key Findings & References |
| Degradation Potency (DC50) | Can be highly potent | Potency may be maintained or slightly reduced | Potency is highly dependent on the specific target and E3 ligase | The optimal linker length for ternary complex formation is target-dependent. For some targets, shorter linkers are optimal, while for others, longer linkers are required to span the distance between the target protein and the E3 ligase.[9][10][11] |
| Maximum Degradation (Dmax) | High | High | Can be high with optimal target/E3 ligase pairing | Dmax is influenced by the stability of the ternary complex, which is affected by linker length.[1][9] |
| Cell Permeability | Generally good | Can be good | May be reduced due to increased molecular weight and polarity | Longer PEG linkers can increase the molecular weight and polar surface area, which may reduce the ability to cross the cell membrane.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of bioconjugates with different PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with varying PEG linker lengths on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
ADCs with PEG4, PEG8, and PEG19 linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by PROTACs with varying PEG linker lengths.
Materials:
-
Cell line expressing the target protein
-
PROTACs with PEG4, PEG8, and PEG19 linkers
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTACs with different PEG linkers for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and apply an ECL substrate. Detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[9]
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG linker lengths.
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the bioconjugates with varying PEG linker lengths to groups of mice (n=3-5 per group).[13]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for ADCs or liquid chromatography-mass spectrometry (LC-MS) for PROTACs.[13][14]
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizing Workflows and Pathways
To better illustrate the processes discussed, the following diagrams represent key experimental workflows and biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labinsights.nl [labinsights.nl]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Amino-PEG19-amine versus Heterobifunctional PEG Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the successful development of bioconjugates, influencing efficacy, stability, and homogeneity. This guide provides an objective comparison between the homobifunctional linker, Amino-PEG19-amine, and the versatile class of heterobifunctional PEG linkers. By examining their fundamental structural differences, conjugation chemistries, and performance in specific applications, this document aims to provide researchers with the necessary information to make an informed decision for their bioconjugation needs.
Structural and Functional Overview
The primary distinction between this compound and heterobifunctional PEG linkers lies in the reactivity of their terminal functional groups. This dictates the conjugation strategy and ultimately the characteristics of the resulting bioconjugate.
This compound is a homobifunctional linker characterized by a 19-unit polyethylene glycol chain with a primary amine group at each terminus. This symmetrical design makes it suitable for cross-linking applications or for linking molecules that possess reactive groups amenable to reaction with amines, such as carboxylic acids or activated esters. However, the identical reactivity at both ends can lead to a lack of control in the conjugation process, potentially resulting in undesirable side products and a heterogeneous mixture of conjugates.
Heterobifunctional PEG linkers , in contrast, possess two different reactive functional groups at their termini.[1] This dual-reactivity allows for a controlled, sequential, and orthogonal conjugation of two distinct molecular entities.[1] The wide variety of available end groups, such as N-hydroxysuccinimide (NHS) esters for targeting amines and maleimides for targeting thiols, provides a high degree of versatility in designing conjugation strategies.[2] This stepwise approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate, making them the preferred choice for complex applications such as antibody-drug conjugates (ADCs).[1]
Comparative Performance Data
The choice between a homobifunctional and a heterobifunctional PEG linker significantly influences the outcome of a bioconjugation reaction. The following table summarizes key performance differences based on typical experimental outcomes in the context of antibody-drug conjugate (ADC) development.
| Performance Parameter | This compound (Homobifunctional) | Heterobifunctional PEG Linker (e.g., Mal-PEG-NHS) | Method of Determination |
| Reaction Control | Low (One-pot reaction) | High (Sequential, two-step reaction)[1] | Reaction Stoichiometry and Product Analysis |
| Yield of Desired Conjugate | Moderate to Low | High[1] | HPLC, Size-Exclusion Chromatography (SEC)[3] |
| Product Homogeneity | Low (Heterogeneous mixture of species)[1] | High (Well-defined conjugate)[1] | Mass Spectrometry, Electrophoresis (SDS-PAGE)[4] |
| Drug-to-Antibody Ratio (DAR) Control | Poor | Precise[1] | Mass Spectrometry, UV-Vis Spectroscopy[4] |
| Reproducibility | Moderate | High | Batch-to-batch analysis |
| Potential for Polymerization | High | Low | SEC, Dynamic Light Scattering (DLS) |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for the conjugation of a small molecule to an antibody using either this compound or a heterobifunctional PEG linker.
Protocol 1: Two-Step Antibody-Small Molecule Conjugation using a Heterobifunctional Linker (NHS-PEG-Maleimide)
This protocol describes the conjugation of a thiol-containing small molecule to the lysine residues of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.2-8.0)
-
NHS-PEG-Maleimide linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing small molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Modification:
-
Equilibrate the NHS-PEG-Maleimide linker to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove excess, unreacted linker by dialysis or using a desalting column against PBS, pH 6.5-7.5.
-
-
Small Molecule Conjugation:
-
Dissolve the thiol-containing small molecule in a suitable buffer.
-
Add the small molecule solution to the maleimide-activated antibody solution at a 5- to 10-fold molar excess.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine.
-
Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated small molecules and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and homogeneity of the conjugate by SEC-HPLC and SDS-PAGE.
-
Protocol 2: One-Pot Antibody-Small Molecule Conjugation using this compound and EDC/NHS Chemistry
This protocol describes the conjugation of a carboxyl-containing small molecule to an antibody, cross-linked by this compound.
Materials:
-
Antibody solution (1-10 mg/mL in MES buffer, pH 6.0)
-
Carboxyl-containing small molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching buffer (e.g., hydroxylamine)
-
Purification system (e.g., SEC column)
Procedure:
-
Activation and Conjugation:
-
Combine the antibody, carboxyl-containing small molecule, and this compound in MES buffer.
-
Prepare fresh stock solutions of EDC and NHS in an appropriate anhydrous solvent.
-
Add EDC and NHS to the antibody-small molecule-linker mixture. A typical starting molar excess is 10-50 fold over the amount of protein.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer to consume unreacted activated esters.
-
Purify the conjugate mixture using SEC to separate the desired ADC from unreacted components, cross-linked species, and polymers.
-
-
Characterization:
-
Analyze the product mixture by SEC-HPLC to assess the distribution of species.
-
Use mass spectrometry to identify the different conjugated products and estimate the average DAR.
-
Visualizing the Workflows and Structures
Diagrams created using Graphviz (DOT language) to illustrate the chemical structures and experimental workflows.
Caption: Chemical structure of this compound.
Caption: Examples of heterobifunctional PEG linkers.
Caption: Workflow for homobifunctional cross-linking.
Caption: Workflow for heterobifunctional conjugation.
Conclusion and Recommendations
Both this compound and heterobifunctional PEG linkers are valuable tools in bioconjugation. This compound, as a homobifunctional linker, offers simplicity for applications such as cross-linking identical molecules or when a one-pot reaction is desired and subsequent purification challenges can be managed.
However, for more complex applications, particularly in the development of therapeutics like ADCs where precise control over the conjugation chemistry and the final product's composition is paramount, heterobifunctional PEG linkers offer superior performance. The ability to perform sequential and orthogonal conjugations leads to higher yields of more defined and stable bioconjugates.[1] The versatility in the choice of reactive groups further enhances their utility, allowing for tailored conjugation strategies to meet the specific demands of the biomolecules and the desired final product characteristics. Therefore, for researchers aiming for high homogeneity, reproducibility, and controlled stoichiometry in their bioconjugates, heterobifunctional PEG linkers are the recommended choice.
References
Comparative Stability of Amide Bonds Formed by Amino-PEG19-amine in Bioconjugation
In the realm of drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the therapeutic efficacy and safety of the final product. The stability of the linker directly impacts the pharmacokinetic profile, ensuring that a therapeutic payload remains attached to its carrier molecule—such as an antibody or peptide—until it reaches the target site. This guide provides a comprehensive assessment of the stability of the amide bond formed by Amino-PEG19-amine, comparing its performance with common alternative linkers used in the field. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of bioconjugates.
The amide bond is renowned for its exceptional stability, a characteristic that makes it a cornerstone of peptide and protein chemistry.[1] When incorporated into a polyethylene glycol (PEG) linker such as this compound, this stability is further enhanced. The long, hydrophilic PEG19 chain provides steric hindrance, shielding the amide bond from enzymatic degradation.[1] Under typical physiological conditions (pH 7.4, 37°C), the amide bond within a PEGylated conjugate is remarkably stable, with an estimated half-life on the order of years.[1] This inherent stability makes this compound an excellent choice for applications requiring long circulation times and minimal premature drug release.
Comparative Stability of Different Linker Chemistries
The selection of a linker is often a trade-off between stability in circulation and the desired mechanism of payload release. Linkers can be broadly categorized as non-cleavable or cleavable. The amide bond formed by this compound falls into the non-cleavable category, relying on the degradation of the parent molecule (e.g., an antibody) within the target cell for payload release. This contrasts with cleavable linkers that are designed to be severed by specific triggers in the target environment.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Approximate Half-life in Human Plasma | Key Stability Characteristics |
| This compound | Amide (Non-cleavable) | Proteolytic degradation of the carrier molecule | Very High (>200 hours)[2] | Exceptionally stable under physiological conditions, with the PEG chain offering steric protection against enzymatic degradation.[1] |
| Thioether (e.g., SMCC) | Thioether (Non-cleavable) | Proteolytic degradation of the carrier molecule | Very High (>200 hours)[2] | Generally stable, but can be susceptible to retro-Michael reactions, leading to deconjugation.[3] |
| Valine-Citrulline (vc) | Peptide (Enzyme-cleavable) | Cathepsin B | ~144 - 230 hours[2] | Generally stable in circulation but can be susceptible to cleavage by extracellular proteases.[2] |
| Hydrazone | Hydrazone (Acid-cleavable) | Low pH (hydrolysis) | ~48 hours[2] | Prone to hydrolysis at physiological pH, which can lead to premature payload release.[2][3] |
| Disulfide | Disulfide (Reduction-cleavable) | Glutathione (in the cytoplasm) | Variable | Stability can be modulated by steric hindrance, but is designed to be cleaved in the reducing environment of the cell.[4] |
Experimental Protocols
To empirically determine and compare the stability of different linkers, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Plasma Stability Assay
This assay is fundamental for evaluating the stability of a linker in a biological matrix.
-
Objective: To quantify the rate of linker cleavage or conjugate degradation in plasma over time.
-
Materials:
-
Protocol:
-
Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).
-
Spike the test bioconjugate into pre-warmed plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw aliquots of the plasma samples.[3]
-
To precipitate plasma proteins, add 3 volumes of cold acetonitrile to each aliquot.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant containing the conjugate and any released payload by LC-MS/MS or HPLC to determine the concentration of the intact bioconjugate.[3][5]
-
Plot the concentration of the intact bioconjugate versus time to determine its half-life in plasma.
-
In Vivo Pharmacokinetic Study
This study provides the most relevant data on the stability and circulation time of a bioconjugate in a living organism.
-
Objective: To determine the pharmacokinetic parameters, including the half-life, of the bioconjugate in vivo.
-
Materials:
-
Test bioconjugate
-
Animal model (e.g., mice or rats)
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS for quantification
-
-
Protocol:
-
Administer a single intravenous (IV) dose of the test bioconjugate to a cohort of animals.
-
At specified time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours), collect blood samples.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.[3]
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters, including the elimination half-life (t½).[4]
-
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in assessing linker stability, the following diagrams are provided.
Caption: Workflow for the in vitro plasma stability assay.
Caption: Comparative mechanisms of payload release.
References
A Comparative Guide to the Performance of Amino-PEG19-amine Conjugates and Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), profoundly influencing their stability, solubility, pharmacokinetics, and overall therapeutic efficacy. Amino-PEG19-amine, a homobifunctional linker featuring a discrete chain of 19 ethylene glycol units, offers a hydrophilic spacer to connect molecules. Its terminal primary amine groups allow for the formation of stable amide bonds with carboxyl groups or their activated esters on antibodies and payload molecules.
While specific in vitro and in vivo performance data for conjugates utilizing the this compound linker is not extensively available in peer-reviewed literature, this guide will provide a comparative analysis using publicly available data from studies on ADCs with other discrete polyethylene glycol (PEG) linkers of varying lengths. This approach allows for an objective illustration of how PEG linker length, a crucial design parameter, impacts the performance of a bioconjugate. The principles derived from comparing non-PEGylated, shorter-chain PEG (e.g., PEG8), and longer-chain PEG (e.g., PEG24) linkers can be used to infer the likely performance characteristics of a PEG19-based conjugate.
The Impact of PEG Linker Length on ADC Performance
The incorporation of PEG linkers in ADCs is primarily aimed at improving the physicochemical properties of the conjugate, especially when dealing with hydrophobic payloads. The length of the PEG chain is a key variable that can be tuned to balance therapeutic efficacy and safety.
General Trends:
-
Pharmacokinetics (PK): Increasing PEG linker length generally leads to a longer plasma half-life and reduced clearance. The hydrophilic PEG chain increases the hydrodynamic radius of the ADC, which limits renal filtration and reduces non-specific interactions.
-
In Vitro Potency: The effect of PEG length on in vitro cytotoxicity can vary. In some cases, longer PEG chains can cause steric hindrance, potentially reducing the binding affinity of the antibody or access of the payload to its target, leading to a decrease in potency (higher IC50). However, in other systems, potency is not significantly affected.
-
Aggregation: Hydrophobic drug payloads can lead to ADC aggregation. PEG linkers enhance the hydrophilicity of the conjugate, with longer PEG chains generally being more effective at preventing aggregation.
Comparative Performance Data
The following tables summarize experimental data from a study that systematically evaluated the impact of PEG linker length on the performance of an anti-CD19 antibody conjugated to the cytotoxic payload monomethyl auristatin E (MMAE) via a glucuronide linker. This provides a direct comparison of non-PEGylated, PEG8, and PEG24 linkers.
Table 1: In Vitro Cytotoxicity of Anti-CD19 ADCs with Varying PEG Linker Lengths
| Cell Line | Linker Type | IC50 (ng/mL) |
| Ramos (CD19+) | Non-PEGylated | 0.08 |
| PEG8 | 0.09 | |
| PEG24 | 0.09 | |
| Karpas 422 (CD19+) | Non-PEGylated | 0.17 |
| PEG8 | 0.18 | |
| PEG24 | 0.18 |
Data compiled from a study on homogeneous drug-to-antibody ratio (DAR 8) ADCs. In this specific context, PEG inclusion had no significant effect on conjugate potency in vitro.[1]
Table 2: Pharmacokinetic Parameters of Anti-CD19 ADCs in Rats
| Linker Type | Clearance (mL/day/kg) | Half-life (t½, days) |
| Non-PEGylated | 41.5 | 1.8 |
| PEG8 | 15.6 | 6.0 |
| PEG24 | 12.3 | 6.8 |
Pharmacokinetic properties were assessed in Sprague-Dawley rats following a single 3 mg/kg intravenous dose. The data clearly shows that increasing PEG length reduces clearance and prolongs circulation half-life.[1]
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for the accurate assessment of bioconjugate performance. The following are methodologies based on the studies cited.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Antigen-positive (e.g., Ramos, Karpas 422) and antigen-negative cell lines are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well microplates at a density of 10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment: ADCs with different linkers are serially diluted and added to the cells. The cells are then incubated for a period of 96 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®. The luminescence signal, which is proportional to the amount of ATP present, is read on a plate reader.
-
Data Analysis: The data is normalized to untreated controls, and the IC50 values (the concentration of ADC required to inhibit cell growth by 50%) are calculated using a four-parameter logistic regression model.[1]
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: The study is conducted in a relevant animal model, such as Sprague-Dawley rats.
-
ADC Administration: A single intravenous dose of the ADC (e.g., 3 mg/kg) is administered to each animal in the cohort.
-
Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 1 hour, 6 hours, 1 day, 2 days, 4 days, 7 days, 14 days) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the total antibody or ADC in the plasma samples is determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using a non-compartmental or two-compartment model to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[1]
Visualizing Experimental Workflows
Diagrams created using DOT language help clarify complex processes in bioconjugate development and evaluation.
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The choice of a linker is a critical optimization step in the design of bioconjugates. While direct experimental data for this compound conjugates is limited, the evidence from studies on other discrete PEG linkers provides a clear framework for its expected performance. A PEG19 linker is anticipated to significantly improve the pharmacokinetic profile of a conjugate compared to non-PEGylated or very short-chain PEG alternatives, leading to reduced clearance and a longer half-life. Its impact on in vitro potency is context-dependent and requires empirical validation for each specific antibody-payload combination. The provided protocols and workflows offer a robust foundation for researchers to conduct their own comparative stability and efficacy assessments, enabling the rational design of next-generation targeted therapeutics.
References
Navigating Homobifunctional Crosslinking: A Guide to Alternatives for Amino-PEG19-amine
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking agent is paramount to experimental success. While Amino-PEG19-amine is a commonly used homobifunctional crosslinker, a diverse landscape of alternatives offers a range of spacer arm lengths, reactivities, and solubilities. This guide provides an objective comparison of popular alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific research applications.
Comparison of Key Homobifunctional Crosslinkers
The performance of a crosslinker is dictated by its chemical structure, including the reactive end groups and the nature of the spacer arm. This section compares amine-reactive homobifunctional crosslinkers, with a focus on alternatives to this compound. The primary alternatives fall into two main categories: those with polyethylene glycol (PEG) spacers of varying lengths and those with non-PEG, hydrocarbon-based spacers.
Amine-Reactive Homobifunctional Crosslinkers: These are the most frequently used crosslinkers due to the abundance and surface accessibility of lysine residues in most proteins. They typically feature N-hydroxysuccinimide (NHS) esters, which react with primary amines at physiological to slightly alkaline pH to form stable amide bonds.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Key Characteristics |
| Amino-PEGn-amine | Amine | Variable (e.g., ~70 Å for PEG19) | Reacts with carboxyl groups; water-soluble PEG spacer enhances conjugate solubility. |
| Bis-PEGn-NHS Ester | NHS Ester | Variable (e.g., PEG3 ~16.3 Å, PEG17 ~64.4 Å) | Amine-reactive; hydrophilic PEG spacer improves solubility and reduces immunogenicity.[1][2] |
| Disuccinimidyl glutarate (DSG) | NHS Ester | 7.7 | Non-PEG, hydrocarbon spacer; membrane permeable, making it suitable for intracellular crosslinking.[3] |
| Bis(sulfosuccinimidyl) suberate (BS3) | Sulfo-NHS Ester | 11.4 | Water-soluble analog of DSS; membrane impermeable, ideal for cell surface crosslinking.[4][5] |
Performance Insights:
The choice between a PEGylated and a non-PEGylated crosslinker significantly impacts the properties of the resulting bioconjugate.
-
Solubility and Aggregation: PEGylated crosslinkers, such as Bis-PEGn-NHS esters, generally enhance the water solubility of the crosslinker and the final conjugate, which can mitigate issues with aggregation.[1]
-
Immunogenicity: The PEG spacer can help to reduce the immunogenic response to the crosslinker itself.
-
Spacer Arm Flexibility: The length and flexibility of the spacer arm are critical. Longer PEG chains can provide greater reach for crosslinking distant sites but may also introduce more conformational flexibility.
-
Membrane Permeability: Non-PEG crosslinkers like DSG are hydrophobic and can cross cell membranes, enabling the study of intracellular protein interactions.[3] In contrast, the water-soluble and charged nature of BS3 makes it membrane-impermeable, restricting its application to crosslinking proteins on the cell surface.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of homobifunctional crosslinkers. Below are protocols for protein crosslinking using a non-PEGylated NHS ester (DSG) and a general protocol for PEGylated Bis-NHS esters.
Protocol 1: Protein Crosslinking with Disuccinimidyl glutarate (DSG)
This protocol outlines a general procedure for crosslinking proteins using the membrane-permeable, non-PEGylated crosslinker DSG.[3][4][6]
Materials:
-
Protein sample in a non-amine containing buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Disuccinimidyl glutarate (DSG)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for a suitable buffer using dialysis or a desalting column.
-
Crosslinker Preparation: Immediately before use, allow the DSG vial to equilibrate to room temperature to prevent moisture condensation. Prepare a 10-20 mM stock solution of DSG in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the DSG stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted DSG.
-
Purification: Remove excess crosslinker and quenching byproducts by dialysis or using a desalting column.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: General Protocol for Protein Crosslinking with Bis-PEGn-NHS Ester
This protocol provides a general workflow for crosslinking proteins using a PEGylated Bis-NHS ester.[1][7][8][9][10]
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Bis-PEGn-NHS Ester (of desired PEG length)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer as described in Protocol 1.
-
Crosslinker Preparation: Equilibrate the Bis-PEGn-NHS Ester vial to room temperature. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature.
-
Purification: Purify the crosslinked protein from excess reagents using a desalting column or dialysis.
-
Analysis: Characterize the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry.
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate complex biological processes and experimental workflows.
Workflow for Identifying Protein-Protein Interactions
This workflow outlines the major steps in identifying protein-protein interactions using homobifunctional crosslinkers coupled with mass spectrometry.
Caption: Workflow for identifying protein-protein interactions.
Epidermal Growth Factor Receptor (EGFR) Dimerization and Signaling
Homobifunctional crosslinkers can be used to study the dimerization of receptor tyrosine kinases like EGFR, a key step in its signaling cascade.
Caption: EGFR signaling pathway initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Amino-PEG19-amine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of Amino-PEG19-amine, a bifunctional PEG linker commonly utilized in bioconjugation and drug delivery applications. While Amino-PEG derivatives are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is essential.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This minimizes exposure and prevents contamination.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves prior to use and employ proper removal techniques to avoid skin contact.[1] |
| Eye Protection | Safety glasses or goggles | Use equipment approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
Step-by-Step Disposal Protocol
The following procedure should be followed for the disposal of this compound and associated contaminated materials.
-
Waste Collection:
-
All solid waste, including residual this compound, contaminated gloves, and absorbent materials used for spills, should be collected in a designated and clearly labeled chemical waste container.
-
The container label should include the full chemical name: "this compound Waste".[2]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent, such as ethanol or isopropanol.[2]
-
The rinsate from this process must be collected and treated as chemical waste. Add the rinsate to the designated "this compound Waste" container.[2]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, ensuring the original label is defaced.[2]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb liquid spills with an inert material like vermiculite or sand.
-
For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Place all contaminated materials into the designated chemical waste container.
-
Thoroughly clean the spill area with soap and water.
-
-
Final Disposal:
-
Do not dispose of this compound or its waste down the drain or in regular trash.[2]
-
The sealed and labeled waste container should be disposed of through your institution's official hazardous or chemical waste management program.[2][3] This ensures compliance with local, state, and federal regulations.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all materials are handled safely and in accordance with standard laboratory practices.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Amino-PEG19-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amino-PEG19-amine, a bifunctional PEG linker crucial in bioconjugation, drug delivery, and surface modification. Adherence to these operational and disposal plans is critical for personal safety and maintaining a secure research environment.
Key Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.
| Property | Value | Source |
| CAS Number | 1260522-55-1 | [][3] |
| Molecular Formula | C40H84N2O19 | [][3] |
| Molecular Weight | 897.1 g/mol | [3] |
| Purity | >96% - 98% | [3][4] |
| Appearance | Varies; typically ranges from a colorless oil to a white or off-white solid | Inferred from similar PEG compounds |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. Soluble in water and common organic solvents like DMSO and DMF. | [3][5] |
| Reactivity | The terminal primary amine groups are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes). | [3][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following PPE should be worn at all times.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles or a face shield should be used. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves prior to use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
This guidance is based on standard laboratory practices for similar chemical compounds.
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and for maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the tightly sealed container in a cool, dry, and dark environment.
-
Long-term storage: -20°C is recommended for periods of months to years.[3]
-
Short-term storage: 0-4°C is suitable for days to weeks.
2. Preparation for Use:
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to avoid moisture condensation.
-
All handling, including weighing and preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
3. Solution Preparation:
-
When dissolving the compound, slowly add the solvent to the solid to avoid generating dust or aerosols.
-
Use anhydrous solvents (e.g., DMSO, DMF) if the subsequent reaction is sensitive to moisture.
-
Prepare solutions on the same day of use whenever possible. If stock solutions must be prepared in advance, store them in tightly sealed vials at -20°C for up to one month.
4. Experimental Use:
-
The amine groups are reactive with carboxylic acids and activated esters.[3][5] Reactions are often performed in non-amine-containing buffers (e.g., PBS) at a pH range of 7-9.
-
Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.
-
Always conduct reactions within a chemical fume hood.
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
-
Spill Management:
-
Evacuate: Immediately clear the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.
-
Clean: Thoroughly clean the spill area with soap and water.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) should be collected in a dedicated hazardous waste container.
-
Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not dispose of down the drain.
-
Empty Containers: Triple-rinse containers with a suitable solvent. Collect the rinsate as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory waste, with the original label defaced.
Always follow your institution's specific guidelines for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
